SCR7
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
1417353-16-2 |
|---|---|
Molekularformel |
C18H14N4OS |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
5,6-bis(benzylideneamino)-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C18H14N4OS/c23-17-15(19-11-13-7-3-1-4-8-13)16(21-18(24)22-17)20-12-14-9-5-2-6-10-14/h1-12H,(H2,21,22,23,24) |
InChI-Schlüssel |
NEEVCWPRIZJJRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=NC2=C(NC(=S)NC2=O)N=CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Role of SCR7 in Non-Homologous End Joining: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the function of SCR7, a small molecule inhibitor of Non-Homologous End Joining (NHEJ), a critical DNA double-strand break (DSB) repair pathway. This document details the mechanism of action of this compound, its quantitative effects on cellular processes, and relevant experimental protocols.
Introduction to Non-Homologous End Joining (NHEJ)
Non-Homologous End Joining is the predominant pathway for repairing DNA double-strand breaks in mammalian cells.[1] Unlike homology-directed repair (HDR), NHEJ does not require a homologous template to ligate broken DNA ends, making it active throughout the cell cycle.[2][1] The pathway involves a series of coordinated steps, including break recognition, end processing, and ligation. Key protein players in the classical NHEJ pathway include the Ku70/Ku80 heterodimer, the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), Artemis nuclease, and the DNA Ligase IV/XRCC4 complex.[3][4] While essential for maintaining genomic integrity, NHEJ is an error-prone process that can lead to insertions or deletions at the repair site.
This compound: An Inhibitor of DNA Ligase IV
This compound, and its more stable derivative this compound pyrazine, functions as an inhibitor of DNA Ligase IV, a crucial enzyme that catalyzes the final ligation step in the NHEJ pathway.[5][6][7] By targeting DNA Ligase IV, this compound effectively blocks the completion of NHEJ, leading to an accumulation of unrepaired DSBs.[5][6] This targeted inhibition has made this compound a valuable tool in cancer research and a key agent for enhancing the efficiency of precise genome editing technologies like CRISPR-Cas9.[8][9]
Mechanism of Action
This compound is believed to bind to the DNA binding domain of DNA Ligase IV, thereby preventing its association with the DNA ends and inhibiting the ligation process.[10] This action leaves the DNA breaks unrepaired, which can trigger downstream cellular responses, including apoptosis in cancer cells.[5] It is important to note that some studies suggest this compound is unstable and spontaneously cyclizes and oxidizes to form this compound pyrazine, which is the active inhibitor of DNA Ligase IV.[11] However, there are conflicting reports regarding the selectivity and potency of this compound, with some studies suggesting it may also inhibit other DNA ligases.
Quantitative Effects of this compound
The inhibition of NHEJ by this compound has been quantified in various studies, demonstrating its impact on cell proliferation and its ability to modulate DNA repair outcomes.
Inhibition of Cell Proliferation
This compound and its pyrazine form have been shown to decrease cell proliferation in a dose-dependent manner across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight the differential sensitivity of cell types to this compound-mediated NHEJ inhibition.
| Cell Line | IC50 (µM) | Reference |
| MCF7 (Breast Cancer) | 40 | [5][6][7] |
| A549 (Lung Cancer) | 34 | [5][6][7] |
| HeLa (Cervical Cancer) | 44 | [5][6][7] |
| T47D (Breast Cancer) | 8.5 | [5][6][7] |
| A2780 (Ovarian Cancer) | 120 | [5][7] |
| HT1080 (Fibrosarcoma) | 10 | [5][7] |
| Nalm6 (Leukemia) | 50 | [5] |
Enhancement of Homology-Directed Repair (HDR)
By inhibiting the competing NHEJ pathway, this compound can significantly increase the efficiency of homology-directed repair, a more precise mechanism for DNA break repair that is desirable for gene editing applications.
| System | Fold Increase in HDR Efficiency | Reference |
| Mammalian Cell Lines (general) | Up to 19-fold | [8][9][12] |
| Mouse Embryos | 10-fold | [9] |
| Human Embryonic Kidney (HEK293T) Cells | 1.7-fold | [13][14] |
| Murine Bone Marrow-Derived Dendritic Cells (DC2.4) | ~13-fold | [3][14] |
It is important to note that the HDR-enhancing effect of this compound can be cell-type and context-specific.[9]
Signaling Pathways and Experimental Workflows
The Classical Non-Homologous End Joining Pathway
The following diagram illustrates the key steps and molecular players in the classical NHEJ pathway, which is inhibited by this compound at the final ligation step.
Caption: The classical Non-Homologous End Joining (NHEJ) pathway.
Experimental Workflow for Assessing this compound Activity
This diagram outlines a general workflow for investigating the effects of this compound on NHEJ and HDR in a cellular context.
Caption: General experimental workflow for studying this compound.
Experimental Protocols
The following sections provide an overview of key experimental methodologies used to study the function of this compound. These are intended as a guide and may require optimization for specific experimental systems.
In Vitro NHEJ Assay
This assay directly measures the ability of this compound to inhibit the ligation of DNA ends in a cell-free system.
-
Principle: A linearized plasmid or synthetic DNA substrate with incompatible ends is incubated with nuclear extracts (a source of NHEJ proteins) in the presence or absence of this compound. The efficiency of end-joining is assessed by the formation of multimeric DNA products, which can be visualized by agarose gel electrophoresis.
-
Methodology Overview:
-
Substrate Preparation: A plasmid (e.g., pBR322) is linearized with a restriction enzyme that generates non-compatible ends.
-
Nuclear Extract Preparation: Nuclear extracts are prepared from a suitable cell line (e.g., HeLa) to provide the necessary NHEJ factors.
-
Reaction Setup: The linearized DNA substrate is incubated with the nuclear extract in a reaction buffer containing ATP and dNTPs. Various concentrations of this compound (or this compound pyrazine dissolved in DMSO) are added to the experimental reactions. A control reaction with DMSO alone is included.
-
Incubation: Reactions are typically incubated at 37°C for 1-4 hours.
-
Analysis: The reaction products are deproteinized, and the DNA is analyzed by agarose gel electrophoresis. Inhibition of NHEJ is indicated by a decrease in the formation of higher-molecular-weight ligation products (dimers, trimers, etc.) in the this compound-treated samples compared to the control.
-
Cell-Based NHEJ Reporter Assay
These assays utilize engineered cell lines to quantify NHEJ activity in a cellular context.
-
Principle: A reporter gene (e.g., GFP) is inactivated by the insertion of a sequence containing a recognition site for a site-specific nuclease (e.g., I-SceI). When a DSB is induced by the nuclease, cellular NHEJ machinery repairs the break. Inaccurate repair can lead to frameshift mutations that may restore the reading frame of the reporter gene, leading to its expression. The effect of this compound is measured by the change in the number of reporter-positive cells.
-
Methodology Overview:
-
Cell Line Generation: A stable cell line is created that contains the integrated NHEJ reporter construct.
-
DSB Induction: The expression of the site-specific nuclease is induced to create DSBs within the reporter gene.
-
This compound Treatment: Cells are treated with varying concentrations of this compound during the period of DSB induction and repair.
-
Analysis: After a suitable incubation period (e.g., 48-72 hours), the percentage of reporter-positive cells is quantified by flow cytometry. A decrease in the percentage of positive cells in the this compound-treated samples indicates inhibition of NHEJ.
-
γ-H2A.X Foci Formation Assay for DNA Damage
This immunofluorescence-based assay is used to visualize and quantify DNA double-strand breaks.
-
Principle: Following a DSB, the histone variant H2A.X is rapidly phosphorylated at serine 139 to form γ-H2A.X. This modified histone accumulates at the site of the break, forming distinct nuclear foci that can be detected with specific antibodies. Inhibition of NHEJ by this compound leads to the persistence of these foci.
-
Methodology Overview:
-
Cell Treatment: Cells are seeded on coverslips and treated with a DSB-inducing agent (e.g., ionizing radiation or a chemotherapeutic drug) in the presence or absence of this compound.
-
Fixation and Permeabilization: At various time points after treatment, cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Immunostaining: Cells are incubated with a primary antibody specific for γ-H2A.X, followed by a fluorescently labeled secondary antibody. The cell nuclei are counterstained with DAPI.
-
Imaging and Quantification: The coverslips are mounted on slides and imaged using a fluorescence microscope. The number of γ-H2A.X foci per nucleus is quantified using image analysis software. An increase in the number and persistence of foci in this compound-treated cells indicates inhibition of DSB repair.
-
GUIDE-seq for CRISPR-Cas9 Off-Target Analysis
Genome-wide, unbiased identification of DSBs enabled by sequencing (GUIDE-seq) is a method to identify the off-target cleavage sites of CRISPR-Cas9 nucleases. This can be adapted to assess the impact of this compound on off-target events.
-
Principle: A short, double-stranded oligodeoxynucleotide (dsODN) tag is introduced into cells along with the CRISPR-Cas9 components. This tag is integrated into the sites of DSBs, including both on-target and off-target locations, through the NHEJ pathway. Subsequent sequencing of the genomic DNA allows for the identification of these integration sites.
-
Methodology Overview:
-
Transfection: Cells are co-transfected with the CRISPR-Cas9 expression vector, the guide RNA, and the dsODN tag. For the experimental group, this compound is added to the culture medium.
-
Genomic DNA Isolation: After a period of incubation (e.g., 72 hours), genomic DNA is isolated from the cells.
-
Library Preparation: The genomic DNA is fragmented, and a library is prepared for next-generation sequencing, often involving enrichment for the dsODN tag-containing fragments.
-
Sequencing and Analysis: The library is sequenced, and the reads are mapped to the reference genome to identify the locations of dsODN integration. The number and location of off-target sites in the presence and absence of this compound can then be compared.
-
Conclusion
This compound is a valuable chemical tool for studying and manipulating the Non-Homologous End Joining pathway. Its ability to inhibit DNA Ligase IV has significant implications for cancer therapy, where it can sensitize tumors to DNA-damaging agents, and for genome editing, where it can enhance the frequency of precise modifications through homology-directed repair. The experimental protocols outlined in this guide provide a framework for researchers to investigate the multifaceted roles of this compound and to further explore the intricacies of DNA repair mechanisms. As with any chemical inhibitor, careful consideration of its specificity, stability, and potential off-target effects is crucial for the accurate interpretation of experimental results.
References
- 1. γ-H2AX foci formation as a pharmacodynamic marker of DNA damage produced by DNA cross-linking agents: results from two Phase I clinical trials of SJG-136 (SG2000) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methodologies for Improving HDR Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bridging Gaps in HDR Improvement: The Role of MAD2L2, SCAI, and this compound [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Mechanism of Double-Strand DNA Break Repair by the Nonhomologous DNA End Joining Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 9. researchgate.net [researchgate.net]
- 10. The molecular basis and disease relevance of non-homologous DNA end joining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. avancebio.com [avancebio.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Methodologies for Improving HDR Efficiency [frontiersin.org]
SCR7 as a DNA Ligase IV Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SCR7 is a small molecule identified as an inhibitor of DNA Ligase IV, a critical enzyme in the Non-Homologous End Joining (NHEJ) pathway for DNA double-strand break repair. By disrupting this pathway, this compound has garnered significant attention for its potential as an anti-cancer agent and as a tool to enhance the efficiency of CRISPR-Cas9-mediated homology-directed repair (HDR). This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and a critical discussion of the existing research, including controversies regarding its specificity.
Introduction to this compound and DNA Ligase IV
DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage. Eukaryotic cells have evolved two primary pathways to repair DSBs: the high-fidelity Homologous Recombination (HR) and the more error-prone Non-Homologous End Joining (NHEJ). DNA Ligase IV (LIG4), in complex with its cofactor XRCC4, is the key enzyme responsible for the final ligation step in the canonical NHEJ pathway.[1][2]
This compound was identified as a small molecule that inhibits the NHEJ pathway.[2] Its ability to block this repair mechanism has two major implications:
-
Cancer Therapy: Many cancer cells are deficient in the HR pathway and thus rely heavily on NHEJ for survival, especially when challenged with DNA-damaging agents. Inhibiting LIG4 with this compound can therefore selectively kill cancer cells or sensitize them to chemo- and radiotherapy.[1][3]
-
Genome Editing: In the context of CRISPR-Cas9, the cell's default repair mechanism for the induced DSB is often NHEJ, leading to insertions and deletions (indels). To achieve precise gene editing through Homology-Directed Repair (HDR), the NHEJ pathway needs to be suppressed. This compound has been shown to increase the efficiency of HDR by inhibiting LIG4.[4][5][6]
Mechanism of Action
This compound is reported to inhibit DNA Ligase IV by interfering with its DNA binding domain.[4][7] This prevents the recruitment of the ligase to the site of the DNA double-strand break, thereby stalling the NHEJ pathway and leading to an accumulation of unrepaired DSBs.[7][8] This accumulation of DNA damage can trigger apoptosis, particularly in rapidly dividing cancer cells.[1][8]
However, it is important to note that some studies have questioned the selectivity of this compound, suggesting that it may also inhibit other DNA ligases, such as Ligase I and Ligase III, at similar concentrations.[9][10][11] This lack of specificity could have broader cellular effects and should be a consideration in experimental design and data interpretation.
Quantitative Data
The following tables summarize the quantitative data reported for this compound's activity in various contexts.
Table 1: In Vitro and Cellular IC50 Values of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF7 | Breast Cancer | 40 | [8][12] |
| A549 | Lung Cancer | 34 | [8][12] |
| HeLa | Cervical Cancer | 44 | [8][12] |
| T47D | Breast Cancer | 8.5 | [8][12] |
| A2780 | Ovarian Cancer | 120 | [8][12] |
| HT1080 | Fibrosarcoma | 10 | [8][12] |
| Nalm6 | Leukemia | 50 | [8][12] |
Table 2: Enhancement of CRISPR-Cas9 Mediated Homology-Directed Repair (HDR) by this compound
| System | Fold Increase in HDR | Reference |
| Mammalian cells and mouse embryos | Up to 19-fold | [4][12] |
| Human cancer cells | Up to 3-fold | [6][13] |
| Porcine fetal fibroblast and cancer cells | 2 to 3-fold | [14] |
| Saccharomyces cerevisiae | 40% increase | [14] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
In Vitro DNA Ligation Assay
This assay directly measures the enzymatic activity of DNA ligases in the presence of an inhibitor.
Materials:
-
Purified human DNA Ligase I, Ligase III/XRCC1 complex, and Ligase IV/XRCC4 complex.
-
Fluorescently labeled DNA substrate with a single-strand nick.
-
Ligation buffer (e.g., 60 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 5 mM DTT, 1 mM ATP).
-
This compound (dissolved in DMSO).
-
Denaturing polyacrylamide gel (e.g., 8%).
-
PhosphorImager or other suitable gel imaging system.
Protocol:
-
Prepare reaction mixtures containing the ligation buffer, fluorescently labeled DNA substrate (e.g., 200 fmol), and varying concentrations of this compound or DMSO as a control.
-
Add the purified DNA ligase to each reaction mixture.
-
Incubate the reactions at 25°C for 2 hours.[12]
-
Stop the reaction by adding a loading buffer containing a denaturant (e.g., formamide).
-
Resolve the reaction products on a denaturing polyacrylamide gel.
-
Visualize and quantify the ligated and unligated DNA products using a PhosphorImager. The percentage of ligation can be calculated to determine the inhibitory effect of this compound.
Cellular Non-Homologous End Joining (NHEJ) Assay (e.g., V(D)J Recombination Assay)
This cell-based assay assesses the efficiency of NHEJ in a cellular context.
Materials:
-
A suitable cell line for V(D)J recombination assays (e.g., Chinese Hamster Ovary cells).
-
Expression vectors for RAG1 and RAG2 recombinases.
-
A reporter plasmid containing recombination signal sequences (RSSs) flanking a stop codon upstream of a fluorescent reporter gene (e.g., GFP).
-
This compound.
-
Transfection reagent.
-
Flow cytometer.
Protocol:
-
Co-transfect the cells with the RAG1, RAG2, and reporter plasmids.
-
Treat the transfected cells with varying concentrations of this compound or DMSO control for a specified period (e.g., 48-72 hours).
-
The RAG recombinases will induce a DSB at the RSSs. Successful NHEJ-mediated repair will excise the stop codon, leading to the expression of the reporter gene.
-
Harvest the cells and analyze the percentage of reporter-positive cells by flow cytometry. A decrease in the percentage of positive cells in this compound-treated samples indicates inhibition of NHEJ.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay is used to determine the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
This compound (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
Protocol:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10, 50, 100, 250 µM) for 24 or 48 hours.[12] Include a DMSO-treated control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the control and determine the IC50 value.
Visualizations
Signaling Pathway Diagram
Caption: The Non-Homologous End Joining (NHEJ) pathway and the inhibitory action of this compound on the DNA Ligase IV complex.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the preclinical evaluation of this compound as a DNA Ligase IV inhibitor.
Logical Relationship Diagram
Caption: Inhibition of NHEJ by this compound shifts the balance of DSB repair towards HDR, enhancing precise genome editing.
Conclusion and Future Directions
This compound has emerged as a valuable tool for studying the NHEJ pathway and holds promise for therapeutic applications. Its ability to sensitize cancer cells to DNA-damaging agents and to enhance the efficiency of CRISPR-mediated gene editing are of significant interest.[2][6] However, the concerns regarding its specificity highlight the need for further research and the development of more potent and selective inhibitors of DNA Ligase IV.[10][11] Future work should focus on clarifying the off-target effects of this compound, optimizing its delivery and efficacy in vivo, and exploring its potential in combination therapies for a range of cancers and genetic diseases. The development of derivatives of this compound with improved pharmacological properties is also a promising avenue of research.[15]
References
- 1. stemcell.com [stemcell.com]
- 2. This compound, a potent cancer therapeutic agent and a biochemical inhibitor of nonhomologous DNA end-joining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an inhibitor of NHEJ can sensitize tumor cells to ionization radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic combination of RAD51-SCR7 improves CRISPR-Cas9 genome editing efficiency by preventing R-loop accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. Ligase IV inhibitor this compound enhances gene editing directed by CRISPR-Cas9 and ssODN in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound is neither a selective nor a potent inhibitor of human DNA ligase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound is neither a selective nor a potent inhibitor of human DNA ligase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Identification and characterization of novel this compound-based small-molecule inhibitor of DNA end-joining, SCR130 and its relevance in cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of SCR7 in Promoting Homology-Directed Repair: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The advent of CRISPR-Cas9 and other programmable nucleases has revolutionized the field of genome editing, offering unprecedented potential for therapeutic applications and basic research. A significant challenge in precise genome engineering is the cellular competition between two major DNA double-strand break (DSB) repair pathways: the error-prone non-homologous end joining (NHEJ) and the high-fidelity homology-directed repair (HDR). The preferential use of NHEJ in many cell types limits the efficiency of precise gene editing, which relies on the HDR pathway. This technical guide provides an in-depth analysis of SCR7, a small molecule inhibitor of DNA Ligase IV, and its role in promoting HDR. We will explore its mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols for its evaluation, and visualize the underlying biological and experimental workflows.
Introduction: The DNA Repair Pathway Choice
Upon the creation of a DSB by a nuclease like Cas9, the cell initiates a complex signaling cascade to repair the damaged DNA. Two primary pathways are at the forefront of this response:
-
Non-Homologous End Joining (NHEJ): This is the predominant and faster repair mechanism in most mammalian cells. It directly ligates the broken DNA ends, often resulting in small insertions or deletions (indels). While efficient in restoring chromosomal integrity, the error-prone nature of NHEJ is a major obstacle for precise genome editing. The key enzyme responsible for the final ligation step in the canonical NHEJ pathway is DNA Ligase IV.
-
Homology-Directed Repair (HDR): This pathway utilizes a homologous DNA template to accurately repair the DSB. This template can be an endogenous sister chromatid or an exogenously supplied DNA donor. HDR is the basis for precise gene editing, as it allows for the introduction of specific nucleotide changes, insertions, or deletions. However, HDR is generally less efficient than NHEJ and is predominantly active during the S and G2 phases of the cell cycle.
The competition between these two pathways is a critical determinant of the outcome of a genome editing experiment. Strategies to enhance the efficiency of HDR often involve the suppression of the NHEJ pathway.
This compound: A Small Molecule Modulator of DNA Repair
This compound is a small molecule that has been identified as an inhibitor of DNA Ligase IV.[1] By targeting this key enzyme in the NHEJ pathway, this compound effectively blocks the final step of DNA end-ligation, thereby suppressing NHEJ.[2][3] This inhibition shifts the balance of DSB repair towards the HDR pathway, leading to an increase in the frequency of precise, template-mediated gene editing events.[4][5][6]
It is important to note that there has been some debate in the scientific literature regarding the selectivity and potency of this compound as a specific DNA Ligase IV inhibitor.[7][8] Some studies suggest that this compound and its derivatives may also inhibit other DNA ligases, such as DNA Ligase I and III, with varying potencies.[7][8] Furthermore, the active form of the compound in cells is thought to be this compound pyrazine, a cyclized and oxidized derivative of this compound.[9] Despite this controversy, numerous studies have demonstrated the empirical effectiveness of this compound in enhancing HDR efficiency in various experimental settings.
Mechanism of Action
The primary mechanism by which this compound promotes HDR is through the inhibition of the canonical NHEJ pathway. The signaling cascade of NHEJ and the point of intervention by this compound are illustrated in the following diagram.
Quantitative Analysis of this compound-Mediated HDR Enhancement
The efficacy of this compound in promoting HDR varies depending on the cell type, the specific genomic locus being targeted, the concentration of this compound used, and the nature of the donor template. The following table summarizes quantitative data from various studies that have investigated the effect of this compound on HDR efficiency.
| Cell Line/Organism | Gene Target | This compound Concentration | Fold Increase in HDR Efficiency | Reference |
| Human Cancer Cells | β-catenin | 10 µM | ~1.7-fold | [4] |
| MCF-7 | AAVS1 | 1-10 µM | ~3-fold | [4] |
| HCT-116 | AAVS1 | 1-10 µM | ~3-fold | [4] |
| HEK293T | Mutated eGFP | 1 µM | ~1.7-fold | [1] |
| Porcine Fetal Fibroblasts | INS | 10 µM | ~1.89-fold | [10] |
| Mouse Embryos | Various | 50 µM | ~10-fold | |
| Human cell lines | Various | Not specified | Up to 19-fold | [2] |
| HEK293T | GAPDH, ATM | Not specified | ~3.23-fold (GAPDH), ~2.54-fold (ATM) | |
| Porcine Fetal Fibroblasts | INS | 10 µM | ~1.89-fold when combined with RS-1 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the role of this compound in promoting HDR.
General Experimental Workflow
A typical workflow for investigating the effect of this compound on CRISPR-Cas9 mediated HDR is outlined below.
In Vitro DNA Ligase IV Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of DNA Ligase IV.
Materials:
-
Purified human DNA Ligase IV/XRCC4 complex
-
Oligonucleotide substrates (e.g., a 5'-radiolabeled or fluorescently labeled nicked DNA substrate)
-
Ligation buffer (e.g., 60 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 5 mM DTT, 1 mM ATP)
-
This compound (dissolved in DMSO)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or fluorescence scanner
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the ligation buffer, purified DNA Ligase IV/XRCC4 complex, and the labeled DNA substrate.
-
Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes) to allow for the ligation reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a formamide-containing loading buffer.
-
Gel Electrophoresis: Denature the samples by heating and then resolve the ligated and unligated products on a denaturing polyacrylamide gel.
-
Analysis: Visualize the gel using a phosphorimager or fluorescence scanner. The amount of ligated product will be inversely proportional to the concentration of this compound, allowing for the determination of the IC₅₀ value.
T7 Endonuclease I (T7E1) Assay for NHEJ Frequency
This assay is used to detect and quantify the frequency of indels generated by NHEJ.
Materials:
-
Genomic DNA from treated and control cells
-
PCR primers flanking the target site
-
High-fidelity DNA polymerase
-
T7 Endonuclease I and its corresponding reaction buffer
-
Agarose gel electrophoresis apparatus
Protocol:
-
Genomic DNA Extraction: Extract genomic DNA from cells that have been subjected to CRISPR-Cas9 editing with and without this compound treatment.
-
PCR Amplification: Amplify the genomic region flanking the target site using high-fidelity PCR.
-
Heteroduplex Formation: Denature the PCR products by heating to 95°C and then slowly re-anneal them to allow for the formation of heteroduplexes between wild-type and mutated DNA strands.
-
T7E1 Digestion: Incubate the re-annealed PCR products with T7 Endonuclease I, which specifically cleaves at mismatched DNA sites within the heteroduplexes.
-
Agarose Gel Electrophoresis: Resolve the digested and undigested DNA fragments on an agarose gel.
-
Quantification: The intensity of the cleaved bands relative to the total amount of DNA can be used to estimate the percentage of NHEJ-mediated indels. A decrease in the percentage of cleaved products in this compound-treated samples would indicate inhibition of NHEJ.
HDR Efficiency Quantification by Flow Cytometry
This method is suitable when the HDR event leads to the expression of a fluorescent reporter gene (e.g., GFP or mCherry).
Materials:
-
Cells transfected with a CRISPR-Cas9 system and a donor template containing a fluorescent reporter gene
-
Flow cytometer
Protocol:
-
Cell Preparation: Harvest the cells at a suitable time point after transfection and this compound treatment (e.g., 48-72 hours).
-
Flow Cytometry Analysis: Analyze the cell population for the expression of the fluorescent reporter protein using a flow cytometer.
-
Data Analysis: The percentage of fluorescently positive cells in the population directly corresponds to the efficiency of HDR-mediated integration of the donor template. Compare the percentage of positive cells in this compound-treated versus untreated samples to determine the fold-increase in HDR efficiency.
Off-Target Analysis
A critical consideration in all genome editing experiments is the potential for off-target effects. While this compound is intended to modulate the DNA repair pathway choice at the on-target site, it is important to assess whether its use influences the frequency or spectrum of off-target mutations. Several methods can be employed for unbiased, genome-wide off-target analysis:
-
GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing): This method involves the integration of a short, double-stranded oligodeoxynucleotide (dsODN) tag into DSBs in living cells. Subsequent sequencing of these tagged sites allows for the identification of both on- and off-target cleavage events.
-
Digenome-seq (Digestion-based Genome-wide Sequencing): This in vitro method involves digesting genomic DNA with the Cas9-gRNA complex, followed by whole-genome sequencing to identify cleavage sites.
Conclusion
This compound represents a valuable tool for researchers seeking to enhance the efficiency of homology-directed repair in their genome editing experiments. By inhibiting the competing NHEJ pathway, this compound can significantly increase the frequency of precise, template-mediated gene modifications. However, the efficacy of this compound is context-dependent, and its specificity has been a subject of debate. The experimental protocols and data presented in this guide provide a framework for the rational application and evaluation of this compound in various research and therapeutic development settings. Careful optimization of experimental conditions and thorough on- and off-target analysis are crucial for the successful and safe implementation of this HDR-enhancing strategy.
References
- 1. mdpi.com [mdpi.com]
- 2. Approaches to Enhance Precise CRISPR/Cas9-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligase IV inhibitor this compound enhances gene editing directed by CRISPR–Cas9 and ssODN in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. stemcell.com [stemcell.com]
- 6. This compound is neither a selective nor a potent inhibitor of human DNA ligase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GitHub - magjac/d3-graphviz: Graphviz DOT rendering and animated transitions using D3 [github.com]
- 8. DNA Ligase Inhibitor: this compound Pyrazine | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. Improving the Efficiency of CRISPR Ribonucleoprotein-Mediated Precise Gene Editing by Small Molecules in Porcine Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research-management.mq.edu.au [research-management.mq.edu.au]
An In-depth Technical Guide to SCR7 Applications in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCR7, or 5,6-bis(benzylideneamino)-2-mercapto-pyrimidin-4-ol, is a small molecule inhibitor that has garnered significant attention in the field of cancer research.[1][2][3] It functions as a potent and specific inhibitor of DNA Ligase IV, a critical enzyme in the Non-Homologous End Joining (NHEJ) pathway.[1][2][4] The NHEJ pathway is one of the two major DNA double-strand break (DSB) repair mechanisms in mammalian cells.[1][2][5] Since cancer cells often exhibit increased reliance on specific DNA repair pathways for survival, targeting these pathways with inhibitors like this compound presents a promising therapeutic strategy.[3][6]
This technical guide provides a comprehensive overview of this compound's mechanism of action, its applications in cancer research, and detailed protocols for key experimental assays.
Mechanism of Action
This compound exerts its anticancer effects by directly targeting and inhibiting DNA Ligase IV.[1] DNA Ligase IV is responsible for the final ligation step in the NHEJ pathway, which repairs DNA double-strand breaks.[1][4] By binding to the DNA binding domain of DNA Ligase IV, this compound prevents its recruitment to the sites of DNA damage. This inhibition of NHEJ leads to an accumulation of unrepaired DSBs within the cancer cells. The persistence of these breaks triggers cell cycle arrest and ultimately induces apoptosis, or programmed cell death.[1][7]
Signaling Pathways Affected by this compound
The accumulation of DNA damage caused by this compound treatment activates several downstream signaling pathways. In MCF7 breast cancer cells, this compound treatment has been shown to increase the phosphorylation of ATM (Ataxia Telangiectasia Mutated), a key sensor of DNA double-strand breaks. This, in turn, activates the tumor suppressor protein p53. Activated p53 then upregulates the expression of pro-apoptotic proteins such as PUMA and BAX, while downregulating the anti-apoptotic protein BCL2 and the p53 inhibitor MDM2. This shift in the balance of pro- and anti-apoptotic proteins leads to the activation of the intrinsic apoptotic pathway, characterized by the cleavage of Caspase 9, Caspase 3, and PARP1.
Quantitative Data
This compound has demonstrated cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line, often correlating with the expression levels of DNA Ligase IV.[4]
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF7 | Breast Adenocarcinoma | 40 | [8] |
| A549 | Lung Carcinoma | 34 | [8] |
| HeLa | Cervical Cancer | 44 | [8] |
| T47D | Breast Cancer | 8.5 | [8] |
| A2780 | Ovarian Cancer | 120 | [8] |
| HT1080 | Fibrosarcoma | 10 | [8] |
| Nalm6 | B-cell Leukemia | 50 | [8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
The next day, treat the cells with various concentrations of this compound (e.g., 10, 20, 40, 80, 100 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Western Blot Analysis for Apoptosis Markers
This protocol is used to detect changes in the expression of key apoptotic proteins following this compound treatment.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-p-ATM, anti-p53, anti-BCL2, anti-BAX)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cells treated with this compound
-
PBS
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Harvest treated and control cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution containing RNase A.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for investigating the effects of this compound and its logical mechanism of action.
Combination Therapies
This compound has shown synergistic effects when used in combination with conventional cancer therapies such as chemotherapy and radiation.[1][2] These agents induce DNA double-strand breaks, and by inhibiting the repair of this damage with this compound, the cytotoxic effects on cancer cells can be significantly enhanced.[9] This suggests that this compound could be used to sensitize tumors to lower, less toxic doses of radiation and chemotherapeutic drugs.
Conclusion
This compound is a valuable tool in cancer research, providing a specific means to investigate the role of the NHEJ pathway in cancer cell survival and proliferation. Its ability to induce apoptosis and sensitize cancer cells to other treatments makes it a promising candidate for further preclinical and clinical investigation. This guide provides a foundational understanding and practical protocols for researchers to explore the potential of this compound in the development of novel cancer therapies.
References
- 1. Apoptosis western blot guide | Abcam [abcam.com]
- 2. Synergistic combination of RAD51-SCR7 improves CRISPR-Cas9 genome editing efficiency by preventing R-loop accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 4. Immunofluorescence Imaging of DNA Damage and Repair Foci in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunofluorescence-based methods to monitor DNA end resection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing CRISPR-Cas9 Precision: A Technical Guide to SCR7-Mediated Homology-Directed Repair
For Researchers, Scientists, and Drug Development Professionals
The advent of CRISPR-Cas9 technology has revolutionized the field of genome editing, offering unprecedented ease and efficiency in modifying genetic material. However, achieving precise edits through Homology-Directed Repair (HDR) remains a significant challenge due to the cell's intrinsic preference for the error-prone Non-Homologous End Joining (NHEJ) pathway for repairing DNA double-strand breaks (DSBs). This technical guide provides an in-depth exploration of SCR7, a small molecule inhibitor of DNA Ligase IV, and its application in enhancing the efficiency of CRISPR-Cas9-mediated HDR.
The Mechanism of Action: Shifting the Balance of DNA Repair
At the core of CRISPR-Cas9 gene editing is the creation of a targeted DSB by the Cas9 nuclease. The cell's response to this break dictates the outcome of the edit. Two major pathways are at play:
-
Non-Homologous End Joining (NHEJ): This is the predominant and more rapid repair mechanism. It directly ligates the broken DNA ends, often resulting in small insertions or deletions (indels). While effective for gene knockout, this error-prone process is undesirable for precise gene editing.
-
Homology-Directed Repair (HDR): This pathway uses a homologous DNA template to accurately repair the DSB. By providing an exogenous donor template containing the desired genetic modification, HDR can be exploited to introduce precise point mutations, insertions, or gene corrections.
This compound is a small molecule that selectively inhibits DNA Ligase IV, a key enzyme in the canonical NHEJ pathway.[1][2][3] By blocking this enzyme, this compound effectively suppresses NHEJ, thereby increasing the relative activity of the HDR pathway.[4][5][6] This shift in the balance of DNA repair mechanisms significantly enhances the frequency of precise, template-driven genome editing events.[4][5]
Quantitative Impact of this compound on CRISPR-Cas9 Efficiency
Numerous studies have demonstrated the potent ability of this compound to increase the efficiency of HDR in conjunction with CRISPR-Cas9. The degree of enhancement can vary depending on the cell type, target locus, and experimental conditions. Below is a summary of quantitative data from key studies.
| Cell Line | Target Gene | This compound Concentration | Fold Increase in HDR Efficiency | Reference |
| Mammalian Cell Lines | 4 different genes | Not specified | Up to 19-fold | [4][5] |
| Human Cancer Cells | GFP-silent mutation, β-catenin Ser45 | 10 µM | ~3-fold (targeted insertion) | [7][8][9] |
| HEK293T | Endogenous GAPDH, ATM | Not specified | 3.23-fold (GAPDH), 2.54-fold (ATM) (Knock-in) | [10] |
| hiPSC | Endogenous GAPDH, ATM | Not specified | (Not specified for this compound alone) | [10] |
| Rats | Fabp2 | 0.5 µM, 1 µM, 2 µM | Concentration-dependent increase | [11] |
Synergistic Enhancement with RAD51
Recent research has shown that the co-administration of this compound with the overexpression of RAD51, a key protein in the homologous recombination process, can lead to a synergistic enhancement of CRISPR-Cas9-mediated genome editing.[10] RAD51 promotes the search for and invasion of the homologous template, a critical step in HDR. By simultaneously inhibiting NHEJ with this compound and promoting HDR with RAD51, researchers can achieve even greater improvements in precise editing efficiency.[10] For instance, in HEK293T cells, the combination of RAD51 overexpression and this compound treatment led to a 12.48-fold increase in knock-in efficiency at the GAPDH locus, and an 8.28-fold increase at the ATM locus.[10]
Experimental Protocols
The following provides a generalized methodology for incorporating this compound into a CRISPR-Cas9 gene editing workflow. Specific parameters should be optimized for each cell type and experimental setup.
Materials
-
CRISPR-Cas9 components (Cas9 nuclease, sgRNA)
-
Donor template DNA (plasmid or single-stranded oligodeoxynucleotides - ssODNs)
-
Target cells
-
Cell culture reagents
-
Transfection reagent
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Genomic DNA extraction kit
-
PCR reagents
-
T7 Endonuclease I (T7E1) or other mismatch detection assay components
-
Sanger sequencing or Next-Generation Sequencing (NGS) reagents
Key Experimental Steps
-
Cell Culture and Transfection:
-
Plate target cells at an appropriate density to reach 70-90% confluency at the time of transfection.
-
Co-transfect the cells with the CRISPR-Cas9 components (e.g., a plasmid encoding Cas9 and the sgRNA) and the donor template DNA using a suitable transfection reagent.
-
-
This compound Treatment:
-
Approximately 4-6 hours post-transfection, add this compound to the cell culture medium at the desired final concentration (typically ranging from 1 µM to 10 µM). It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for the specific cell line.
-
Incubate the cells with this compound for 24-48 hours.
-
-
Post-Treatment and Cell Harvesting:
-
After the incubation period, remove the medium containing this compound and replace it with fresh culture medium.
-
Continue to culture the cells for an additional 48-72 hours to allow for gene editing and expression of any selection markers.
-
Harvest the cells for genomic DNA extraction.
-
-
Analysis of Editing Efficiency:
-
For Indel Analysis (NHEJ): Amplify the target genomic region by PCR and use a mismatch detection assay like the T7E1 assay to estimate the percentage of indel mutations.[10]
-
For HDR Analysis:
-
If the donor template introduces a restriction site, perform a Restriction Fragment Length Polymorphism (RFLP) analysis.
-
Amplify the target region and perform Sanger sequencing to confirm the precise integration of the desired edit.
-
For a more quantitative and comprehensive analysis, use Next-Generation Sequencing (NGS) to determine the frequency of HDR and NHEJ events.
-
-
Visualizing the Pathways and Workflows
To better understand the molecular mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of this compound in enhancing HDR.
Caption: Experimental workflow for using this compound.
Considerations and Potential Limitations
-
Cell Type Specificity: The effectiveness of this compound can be cell-type dependent.[3] It is essential to optimize the concentration and treatment duration for each cell line to maximize HDR enhancement while minimizing cytotoxicity.
-
Toxicity: At high concentrations, this compound can be toxic to cells.[12] A thorough toxicity assessment should be performed to identify the optimal working concentration.
-
Off-Target Effects: While this compound itself does not directly cause off-target mutations, the prolonged presence of DSBs due to NHEJ inhibition could potentially lead to other cellular responses. Careful analysis of off-target editing events by the CRISPR-Cas9 system is always recommended.[12][13]
-
Alternative NHEJ Pathways: It is important to note that this compound inhibits the canonical, DNA Ligase IV-dependent NHEJ pathway. Alternative, less efficient NHEJ pathways may still be active.
Conclusion
The use of this compound as a small molecule inhibitor of NHEJ represents a significant step forward in improving the efficiency of precise genome editing with CRISPR-Cas9. By shifting the cellular DNA repair machinery towards the high-fidelity HDR pathway, researchers can more readily achieve desired genetic modifications. This technical guide provides a comprehensive overview of the mechanism, quantitative effects, and practical application of this compound, empowering researchers to harness this powerful tool for their gene editing endeavors. As with any technology, careful optimization and consideration of potential limitations are crucial for successful and reliable outcomes.
References
- 1. This compound, a potent cancer therapeutic agent and a biochemical inhibitor of nonhomologous DNA end-joining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NHEJ inhibitor this compound and its different forms: Promising CRISPR tools for genome engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. Inhibition of non-homologous end joining increases the efficiency of CRISPR/Cas9-mediated precise [TM: inserted] genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increasing the efficiency of precise genome editing with CRISPR-Cas9 by inhibition of nonhomologous end joining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research-management.mq.edu.au [research-management.mq.edu.au]
- 7. Ligase IV inhibitor this compound enhances gene editing directed by CRISPR-Cas9 and ssODN in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ligase IV inhibitor this compound enhances gene editing directed by CRISPR–Cas9 and ssODN in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic combination of RAD51-SCR7 improves CRISPR-Cas9 genome editing efficiency by preventing R-loop accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Increasing the efficiency of CRISPR/Cas9-mediated precise genome editing in rats by inhibiting NHEJ and using Cas9 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitigation of off-target toxicity in CRISPR-Cas9 screens for essential non-coding elements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling SCR7: A Technical Guide to a Novel Inhibitor of Non-Homologous End Joining
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of cellular DNA repair mechanisms, the Non-Homologous End Joining (NHEJ) pathway stands as a critical process for repairing DNA double-strand breaks (DSBs), the most cytotoxic form of DNA damage. While essential for maintaining genomic integrity, the NHEJ pathway can also be exploited by cancer cells to survive DNA-damaging therapies. The discovery of SCR7, a small molecule inhibitor of DNA Ligase IV, a key enzyme in the NHEJ pathway, has opened new avenues for cancer therapeutics and enhanced the precision of genome editing technologies. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and experimental evaluation of the this compound compound.
Core Concepts: The Discovery and Mechanism of Action of this compound
This compound was identified as a potent and specific inhibitor of DNA Ligase IV, an enzyme that plays a pivotal role in the final ligation step of the NHEJ pathway. By targeting DNA Ligase IV, this compound effectively blocks the repair of DSBs through the NHEJ pathway. This inhibition leads to an accumulation of unrepaired DNA breaks, which can trigger apoptosis in cancer cells that are often more reliant on NHEJ for survival due to deficiencies in other repair pathways like Homologous Recombination (HR).
Furthermore, the inhibition of the error-prone NHEJ pathway by this compound has been shown to significantly increase the efficiency of precise genome editing through the Homology-Directed Repair (HDR) pathway when used in conjunction with CRISPR-Cas9 technology. By shunting the repair of Cas9-induced DSBs towards the high-fidelity HDR pathway, this compound enhances the frequency of precise gene insertions, deletions, or modifications.
Quantitative Data Summary
The efficacy of this compound has been quantified across various cancer cell lines, demonstrating its potential as a broad-spectrum anti-cancer agent. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. Additionally, the impact of this compound on the efficiency of Homology-Directed Repair (HDR) has been quantified, showcasing its utility in genome editing applications.
| Cell Line | Cancer Type | This compound IC50 (µM) | Reference |
| MCF7 | Breast Cancer | 40 | |
| A549 | Lung Cancer | 34 | |
| HeLa | Cervical Cancer | 44 | |
| T47D | Breast Cancer | 8.5 | |
| A2780 | Ovarian Cancer | 120 | |
| HT1080 | Fibrosarcoma | 10 | |
| Nalm6 | Leukemia | 50 |
| Application | Fold Increase in HDR Efficiency with this compound | Reference |
| CRISPR-Cas9 Genome Editing | Up to 19-fold |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of this compound.
In Vitro Non-Homologous End Joining (NHEJ) Assay
This cell-free assay assesses the ability of this compound to inhibit the ligation of DNA ends by cellular extracts.
Materials:
-
Cell line of interest (e.g., HeLa)
-
Nuclear extraction buffer
-
Linearized plasmid DNA (e.g., pUC19 linearized with a restriction enzyme)
-
This compound compound
-
ATP
-
DTT
-
Reaction buffer (containing Tris-HCl, MgCl2, KCl)
-
Proteinase K
-
Agarose gel
-
DNA loading dye
-
Ethidium bromide or other DNA stain
Protocol:
-
Prepare Nuclear Extracts:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in hypotonic buffer and incubate on ice to swell the cells.
-
Lyse the cells using a Dounce homogenizer.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in a high-salt nuclear extraction buffer and incubate on ice with gentle agitation.
-
Centrifuge at high speed to pellet the nuclear debris and collect the supernatant containing the nuclear proteins.
-
Determine the protein concentration of the nuclear extract using a Bradford or BCA assay.
-
-
NHEJ Reaction:
-
Set up reaction tubes on ice.
-
To each tube, add the reaction buffer, ATP, and DTT.
-
Add the linearized plasmid DNA substrate.
-
Add the desired concentration of this compound (or DMSO as a vehicle control).
-
Add a standardized amount of nuclear extract to each tube to initiate the reaction.
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
-
Analysis of NHEJ Products:
-
Stop the reaction by adding a stop solution containing EDTA and Proteinase K.
-
Incubate at 55°C to digest proteins.
-
Add DNA loading dye to the samples.
-
Resolve the DNA products by agarose gel electrophoresis. Ligation of the linear plasmid will result in the formation of dimers, trimers, and higher-order multimers.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the intensity of the ligated product bands relative to the unligated substrate to determine the percentage of NHEJ inhibition by this compound.
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
Adherent cancer cell line
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Carefully aspirate the medium from the wells.
-
Add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 3 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization and Measurement:
-
After incubation, add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at a wavelength of 590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a well containing only medium and MTT.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the this compound concentration to determine the IC50 value.
-
Western Blotting for DNA Damage Response Proteins
This technique is used to detect changes in the expression and phosphorylation of key proteins involved in the DNA damage response pathway following this compound treatment.
Materials:
-
Cell line of interest
-
This compound compound
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
Protein assay kit (BCA or Bradford)
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-γ-H2AX, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample.
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative changes in protein expression or phosphorylation, normalizing to a loading control like β-actin.
-
In Vivo Tumor Xenograft Model
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line (e.g., a human cancer cell line that forms tumors in mice)
-
Matrigel (optional, to enhance tumor formation)
-
This compound compound formulated for in vivo administration
-
Calipers for tumor measurement
-
Anesthesia
Protocol:
-
Tumor Cell Implantation:
-
Harvest and resuspend the cancer cells in sterile PBS or culture medium. For some cell lines, mixing with Matrigel can improve tumor take rates.
-
Subcutaneously inject a defined number of cells (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group via the desired route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
-
Monitoring and Data Collection:
-
Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint and Analysis:
-
The study is typically terminated when the tumors in the control group reach a predetermined maximum size or when the mice show signs of distress.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis (e.g., histology, Western blotting).
-
Compare the tumor growth rates and final tumor weights between the this compound-treated and control groups to assess the anti-tumor efficacy.
-
Visualizations
Signaling Pathway Diagram
Caption: The Non-Homologous End Joining (NHEJ) pathway and the inhibitory action of this compound on the DNA Ligase IV complex.
Experimental Workflow Diagrams
Caption: A step-by-step workflow for determining cell viability using the MTT assay following this compound treatment.
An In-depth Technical Guide to SCR7: A DNA Ligase IV Inhibitor
This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of SCR7, a notable inhibitor of DNA Ligase IV. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting DNA repair pathways.
Chemical Structure and Properties
This compound is a small molecule that has been identified as an inhibitor of Non-Homologous End Joining (NHEJ), a major pathway for DNA double-strand break repair. It's important to note that this compound itself can be unstable and can undergo autocyclization to a more stable and active form, this compound pyrazine.
IUPAC Name (this compound pyrazine): 6,7-diphenyl-2-sulfanylidene-1H-pteridin-4-one
Chemical Formula (this compound pyrazine): C₁₈H₁₂N₄OS
Physical and Chemical Properties of this compound pyrazine
| Property | Value | Reference |
| Molecular Weight | 332.4 g/mol | [1] |
| CAS Number | 14892-97-8 | [1] |
| Melting Point | 194-196 °C | [2] |
| Appearance | Solid | [1] |
| Purity | >98% | [1] |
| Solubility | Soluble in DMSO to 100 mM, Soluble in ethanol to 20 mM | [1] |
Mechanism of Action: Inhibition of Non-Homologous End Joining (NHEJ)
This compound and its derivatives function as inhibitors of DNA Ligase IV, a critical enzyme in the canonical Non-Homologous End Joining (NHEJ) pathway.[3][4] The NHEJ pathway is responsible for repairing DNA double-strand breaks (DSBs), a lethal form of DNA damage. By inhibiting DNA Ligase IV, this compound effectively blocks the final ligation step of the NHEJ pathway. This leads to an accumulation of unrepaired DSBs, which can trigger apoptosis in cancer cells.[5] Furthermore, the inhibition of the error-prone NHEJ pathway can lead to an increase in the frequency of Homology-Directed Repair (HDR), a more precise DNA repair mechanism. This property of this compound has made it a valuable tool in the field of CRISPR-Cas9 genome editing, where it can be used to enhance the efficiency of precise gene modifications.[6][7][8][9]
Signaling Pathway: The Non-Homologous End Joining (NHEJ) Pathway and the Impact of this compound
Caption: The Non-Homologous End Joining (NHEJ) pathway and the inhibitory effect of this compound on DNA Ligase IV.
Quantitative Data
The following table summarizes the in vitro efficacy of this compound in various human cancer cell lines, as determined by the half-maximal inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 34 |
| CEM | Leukemia | - |
| Nalm6 | Leukemia | - |
| Molt4 | Leukemia | - |
| MCF7 | Breast Cancer | - |
Note: Specific IC50 values for CEM, Nalm6, Molt4, and MCF7 were mentioned as being determined, but the exact values were not consistently reported across the initial search results. One source indicated an IC50 of 34 μM for HeLa cells.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability Assay (MTT Assay) for IC50 Determination
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines and to determine its IC50 value.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.[11][12]
Western Blot Analysis of DNA Damage and Apoptosis Markers
This protocol is used to detect the induction of DNA damage (γ-H2AX) and apoptosis (cleaved PARP) in cells treated with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-γ-H2AX, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations for the specified time. Harvest the cells and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using the BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST and incubate with ECL substrate. Visualize the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control.
In Vitro NHEJ Assay
This assay measures the ability of cell extracts to perform NHEJ in the presence or absence of this compound.[1][13][14][15][16]
Materials:
-
Nuclear extracts from a suitable cell line (e.g., HeLa)
-
Linearized plasmid DNA (e.g., pBluescript linearized with a restriction enzyme)
-
This compound
-
NHEJ reaction buffer (containing ATP, DTT, and other necessary components)
-
Proteinase K
-
Agarose gel and electrophoresis system
-
DNA staining dye (e.g., ethidium bromide or SYBR Green)
-
Gel imaging system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the nuclear extract, linearized plasmid DNA, and NHEJ reaction buffer. For the test condition, add this compound at the desired concentration.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-4 hours) to allow for DNA end-joining.
-
Reaction Termination and Deproteinization: Stop the reaction by adding a solution containing SDS and EDTA. Treat with Proteinase K to digest the proteins.
-
Analysis of DNA Products: Analyze the DNA products by agarose gel electrophoresis.
-
Visualization and Quantification: Stain the gel with a DNA dye and visualize the DNA bands under UV light. The formation of DNA multimers (dimers, trimers, etc.) indicates successful end-joining. The inhibitory effect of this compound is determined by the reduction in the formation of these multimers compared to the control.
CRISPR-Cas9 Mediated Homology-Directed Repair (HDR) Efficiency Assay
This protocol assesses the ability of this compound to enhance the efficiency of HDR-mediated gene editing. A common approach involves the use of a reporter system, such as the correction of a mutated fluorescent protein gene.
Materials:
-
A cell line with a reporter system (e.g., HEK293T cells with a mutated, non-functional GFP gene)
-
CRISPR-Cas9 plasmid targeting the mutation in the reporter gene
-
A single-stranded oligodeoxynucleotide (ssODN) donor template with the correct sequence
-
This compound
-
Transfection reagent
-
Flow cytometer
Procedure:
-
Cell Transfection: Co-transfect the reporter cell line with the CRISPR-Cas9 plasmid and the ssODN donor template.
-
This compound Treatment: Immediately after transfection, add this compound to the culture medium at a final concentration of 1 µM.
-
Incubation: Incubate the cells for 48-72 hours.
-
Flow Cytometry Analysis: Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry. An increase in the percentage of GFP-positive cells in the this compound-treated group compared to the untreated control indicates an enhancement of HDR efficiency.[3][17]
Experimental and Logical Workflows
Experimental Workflow for Evaluating this compound as a Cancer Therapeutic Agent```dot
Caption: The logical relationship illustrating how this compound-mediated inhibition of NHEJ promotes the HDR pathway.
References
- 1. Plasmid-based assays for DNA end-joining in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bridging Gaps in HDR Improvement: The Role of MAD2L2, SCAI, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a potent cancer therapeutic agent and a biochemical inhibitor of nonhomologous DNA end-joining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of non-homologous end joining increases the efficiency of CRISPR/Cas9-mediated precise [TM: inserted] genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Approaches to Enhance Precise CRISPR/Cas9-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Methodologies for Improving HDR Efficiency [frontiersin.org]
- 9. Methodologies for Improving HDR Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. In vitro non-homologous DNA end joining assays—The 20th anniversary - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a rapid, small-scale DNA repair assay for use on clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
SCR7 Derivatives: A Technical Guide to Their Biological Activity and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCR7, initially identified as a DNA Ligase IV inhibitor, has garnered significant attention for its potential in cancer therapy and genome editing. Its mechanism of action centers on the disruption of the Non-Homologous End Joining (NHEJ) pathway, a critical process for repairing DNA double-strand breaks. This technical guide provides an in-depth analysis of this compound and its derivatives, detailing their biological activity, the underlying signaling pathways, and comprehensive experimental protocols. Quantitative data on their efficacy is presented in structured tables for comparative analysis. This document also addresses the ongoing debate regarding the selectivity of this compound, offering a balanced perspective for researchers in the field.
Introduction: The Role of this compound in DNA Repair
DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage. Eukaryotic cells have evolved two primary pathways to repair DSBs: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ).[1] The NHEJ pathway, which is active throughout the cell cycle, directly ligates broken DNA ends and is often the predominant repair mechanism in mammalian cells.[2] A key enzyme in this process is DNA Ligase IV, which, in complex with XRCC4, catalyzes the final ligation step.[3]
This compound and its derivatives have emerged as small molecule inhibitors that target the NHEJ pathway.[1][2] By inhibiting DNA Ligase IV, these compounds prevent the repair of DSBs, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells that are often more reliant on NHEJ for survival.[4][5] This mechanism also holds promise for enhancing the efficacy of CRISPR-Cas9-mediated genome editing by favoring the alternative HR pathway for more precise gene modifications.[6]
This compound and Its Derivatives: A Comparative Overview
Several derivatives of this compound have been synthesized to improve its potency, solubility, and specificity. This section provides an overview of some of the most studied derivatives.
-
This compound: The parent compound, initially reported as a specific DNA Ligase IV inhibitor.[6] It is known to be unstable and can autocyclize.[4]
-
This compound Pyrazine: A stable, oxidized, and autocyclized form of this compound.[4][7] It also inhibits NHEJ in a Ligase IV-dependent manner.[4]
-
Water-Soluble this compound (WS-SCR7): A sodium salt of this compound developed to overcome the poor solubility of the parent compound, a significant limitation for clinical applications.[8][9]
-
SCR130: A spiro derivative of this compound with reportedly higher efficacy in inducing cytotoxicity in cancer cell lines compared to the parent compound.[5][10]
-
SCR101-141: A series of mercaptopyrimidine-based derivatives synthesized to explore structure-activity relationships and identify compounds with improved biological activity.
The Controversy of Selectivity
While initially lauded for its specificity, subsequent studies have challenged the selectivity of this compound for DNA Ligase IV. Research has shown that this compound and its derivatives can also inhibit DNA Ligase I and DNA Ligase III, albeit with varying potencies.[11][12][13] This lack of absolute specificity is a critical consideration for its therapeutic application and for interpreting experimental results.
Quantitative Biological Activity
The cytotoxic effects of this compound and its derivatives have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying their potency.
Table 1: IC50 Values of this compound and its Derivatives in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| This compound | MCF7 | Breast Adenocarcinoma | 40 | [4][6] |
| A549 | Lung Carcinoma | 34 | [4][6] | |
| HeLa | Cervical Cancer | 44 | [4][6] | |
| T47D | Breast Cancer | 8.5 | [4] | |
| A2780 | Ovarian Cancer | 120 | [4] | |
| HT1080 | Fibrosarcoma | 10 | [4] | |
| Nalm6 | B-cell Precursor Leukemia | 50 | [4][6] | |
| This compound Pyrazine | MCF7 | Breast Adenocarcinoma | 40 | [4] |
| A549 | Lung Carcinoma | 34 | [4] | |
| HeLa | Cervical Cancer | 44 | [4] | |
| T47D | Breast Cancer | 8.5 | [4] | |
| A2780 | Ovarian Cancer | 120 | [4] | |
| HT1080 | Fibrosarcoma | 10 | [4] | |
| Nalm6 | B-cell Precursor Leukemia | 50 | [4] | |
| WS-SCR7 | HeLa | Cervical Cancer | 34 | [8] |
| CEM | T-cell Acute Lymphoblastic Leukemia | >250 | [8] | |
| Nalm6 | B-cell Precursor Leukemia | >250 | [8] | |
| Molt4 | T-cell Acute Lymphoblastic Leukemia | >250 | [8] | |
| MCF7 | Breast Adenocarcinoma | >250 | [8] | |
| SCR130 | Nalm6 | B-cell Precursor Leukemia | ~2.5 | [10] |
| Reh | B-cell Precursor Leukemia | ~5 | [10] | |
| HeLa | Cervical Cancer | ~2 | [10] | |
| SCR116 | Nalm6 | B-cell Precursor Leukemia | ~1 | [1] |
| HeLa | Cervical Cancer | ~2 | [1] | |
| SCR132 | Nalm6 | B-cell Precursor Leukemia | ~2.5 | [1] |
| HeLa | Cervical Cancer | ~5 | [1] |
Signaling Pathways and Cellular Effects
The primary biological effect of this compound and its derivatives is the induction of apoptosis following the inhibition of DNA repair.
Apoptosis Induction Pathway
Inhibition of DNA Ligase IV by this compound leads to an accumulation of unrepaired DSBs. This triggers the DNA Damage Response (DDR), activating kinases such as ATM, which in turn phosphorylates and activates p53. Activated p53 transcriptionally upregulates pro-apoptotic proteins like PUMA and BAX, while downregulating anti-apoptotic proteins such as BCL2 and MDM2. This shift in the balance of pro- and anti-apoptotic proteins leads to the activation of the intrinsic apoptotic pathway, characterized by the cleavage of caspases (e.g., Caspase-9 and Caspase-3) and PARP, ultimately resulting in programmed cell death.[4]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to assess the biological activity of this compound derivatives.
In Vitro DNA Ligase Activity Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the ligation of a fluorescently labeled DNA substrate.
Materials:
-
Purified human DNA Ligase I, III, and IV/XRCC4 complex
-
Fluorescently labeled nicked DNA substrate (e.g., with a 5'-FAM and a 3'-TAMRA quencher on opposing strands of the nick)
-
Ligation Buffer (e.g., 60 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 5 mM DTT, 1 mM ATP)
-
This compound derivative stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the this compound derivative in DMSO.
-
In each well of the microplate, add the following in order:
-
Ligation Buffer
-
Fluorescently labeled nicked DNA substrate (final concentration ~50 nM)
-
This compound derivative dilution (final DMSO concentration should be kept constant, e.g., <1%)
-
Purified DNA ligase (final concentration to be optimized for linear reaction kinetics)
-
-
Include control wells:
-
No enzyme control (background fluorescence)
-
No inhibitor control (maximum ligation)
-
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore/quencher pair.
-
Calculate the percentage of inhibition for each concentration of the this compound derivative relative to the no inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound derivative in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the this compound derivative. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound derivative
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI) solution
-
Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the this compound derivative at the desired concentrations for the specified time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Set up appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set the gates for analysis.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds for targeting the NHEJ DNA repair pathway. Their ability to induce apoptosis in cancer cells and potentially enhance the efficiency of gene editing technologies warrants further investigation. However, the controversy surrounding their selectivity highlights the need for careful experimental design and interpretation of results. Future research should focus on developing more potent and specific inhibitors of DNA Ligase IV to minimize off-target effects and enhance their therapeutic potential. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to explore the multifaceted biological activities of these intriguing molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound is neither a selective nor a potent inhibitor of human DNA ligase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A high-throughput assay for the comprehensive profiling of DNA ligase fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. inspiralis.com [inspiralis.com]
- 13. researchgate.net [researchgate.net]
SCR7-Pyrazine: An In-depth Technical Guide to a DNA Ligase IV Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCR7-pyrazine is a small molecule inhibitor of DNA Ligase IV, a critical enzyme in the Non-Homologous End Joining (NHEJ) pathway for DNA double-strand break repair. Initially identified through studies of the compound this compound, it is now understood that this compound is an unstable precursor that spontaneously cyclizes and oxidizes to form the more stable and biologically active this compound-pyrazine. This guide provides a comprehensive technical overview of this compound-pyrazine, including its mechanism of action, its distinction from this compound, quantitative data on its activity, and detailed experimental protocols. While this compound-pyrazine has shown promise as a tool to modulate DNA repair, particularly in the context of cancer therapy and CRISPR-Cas9 gene editing, its selectivity for DNA Ligase IV over other DNA ligases remains a subject of ongoing research.
Introduction: From this compound to this compound-Pyrazine
The compound initially reported as this compound was identified as an inhibitor of DNA Ligase IV and the NHEJ pathway.[1] However, subsequent investigations revealed that the originally described structure of this compound is unstable.[2][3] This parent compound readily undergoes autocyclization and oxidation to form the more stable pteridine-based compound, this compound-pyrazine.[2][3] It is this pyrazine derivative that is largely responsible for the observed biological activity attributed to this compound, including the inhibition of DNA Ligase IV and the enhancement of CRISPR-Cas9 mediated homology-directed repair (HDR).[4][5]
The key distinction lies in their chemical structures and stability. This compound is an intermediate, while this compound-pyrazine is the stable, active molecule. This has led to some confusion in the scientific literature, with some commercial vendors supplying this compound-pyrazine under the name this compound. Therefore, for research purposes, it is crucial to verify the chemical identity of the compound being used.
Mechanism of Action: Inhibition of the NHEJ Pathway
This compound-pyrazine exerts its biological effects by targeting DNA Ligase IV, the enzyme responsible for the final ligation step in the canonical NHEJ pathway.[1][6] This pathway is a major mechanism for repairing DNA double-strand breaks (DSBs) in mammalian cells. By inhibiting DNA Ligase IV, this compound-pyrazine prevents the sealing of these breaks, leading to their accumulation.[5] This accumulation of DNA damage can trigger cell cycle arrest and ultimately lead to apoptosis, particularly in cancer cells that are often more reliant on specific DNA repair pathways for survival.[5][6]
The proposed mechanism of inhibition involves this compound-pyrazine interfering with the DNA binding activity of DNA Ligase IV.[6] However, the precise molecular interactions and binding site on the enzyme are still under investigation.
Signaling Pathway Diagram
Caption: Inhibition of the Non-Homologous End Joining (NHEJ) pathway by this compound-pyrazine.
Quantitative Data
Cytotoxicity of this compound-Pyrazine in Cancer Cell Lines
This compound-pyrazine has demonstrated cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell type.
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| MCF7 | Breast Adenocarcinoma | 40 | [5][6] |
| A549 | Lung Carcinoma | 34 | [5][6] |
| HeLa | Cervical Cancer | 44 | [5][6] |
| T47D | Breast Cancer | 8.5 | [5][6] |
| A2780 | Ovarian Cancer | 120 | [5][6] |
| HT1080 | Fibrosarcoma | 10 | [5][6] |
| Nalm6 | B-cell Precursor Leukemia | 50 | [4] |
Selectivity for DNA Ligases
A critical aspect of any targeted inhibitor is its selectivity. While initially reported to be a specific inhibitor of DNA Ligase IV, subsequent studies have suggested that this compound and its derivatives, including this compound-pyrazine, may also inhibit DNA Ligase I and DNA Ligase III to varying degrees.[1] One study concluded that this compound and its derivatives are neither selective nor potent inhibitors of human DNA Ligase IV, exhibiting greater activity against DNA Ligases I and III.[1] The precise comparative IC50 values for this compound-pyrazine against all three human DNA ligases from a single, direct study are not consistently reported in the literature, highlighting an area for further investigation.
Experimental Protocols
In Vitro DNA Ligation Assay
This assay is used to directly measure the enzymatic activity of DNA ligases in the presence of an inhibitor.
Principle: A radiolabeled or fluorescently tagged DNA substrate with a single-strand break (nick) is incubated with a purified DNA ligase. The ligation of the nick results in a larger, circularized or multimeric DNA product, which can be separated from the unligated substrate by gel electrophoresis and quantified.
Detailed Methodology:
-
Substrate Preparation:
-
Synthesize or purchase a short oligonucleotide substrate (e.g., a 30-mer) and a complementary splint oligonucleotide that creates a nicked double-stranded DNA molecule when annealed.
-
Label the 5' end of one of the substrate oligonucleotides with [γ-³²P]ATP using T4 polynucleotide kinase or with a fluorescent dye.
-
Purify the labeled oligonucleotide to remove unincorporated label.
-
Anneal the labeled and unlabeled oligonucleotides with the splint oligonucleotide to form the nicked DNA substrate.
-
-
Ligation Reaction:
-
Prepare a reaction buffer (e.g., 60 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 5 mM DTT, 1 mM ATP).
-
In a microcentrifuge tube, combine the reaction buffer, a known amount of purified human DNA Ligase IV/XRCC4 complex (or Ligase I or III), and varying concentrations of this compound-pyrazine (or vehicle control, e.g., DMSO).
-
Pre-incubate the ligase and inhibitor for a defined period (e.g., 15 minutes at room temperature).
-
Initiate the ligation reaction by adding the radiolabeled or fluorescently labeled nicked DNA substrate.
-
Incubate the reaction at a specific temperature (e.g., 25°C or 37°C) for a set time (e.g., 30-60 minutes).
-
-
Analysis:
-
Stop the reaction by adding a stop solution (e.g., formamide loading buffer with EDTA).
-
Denature the DNA by heating (e.g., 95°C for 5 minutes).
-
Separate the ligated product from the unligated substrate using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the DNA bands using autoradiography (for ³²P) or a fluorescence imager.
-
Quantify the band intensities to determine the percentage of ligation and calculate the IC50 value of this compound-pyrazine.
-
Workflow for In Vitro DNA Ligation Assay
Caption: Workflow for an in vitro DNA ligation assay to test this compound-pyrazine activity.
Cell-Based NHEJ Reporter Assay
This assay measures the efficiency of the NHEJ pathway within living cells.
Principle: A reporter plasmid is designed with a marker gene (e.g., GFP or luciferase) that is disrupted by a recognition site for a site-specific endonuclease (e.g., I-SceI). When this endonuclease is expressed in cells carrying the reporter plasmid, it creates a double-strand break. Successful repair of this break by NHEJ restores the function of the reporter gene, and the resulting signal (e.g., fluorescence or luminescence) can be quantified.
Detailed Methodology:
-
Cell Line and Reporter Transfection:
-
Choose a suitable human cell line.
-
Co-transfect the cells with the NHEJ reporter plasmid and a plasmid expressing the I-SceI endonuclease. A separate plasmid expressing a different fluorescent protein (e.g., mCherry) can be included as a transfection control.
-
Alternatively, generate a stable cell line containing the integrated NHEJ reporter construct.
-
-
Inhibitor Treatment:
-
After transfection (or for stable cell lines), treat the cells with various concentrations of this compound-pyrazine or a vehicle control.
-
-
Induction of Double-Strand Breaks:
-
If using an inducible system for I-SceI expression (e.g., doxycycline-inducible promoter), add the inducer to the cell culture medium.
-
-
Incubation:
-
Incubate the cells for a sufficient period (e.g., 48-72 hours) to allow for DNA repair and expression of the reporter protein.
-
-
Analysis:
-
Harvest the cells.
-
Analyze the expression of the reporter protein and the transfection control by flow cytometry.
-
The efficiency of NHEJ is determined by the percentage of cells expressing the reporter gene (e.g., GFP positive) among the transfected cells (e.g., mCherry positive).
-
A decrease in the percentage of reporter-positive cells in the presence of this compound-pyrazine indicates inhibition of the NHEJ pathway.
-
Logical Flow of Cell-Based NHEJ Reporter Assay
Caption: Logical flow diagram of a cell-based NHEJ reporter assay.
Synthesis of this compound-Pyrazine
The chemical name for this compound-pyrazine is 6,7-diphenyl-2-thioxo-2,3-dihydropteridin-4(1H)-one. A common synthetic route involves the condensation of 5,6-diamino-2-thiouracil with benzil (1,2-diphenylethane-1,2-dione).
General Protocol:
-
Dissolve 5,6-diamino-2-thiouracil and an equimolar amount of benzil in a suitable solvent, such as glacial acetic acid or ethanol.
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, this compound-pyrazine, will often precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the product with a cold solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting materials.
-
Dry the purified this compound-pyrazine.
-
The structure and purity of the synthesized compound should be confirmed by analytical methods such as NMR spectroscopy and mass spectrometry.
Applications and Future Directions
This compound-pyrazine has emerged as a valuable tool for researchers in several areas:
-
Cancer Research: By inhibiting a key DNA repair pathway, this compound-pyrazine can sensitize cancer cells to DNA-damaging agents like radiation and certain chemotherapeutics.[6] This suggests its potential as an adjunct therapy to enhance the efficacy of existing cancer treatments.
-
CRISPR-Cas9 Gene Editing: The inhibition of the NHEJ pathway by this compound-pyrazine can shift the balance of DNA repair towards the homology-directed repair (HDR) pathway.[4] This is highly desirable for precise gene editing applications using CRISPR-Cas9, as HDR allows for the insertion of specific genetic sequences.
-
Basic Research: As a molecular probe, this compound-pyrazine allows for the study of the intricate mechanisms of DNA repair and the cellular consequences of NHEJ inhibition.
Future research will likely focus on several key areas:
-
Improving Selectivity: The development of this compound-pyrazine analogs with higher selectivity for DNA Ligase IV over other ligases would be a significant advancement, reducing potential off-target effects.
-
Elucidating the Molecular Mechanism: A more detailed understanding of how this compound-pyrazine interacts with DNA Ligase IV at the molecular level could guide the design of more potent and specific inhibitors.
-
In Vivo Efficacy and Toxicity: Further preclinical and clinical studies are needed to fully evaluate the therapeutic potential and safety profile of this compound-pyrazine and its derivatives in vivo.
Conclusion
This compound-pyrazine is a pivotal small molecule in the study of DNA repair, specifically the Non-Homologous End Joining pathway. Its ability to inhibit DNA Ligase IV has significant implications for cancer therapy and the burgeoning field of gene editing. While questions regarding its selectivity remain, the transition in understanding from the unstable this compound to the active this compound-pyrazine has clarified its role as a key research tool. The detailed protocols and data presented in this guide are intended to provide researchers with a solid foundation for utilizing this compound-pyrazine in their own investigations, ultimately contributing to the advancement of drug development and molecular biology.
References
- 1. This compound is neither a selective nor a potent inhibitor of human DNA ligase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DNA Ligase Inhibitor: this compound Pyrazine | TCI AMERICA [tcichemicals.com]
- 4. xcessbio.com [xcessbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
Understanding the Cellular Targets of SCR7: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCR7, and its more stable derivative this compound pyrazine, have emerged as significant small molecule inhibitors in cancer research and genome engineering. Initially identified as a specific inhibitor of DNA Ligase IV, a crucial enzyme in the Non-Homologous End Joining (NHEJ) pathway, this compound's mechanism of action involves the disruption of DNA double-strand break (DSB) repair. This disruption leads to the accumulation of genomic damage, ultimately triggering apoptotic cell death in rapidly dividing cancer cells. Furthermore, by inhibiting the error-prone NHEJ pathway, this compound has been shown to enhance the efficiency of precise gene editing via the Homology-Directed Repair (HDR) pathway, making it a valuable tool in CRISPR-Cas9 applications. This guide provides a comprehensive technical overview of the cellular targets and mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: Inhibition of DNA Ligase IV and the NHEJ Pathway
The primary and most well-documented cellular target of this compound is DNA Ligase IV .[1][2][3][4] This enzyme plays a pivotal role in the final step of the classical Non-Homologous End Joining (NHEJ) pathway, which is the predominant mechanism for repairing DNA double-strand breaks (DSBs) in mammalian cells.[1][3][5] By inhibiting DNA Ligase IV, this compound effectively blocks the ligation of broken DNA ends, leading to an accumulation of unrepaired DSBs.[6] This genomic instability preferentially induces apoptosis in cancer cells, which often have a higher proliferation rate and a greater reliance on DNA repair pathways for survival.
Chemically, this compound is identified as 5,6-bis(benzylideneamino)-2-mercaptopyrimidin-4-ol.[3] It is important to note that the parent this compound molecule is unstable and can undergo autocyclization to form a more stable pyrazine derivative.[6] While both forms have been reported to inhibit NHEJ, there is evidence to suggest that this compound-pyrazine may exhibit pan-ligase activity, whereas the water-soluble form of this compound is more specific to Ligase IV.[3]
The inhibition of NHEJ by this compound has a secondary consequence that is highly valuable in the field of genome editing. By blocking the error-prone NHEJ pathway, this compound shifts the balance of DSB repair towards the more precise Homology-Directed Repair (HDR) pathway.[1][7] This has been shown to increase the efficiency of CRISPR-Cas9 mediated gene editing by up to 19-fold in mammalian cells and mouse embryos.[3][8]
Quantitative Data: In Vitro Efficacy of this compound
The cytotoxic and NHEJ-inhibitory effects of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a dose-dependent decrease in cell proliferation.
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| MCF7 | Breast Adenocarcinoma | 40 | [6][8][9] |
| A549 | Lung Carcinoma | 34 | [6][8][9] |
| HeLa | Cervical Cancer | 44 | [6][8][9] |
| T47D | Breast Ductal Carcinoma | 8.5 | [6][8] |
| A2780 | Ovarian Carcinoma | 120 | [6][8] |
| HT1080 | Fibrosarcoma | 10 | [6][8] |
| Nalm6 | B cell precursor leukemia | 50 | [6][8] |
Signaling Pathways and Cellular Consequences
The inhibition of DNA Ligase IV by this compound initiates a cascade of cellular events, primarily centered around the DNA damage response (DDR) and apoptosis.
DNA Damage Response and Apoptosis Induction
Upon this compound-mediated accumulation of DSBs, the cell activates the DNA damage response pathway. In MCF7 cells, treatment with this compound leads to the phosphorylation of ATM (Ataxia-Telangiectasia Mutated) and the activation of p53.[6] This, in turn, leads to a decrease in the levels of the anti-apoptotic proteins MDM2 and BCL2, and a corresponding increase in the pro-apoptotic proteins PUMA and BAX.[6] The activation of the intrinsic apoptotic pathway is further evidenced by the cleavage of Caspase 9, Caspase 3, and PARP1.[6]
This compound-induced apoptotic signaling pathway.
Enhancement of Homology-Directed Repair (HDR)
In the context of genome editing, the inhibition of NHEJ by this compound creates a window of opportunity for the HDR pathway to repair CRISPR-Cas9 induced DSBs using a provided template. This significantly enhances the efficiency of precise gene insertions, deletions, or modifications.
Mechanism of this compound in enhancing HDR.
Off-Target Effects and Selectivity
While this compound is primarily characterized as a DNA Ligase IV inhibitor, some studies have raised questions about its selectivity. The this compound pyrazine form, in particular, has been suggested to have pan-ligase activity, potentially inhibiting other DNA ligases such as Ligase I and Ligase III.[3][10] This lack of absolute specificity is an important consideration for its therapeutic application and in interpreting experimental results. Further research into derivatives of this compound, such as SCR130, aims to improve both potency and selectivity.[3]
Experimental Protocols
In Vitro NHEJ Assay
Objective: To determine the inhibitory effect of this compound on the NHEJ of a linearized plasmid DNA in a cell-free system.
Materials:
-
Nuclear extract from a suitable cell line (e.g., HeLa)
-
Linearized plasmid DNA (e.g., pBluescript KS+ digested with a restriction enzyme)
-
This compound (and its derivatives) at various concentrations
-
ATP, DTT, and other buffer components for the ligation reaction
-
Agarose gel electrophoresis system
-
DNA staining dye (e.g., ethidium bromide)
Procedure:
-
Prepare a reaction mixture containing the nuclear extract, linearized plasmid DNA, and the appropriate buffer conditions.
-
Add this compound at a range of concentrations to the reaction mixtures. Include a vehicle control (e.g., DMSO).
-
Incubate the reactions at 37°C for a specified time (e.g., 2-4 hours) to allow for DNA end-joining.
-
Stop the reaction by adding a stop buffer (e.g., containing EDTA and proteinase K).
-
Analyze the reaction products by agarose gel electrophoresis.
-
Stain the gel and visualize the DNA bands. The formation of DNA multimers (dimers, trimers, etc.) indicates successful NHEJ. A reduction in the formation of these multimers in the presence of this compound indicates inhibition of NHEJ.[8]
Cell Proliferation (IC50) Assay
Objective: To determine the concentration of this compound that inhibits the proliferation of a cancer cell line by 50%.
Materials:
-
Cancer cell line of interest (e.g., MCF7)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT or WST-1 reagent
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a suitable software.[6][8]
Workflow for IC50 determination.
Conclusion
This compound is a potent small molecule inhibitor of the NHEJ pathway, primarily targeting DNA Ligase IV. Its ability to induce apoptosis in cancer cells and enhance the efficiency of HDR-mediated genome editing makes it a valuable tool in both oncology and biotechnology. While questions regarding its absolute specificity remain, ongoing research into its derivatives holds promise for the development of more selective and potent inhibitors. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working with this versatile compound.
References
- 1. researchgate.net [researchgate.net]
- 2. stemcell.com [stemcell.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound, a potent cancer therapeutic agent and a biochemical inhibitor of nonhomologous DNA end-joining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a potent cancer therapeutic agent and a biochemical inhibitor of nonhomologous DNA end‐joining | CoLab [colab.ws]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of nonhomologous end joining to increase the specificity of CRISPR/Cas9 genome editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. researchgate.net [researchgate.net]
Initial Studies on SCR7 Cytotoxicity in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial studies on the cytotoxic effects of SCR7 and its derivatives in cancer cells. This compound, a small molecule inhibitor of DNA Ligase IV, plays a crucial role in the Non-Homologous End Joining (NHEJ) pathway, a major DNA double-strand break (DSB) repair mechanism in mammalian cells. By disrupting this repair process, this compound and its analogs lead to an accumulation of DNA damage, ultimately triggering programmed cell death in cancer cells. This guide summarizes the quantitative data from these foundational studies, details the experimental methodologies employed, and visualizes the key molecular pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its cytotoxic effects by specifically targeting and inhibiting DNA Ligase IV, a critical enzyme in the NHEJ pathway.[1][2][3] This inhibition prevents the ligation of double-strand breaks, leading to their accumulation within the cell.[4][5] The unrepaired DNA damage triggers a cascade of cellular events, culminating in the activation of the intrinsic apoptotic pathway and subsequent cancer cell death.[4] Several studies have highlighted the potential of this compound as a standalone anticancer agent and in combination with chemotherapy and radiation.[1][3][6] To overcome the limitation of poor water solubility of the parent this compound molecule, a water-soluble version, WS-SCR7, was synthesized, which demonstrated comparable cytotoxic effects.[7][8]
Quantitative Analysis of Cytotoxicity
The cytotoxic potential of this compound and its water-soluble derivative (WS-SCR7) has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies. The following tables summarize the reported IC50 values.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF7 | Breast Cancer | 40 |
| A549 | Lung Cancer | 34 |
| HeLa | Cervical Cancer | 44 |
| T47D | Breast Cancer | 8.5 |
| A2780 | Ovarian Cancer | 120 |
| HT1080 | Fibrosarcoma | 10 |
| Nalm6 | B-cell Leukemia | 50 |
Data sourced from multiple studies.[9]
Table 2: IC50 Values of Water-Soluble this compound (WS-SCR7) in Various Cancer Cell Lines (48h treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 34 |
| CEM | T-cell Leukemia | >250 |
| Nalm6 | B-cell Leukemia | >250 |
| Molt4 | T-cell Leukemia | >250 |
| MCF7 | Breast Cancer | >250 |
Data from a study on a water-soluble version of this compound.[7][10]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the initial studies of this compound cytotoxicity.
Cell Viability Assay (Trypan Blue Dye Exclusion)
This assay is used to determine the number of viable cells in a cell suspension. It is based on the principle that live cells possess intact cell membranes that exclude certain dyes, such as trypan blue, whereas dead cells do not.
-
Cell Seeding: Seed 25,000 cells/ml in a suitable culture vessel.[7]
-
Treatment: Treat the cells with varying concentrations of this compound or WS-SCR7 (e.g., 10, 50, 100, and 250 µM) for a specified duration (e.g., 48 hours).[7][10]
-
Cell Harvesting: After the incubation period, harvest the cells.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.
Cell Cycle Analysis
This method is used to determine the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M). A significant increase in the sub-G1 population is indicative of apoptosis.
-
Cell Seeding and Treatment: Seed 25,000 cells/ml and treat with the desired concentrations of this compound or WS-SCR7 for 48 hours.[7] For example, Molt4 cells were treated with 90 and 180 µM of WS-SCR7.[7]
-
Harvesting and Fixation: Harvest the cells, wash with 1X PBS, and fix in 70% ethanol overnight at -20°C.[7]
-
RNase Treatment: Centrifuge the fixed cells and treat with RNase A overnight under shaking conditions at 37°C to degrade RNA.[7]
-
Staining: Stain the cells with Propidium Iodide (PI).[7]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. A minimum of 10,000 cells should be acquired for each sample.[7]
-
Data Analysis: Analyze the data using appropriate software to determine the percentage of cells in each phase of the cell cycle.[7]
JC-1 Assay for Mitochondrial Membrane Potential
This assay is used to measure the mitochondrial membrane potential, which is an indicator of mitochondrial health. A decrease in mitochondrial membrane potential is an early event in apoptosis.
-
Cell Treatment: Treat cells with increasing concentrations of this compound or WS-SCR7 (e.g., 50 and 100 µM for Nalm6 cells) for 48 hours.[7]
-
JC-1 Staining: Incubate the treated cells with JC-1 dye (1 µM) at 37°C for 20 minutes with intermittent mixing.[7] A positive control, such as 2,4-Dinitrophenol (4 mM), should be used.[7]
-
Washing: Wash the cells with 1X PBS.[7]
-
Flow Cytometry: Acquire the samples using a flow cytometer.[7]
-
Data Analysis: In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
Visualizations
The following diagrams illustrate the signaling pathway of this compound-induced cytotoxicity and a general workflow for its experimental evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a potent cancer therapeutic agent and a biochemical inhibitor of nonhomologous DNA end‐joining | CoLab [colab.ws]
- 3. This compound, a potent cancer therapeutic agent and a biochemical inhibitor of nonhomologous DNA end-joining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Autocyclized and oxidized forms of this compound induce cancer cell death by inhibiting nonhomologous DNA end joining in a Ligase IV dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an inhibitor of NHEJ can sensitize tumor cells to ionization radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciencerepository.org [sciencerepository.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
A Technical Deep Dive into SCR7: From Foundational Research to Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCR7, a small molecule inhibitor of DNA Ligase IV, has emerged as a significant tool in cancer research and a potential therapeutic agent. By targeting the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair, this compound induces a cascade of cellular events culminating in programmed cell death, or apoptosis. This technical guide provides an in-depth exploration of the foundational research on this compound, with a specific focus on its mechanism of action in apoptosis induction. It consolidates quantitative data from seminal studies, presents detailed experimental protocols for key assays, and visualizes the intricate signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to understand and utilize this compound in their work.
Core Mechanism of this compound-Induced Apoptosis
This compound and its derivatives function as inhibitors of DNA Ligase IV, a critical enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in mammalian cells.[1][2][3] The fundamental principle behind this compound's pro-apoptotic activity lies in its ability to disrupt this crucial repair process.
By binding to the DNA binding domain of DNA Ligase IV, this compound prevents the ligation of DSBs.[4] This inhibition leads to an accumulation of unrepaired DNA breaks within the cell.[5][6] The persistence of these breaks triggers a DNA damage response (DDR), activating the intrinsic pathway of apoptosis.[1][7] This pathway is characterized by the depolarization of the mitochondrial membrane, a key event in initiating programmed cell death.[4]
Several forms of this compound have been developed, including a water-soluble version (WS-SCR7) and an oxidized form, this compound-pyrazine, to improve its bioavailability and efficacy.[4][6][8] While these derivatives may exhibit varying degrees of specificity and potency, their core mechanism of inducing apoptosis through NHEJ inhibition remains consistent.[6]
Quantitative Analysis of this compound-Induced Cytotoxicity
The cytotoxic effects of this compound and its derivatives have been quantified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of these compounds. The following table summarizes the IC50 values reported in foundational studies.
| Cell Line | Compound | IC50 (µM) | Reference |
| HeLa | WS-SCR7 | 34 | [8] |
| MCF7 | This compound-pyrazine | 40 | [9] |
| A549 | This compound-pyrazine | 34 | [9] |
| HeLa | This compound-pyrazine | 44 | [9] |
| T47D | This compound-pyrazine | 8.5 | [9] |
| A2780 | This compound-pyrazine | 120 | [9] |
| HT1080 | This compound-pyrazine | 10 | [9] |
| Nalm6 | This compound-pyrazine | 50 | [9] |
Signaling Pathway of this compound-Induced Apoptosis
The inhibition of DNA Ligase IV by this compound initiates a well-defined signaling cascade that leads to apoptosis. The accumulation of DNA double-strand breaks activates sensor proteins such as the ATM kinase, which in turn phosphorylates and activates a host of downstream targets, including the tumor suppressor protein p53. Activated p53 translocates to the nucleus and upregulates the expression of pro-apoptotic proteins like PUMA and BAX, while downregulating anti-apoptotic proteins such as Bcl-2. This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately executing the apoptotic program.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the apoptotic effects of this compound.
Cell Viability Assay (Trypan Blue Exclusion)
This protocol is used to determine the percentage of viable cells after treatment with this compound.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound compound (and a water-soluble version, WS-SCR7, if applicable)
-
24-well tissue culture plates
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
-
-
Procedure:
-
Seed 25,000 cells per well in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 10, 50, 100, 250 µM) for 48 hours. Include a vehicle-treated control (e.g., DMSO).
-
After incubation, harvest the cells by trypsinization (for adherent cells) or gentle scraping.
-
Mix an equal volume of the cell suspension with 0.4% Trypan Blue solution.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells for each treatment condition. Experiments should be performed in triplicate.[4][8]
-
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method quantifies the percentage of cells undergoing apoptosis and necrosis.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Harvest approximately 1-5 x 10^5 cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analyze the stained cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.
-
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression and cleavage of key apoptotic proteins.
-
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., cleaved Caspase-3, cleaved PARP, Bax, Bcl-2, p53)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Separate total protein from cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Caspase Activity Assay
This assay measures the enzymatic activity of caspases, the key executioners of apoptosis.
-
Materials:
-
Treated and control cell lysates
-
Caspase-3/7 Glo® Assay System (or similar)
-
Luminometer or plate reader capable of measuring luminescence
-
-
Procedure:
-
Prepare cell lysates according to the assay kit instructions.
-
Add the Caspase-Glo® reagent to the cell lysates in a multiwell plate format.
-
Incubate at room temperature for the time specified by the manufacturer.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.[10]
-
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the pro-apoptotic effects of this compound.
References
- 1. This compound, a potent cancer therapeutic agent and a biochemical inhibitor of nonhomologous DNA end‐joining | CoLab [colab.ws]
- 2. This compound, a potent cancer therapeutic agent and a biochemical inhibitor of nonhomologous DNA end-joining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. researchgate.net [researchgate.net]
- 5. Ligase IV inhibitor this compound enhances gene editing directed by CRISPR–Cas9 and ssODN in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol Tips and Tricks | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 7. Selective Induction of Apoptosis in Mature T Lymphocytes by Variant T Cell Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sciencerepository.org [sciencerepository.org]
An In-Depth Technical Guide to the Genotoxic Effects of SCR7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the genotoxic effects of SCR7, a small molecule inhibitor of DNA Ligase IV. This compound's ability to disrupt the Non-Homologous End Joining (NHEJ) DNA repair pathway has positioned it as a significant tool in cancer research and a potential candidate for therapeutic development. This document details the mechanism of action of this compound, presents quantitative data on its genotoxic effects, provides detailed experimental protocols for key assays, and visualizes the associated signaling pathways and experimental workflows.
Core Mechanism of this compound: Inhibition of Non-Homologous End Joining
This compound exerts its genotoxic effects by specifically targeting and inhibiting DNA Ligase IV, a critical enzyme in the Non-Homologous End Joining (NHEJ) pathway.[1][2][3] NHEJ is a major pathway for the repair of DNA double-strand breaks (DSBs), which are among the most lethal forms of DNA damage. By inhibiting DNA Ligase IV, this compound prevents the final ligation step of NHEJ, leading to an accumulation of unrepaired DSBs.[4] This accumulation triggers cell cycle arrest and ultimately induces apoptosis in cancer cells, which are often more reliant on NHEJ for survival due to their rapid proliferation and inherent genomic instability.[5][6][7]
Signaling Pathway of this compound-Mediated Genotoxicity
The inhibition of DNA Ligase IV by this compound initiates a cascade of cellular events culminating in apoptosis. The following diagram illustrates the key steps in this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, an inhibitor of NHEJ can sensitize tumor cells to ionization radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an inhibitor of NHEJ can sensitize tumor cells to ionization radiation [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for SCR7 in CRISPR/Cas9 Gene Editing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CRISPR/Cas9 system has revolutionized the field of gene editing, offering a powerful tool for precise genetic modifications. A key challenge in realizing the full potential of this technology, particularly for gene correction or insertion, is the relatively low efficiency of the desired DNA repair mechanism, Homology-Directed Repair (HDR), compared to the more dominant and error-prone Non-Homologous End Joining (NHEJ) pathway.[1][2][3] SCR7, a small molecule inhibitor of DNA Ligase IV, a critical enzyme in the NHEJ pathway, has emerged as a valuable reagent to enhance the efficiency of HDR in CRISPR/Cas9-mediated gene editing.[4][5][6] By suppressing NHEJ, this compound shifts the balance of DNA repair towards the more precise HDR pathway, thereby increasing the frequency of successful gene editing events.[5][7][8] These application notes provide a comprehensive overview of the use of this compound, including its mechanism of action, protocols for its application, and expected outcomes.
Mechanism of Action
CRISPR/Cas9 introduces a double-strand break (DSB) at a specific genomic locus. The cell's natural DNA repair machinery then resolves this break through one of two major pathways: NHEJ or HDR.
-
Non-Homologous End Joining (NHEJ): This is the predominant repair pathway in most mammalian cells.[3] It directly ligates the broken DNA ends, often resulting in small insertions or deletions (indels). This pathway is essential for gene knockout studies but is undesirable when precise sequence replacement is the goal. DNA Ligase IV is a key enzyme that catalyzes the final ligation step in the canonical NHEJ pathway.[6]
-
Homology-Directed Repair (HDR): This pathway uses a homologous DNA template to accurately repair the DSB. For gene editing purposes, an exogenous donor template containing the desired genetic modification is supplied. HDR is the basis for precise gene insertion, correction, or replacement.
This compound functions as an inhibitor of DNA Ligase IV.[4][5] By blocking this enzyme, this compound impedes the final step of NHEJ, thereby suppressing this repair pathway.[5] This inhibition is thought to provide a larger window of opportunity for the HDR machinery to utilize the provided donor template for repair, leading to an increased efficiency of precise gene editing.[1][7] It is important to note that the effectiveness of this compound can be cell-type and context-dependent.[4] Some studies have also raised questions about its selectivity and potency as a specific DNA Ligase IV inhibitor, suggesting it may have other cellular effects.[9]
Signaling Pathway and Experimental Workflow
To visualize the mechanism and application of this compound, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Mechanism of this compound in enhancing HDR.
Caption: General experimental workflow for using this compound.
Quantitative Data Summary
The reported efficiency of this compound in enhancing HDR varies across different studies, cell types, and experimental conditions. The following tables summarize the quantitative data from various publications.
| Cell Type/System | Fold Increase in HDR Efficiency | Reference |
| Mammalian cells and mouse embryos | Up to 19-fold | [5][10] |
| Human cancer cells | ~3-fold (targeted insertion) | [1][11] |
| HEK293T cells | 1.7-fold | [6][12] |
| Mammalian cell lines and in vivo (mice) | Up to 3-fold (large fragment insertion) | [8] |
| Mammalian cell lines and in vivo (mice) | Up to 9-fold (point mutations) | [8] |
| HEK293T cells (with RAD51) | 7.75% increase in HR repair | [7] |
| Multiple loci in mammalian cells and mouse zygotes | Improved efficiency | [13] |
| Parameter | Concentration/Value | Cell Type/System | Reference |
| Effective Concentration | 0.1 µM - 20 µM | General | [14] |
| 1 µM | Human and mouse cell lines | [13] | |
| 0.5 µM - 4 µM | Porcine zygotes (no evident improvement) | [13] | |
| 100 µM (stock) | Human cancer cells (MCF-7, HCT-116, K562) | [11] | |
| IC50 (Cell Proliferation) | 8.5 µM - 120 µM | Various cancer cell lines | [5] |
| In Vitro Inhibition | Effective at ≥ 200 µM | In vitro ligation assays | [5] |
Experimental Protocols
The following protocols provide a general framework for the application of this compound in CRISPR/Cas9 experiments. Optimization will be required for specific cell types and experimental goals.
Materials
-
This compound (CAS Number: 1533426-72-0)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cells of interest
-
Complete cell culture medium
-
CRISPR/Cas9 plasmids (Cas9 and gRNA expression vectors) or Ribonucleoprotein (RNP) complex
-
Donor DNA template (plasmid or single-stranded oligodeoxynucleotides - ssODNs)
-
Transfection reagent or electroporation system
-
Genomic DNA extraction kit
-
PCR reagents and primers for target locus amplification
-
Sequencing or restriction enzyme digestion reagents for analysis
Protocol 1: this compound Treatment with Plasmid Transfection
-
Cell Seeding: The day before transfection, seed the target cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO. A common stock concentration is 10-100 mM. Store at -20°C.
-
Transfection: Co-transfect the cells with the Cas9-expressing plasmid, the gRNA-expressing plasmid, and the donor DNA template using a suitable transfection reagent according to the manufacturer's protocol.
-
This compound Addition: Immediately after transfection or within a few hours (e.g., 4-8 hours), add this compound to the cell culture medium to the desired final concentration (typically 1 µM, but may require optimization between 0.5 µM and 10 µM).
-
Incubation: Incubate the cells for 24 to 72 hours.
-
Cell Harvest and Analysis:
-
After the incubation period, harvest the cells.
-
Extract genomic DNA.
-
Amplify the target genomic region by PCR.
-
Analyze the PCR products for HDR events. This can be done by:
-
Restriction Fragment Length Polymorphism (RFLP) analysis if the editing event introduces or removes a restriction site.
-
Sanger sequencing of the PCR product.
-
Next-Generation Sequencing (NGS) for a more quantitative assessment of editing outcomes.
-
-
Protocol 2: this compound Treatment with RNP Delivery
-
RNP Complex Formation: Prepare the Cas9 RNP complex by incubating purified Cas9 protein with the synthetic gRNA according to established protocols.
-
Cell Preparation: Prepare the target cells for electroporation or nucleofection.
-
Electroporation/Nucleofection: Mix the prepared cells with the Cas9 RNP complex and the donor DNA template. Perform electroporation using an optimized program for your cell type.
-
This compound Addition: Immediately after electroporation, plate the cells in pre-warmed complete culture medium containing the desired final concentration of this compound.
-
Incubation, Harvest, and Analysis: Follow steps 5 and 6 from Protocol 1.
Troubleshooting and Considerations
-
Cytotoxicity: this compound can exhibit cytotoxicity at higher concentrations.[5] It is crucial to perform a dose-response curve to determine the optimal concentration that maximizes HDR enhancement while minimizing cell death for your specific cell line.
-
Timing of Addition: The timing of this compound addition relative to the delivery of CRISPR/Cas9 components can be critical. Adding this compound shortly after the introduction of the DSB-inducing agents is generally recommended.
-
Cell Cycle: HDR is most active during the S and G2 phases of the cell cycle.[3] Synchronizing the cell population in these phases prior to CRISPR/Cas9 delivery and this compound treatment may further enhance HDR efficiency.
-
Donor Template Design: The design of the donor template (e.g., length of homology arms, use of ssODNs vs. plasmids) significantly impacts HDR efficiency and should be optimized independently.
-
Contradictory Reports: Be aware that some studies have reported minimal or no effect of this compound on HDR enhancement in certain contexts.[6][13] Its efficacy should be empirically tested for your system.
-
This compound Pyrazine: It has been reported that the commercially available this compound may exist as this compound pyrazine, which is an oxidized and cyclized form of the originally described molecule.[15] This form has been shown to inhibit NHEJ, although its selectivity for DNA Ligase IV has been questioned.[15]
Conclusion
This compound is a valuable tool for researchers aiming to increase the efficiency of precise gene editing with the CRISPR/Cas9 system. By inhibiting the NHEJ pathway, it can significantly enhance the frequency of desired HDR events. However, its application requires careful optimization of concentration, timing, and consideration of potential cell-type specific effects. The protocols and data presented here provide a solid foundation for the successful implementation of this compound in your gene editing workflows.
References
- 1. Ligase IV inhibitor this compound enhances gene editing directed by CRISPR-Cas9 and ssODN in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. The road less traveled: strategies to enhance the frequency of homology-directed repair (HDR) for increased efficiency of CRISPR/Cas-mediated transgenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synergistic combination of RAD51-SCR7 improves CRISPR-Cas9 genome editing efficiency by preventing R-loop accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound is neither a selective nor a potent inhibitor of human DNA ligase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for High-Efficiency Mutation Using the CRISPR/Cas System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bridging Gaps in HDR Improvement: The Role of MAD2L2, SCAI, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Current Strategies for Increasing Knock-In Efficiency in CRISPR/Cas9-Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. DNA Ligase Inhibitor: this compound Pyrazine | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Optimizing SCR7 Concentration for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCR7, and its more stable pyrazine form, is a small molecule inhibitor of DNA Ligase IV, a critical enzyme in the Non-Homologous End Joining (NHEJ) pathway.[1][2][3][4][5] The NHEJ pathway is a major mechanism for repairing DNA double-strand breaks (DSBs). By inhibiting this pathway, this compound can potentiate the effects of DNA-damaging cancer therapies and, notably, increase the efficiency of homology-directed repair (HDR) in CRISPR-Cas9 gene editing applications.[1][2][5] However, the optimal concentration of this compound is highly dependent on the cell type and experimental objective, as it can induce cytotoxicity at higher concentrations.[1][2][3] These application notes provide a comprehensive guide to determining the optimal this compound concentration for your cell culture experiments.
Mechanism of Action
This compound functions by binding to the DNA binding domain of DNA Ligase IV, thereby preventing it from sealing DSBs during the final step of the NHEJ pathway.[4][6] This inhibition leads to an accumulation of unrepaired DSBs, which can trigger apoptosis in cancer cells. In the context of gene editing, suppressing the error-prone NHEJ pathway consequently enhances the frequency of precise gene editing via the alternative HDR pathway.
Quantitative Data Summary
The effective concentration of this compound varies significantly across different cell lines. The following tables summarize key quantitative data for this compound, including its cytotoxic (IC50) and HDR-enhancing concentrations.
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time |
| MCF7 | Breast Cancer | 40[1][2][3], ~50[7] | 24 hours[1], 72 hours[7] |
| A549 | Lung Cancer | 34[1][2][3] | Not Specified |
| HeLa | Cervical Cancer | 34[8], 44[1][2][3] | 48 hours[8] |
| T47D | Breast Cancer | 8.5[1][2] | Not Specified |
| A2780 | Ovarian Cancer | 120[1][2] | Not Specified |
| HT1080 | Fibrosarcoma | 10[1][2] | Not Specified |
| Nalm6 | Leukemia | 50[1][2] | Not Specified |
| HCT-116 | Colon Cancer | ~40[7] | 72 hours[7] |
| CEM | Leukemia | Not Specified | Not Specified |
| Molt4 | Leukemia | Not Specified | Not Specified |
Table 2: Recommended this compound Concentrations for Enhancing Homology-Directed Repair (HDR)
| Cell Line/System | Application | Effective Concentration (µM) | Fold Increase in HDR |
| MelJuSo | 21 bp insertion | 1 | 19-fold[9] |
| A549 | 21 bp insertion | 0.01 | 3-fold[9] |
| Murine DC2.4 | ~800 bp insertion | 1 | ~13-fold[9] |
| MCF-7 | Targeted insertion | 5 - 80 | ~3-fold[7] |
| HCT-116 | Targeted insertion | 5 - 40 | ~3-fold[7] |
| HEK293T | eGFP correction | 1 | 1.6 to 1.8-fold[10] |
| Porcine Fetal Fibroblasts | INS gene editing | 10 | 1.89-fold[11] |
| Mouse Embryos | Insertional mutagenesis | 50 | up to 10-fold[12] |
| Rat Zygotes | Large fragment insertion | 0.5 - 2 | Not Specified[13] |
Experimental Protocols
Protocol 1: Determining the Optimal Cytotoxic Concentration of this compound
This protocol outlines the steps to determine the IC50 of this compound in your specific cell line using a cell viability assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (and its pyrazine form)
-
DMSO (for stock solution)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (typically 24-72 hours).
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to create a range of desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100, 250 µM).[2][8][14][15] Include a vehicle control (DMSO only) at the same final concentration as the highest this compound concentration.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).[1][7]
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle control and plot the cell viability against the this compound concentration. Calculate the IC50 value, which is the concentration of this compound that reduces cell viability by 50%.
Protocol 2: Enhancing CRISPR-Cas9 Mediated Homology-Directed Repair (HDR)
This protocol provides a general framework for using this compound to increase the efficiency of HDR following CRISPR-Cas9-mediated genome editing. The optimal this compound concentration should be below the determined IC50 to minimize toxicity.
Materials:
-
Cell line of interest
-
CRISPR-Cas9 components (e.g., plasmid, RNP)
-
Homology donor template (ssODN or plasmid)
-
Transfection reagent
-
This compound
-
Complete cell culture medium
Procedure:
-
Cell Transfection: Transfect your cells with the CRISPR-Cas9 components and the homology donor template according to your established protocol.
-
This compound Treatment: The timing of this compound addition can be critical. Some studies add this compound simultaneously with transfection, while others add it a few hours post-transfection.[16] A common approach is to add this compound to the culture medium immediately following transfection at a pre-determined, non-toxic concentration (e.g., 1-10 µM).[11]
-
Incubation: Incubate the cells with this compound for 24 to 48 hours.[1]
-
Medium Change: After the incubation period, replace the medium with fresh, this compound-free medium.
-
Analysis of HDR Efficiency: Allow the cells to recover and expand. After a sufficient period, harvest the cells and extract genomic DNA. Analyze the frequency of HDR events using methods such as PCR with primers specific to the edited allele, restriction fragment length polymorphism (RFLP) analysis, or next-generation sequencing.
Visualizations
Signaling Pathway Diagram
Caption: The Non-Homologous End Joining (NHEJ) pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for enhancing HDR using this compound in CRISPR/Cas9 experiments.
Conclusion
The optimal concentration of this compound is a critical parameter that requires careful empirical determination for each cell line and experimental setup. By first establishing the cytotoxic profile of this compound and then titrating the concentration for HDR enhancement, researchers can effectively leverage this NHEJ inhibitor to improve the efficiency of precise genome editing. The protocols and data presented here provide a solid foundation for developing and optimizing your this compound-based cell culture experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. NHEJ Inhibitor this compound - 力鈞生物科技有限公司 ZGENEBIO BIOTECH INC. [zgenebio.com.tw]
- 5. stemcell.com [stemcell.com]
- 6. Synergistic combination of RAD51-SCR7 improves CRISPR-Cas9 genome editing efficiency by preventing R-loop accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligase IV inhibitor this compound enhances gene editing directed by CRISPR–Cas9 and ssODN in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Methodologies for Improving HDR Efficiency [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Improving the Efficiency of CRISPR Ribonucleoprotein-Mediated Precise Gene Editing by Small Molecules in Porcine Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Increasing the efficiency of CRISPR/Cas9-mediated precise genome editing in rats by inhibiting NHEJ and using Cas9 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sciencerepository.org [sciencerepository.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Enhancing CRISPR-Mediated Gene Editing with SCR7: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CRISPR-Cas9 system has revolutionized the field of gene editing, offering a powerful tool for precise genetic modification. A key challenge in realizing the full potential of this technology lies in controlling the cellular DNA repair mechanisms that are activated in response to Cas9-induced double-strand breaks (DSBs). Eukaryotic cells primarily utilize two major pathways to repair DSBs: the error-prone Non-Homologous End Joining (NHEJ) pathway and the high-fidelity Homology-Directed Repair (HDR) pathway. For precise gene editing applications, such as the insertion of a specific mutation or a new gene, HDR is the desired pathway. However, NHEJ is often the dominant repair mechanism, leading to a lower efficiency of precise editing.
SCR7 is a small molecule inhibitor of DNA Ligase IV, a key enzyme in the NHEJ pathway.[1][2] By blocking DNA Ligase IV, this compound effectively suppresses NHEJ, thereby increasing the relative frequency of HDR.[1][3][4][5][6] This application note provides a summary of the quantitative effects of this compound treatment on gene editing efficiency and detailed protocols for its use to enhance CRISPR-mediated HDR.
Mechanism of Action
This compound functions by binding to the DNA binding domain of DNA Ligase IV, which is essential for the final ligation step of the NHEJ pathway.[1] Inhibition of this step leads to an accumulation of unrepaired DSBs, which are then more likely to be repaired via the HDR pathway, provided a donor template is available. This shift in the balance of DNA repair pathways significantly enhances the efficiency of precise gene editing.
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound in enhancing HDR-mediated gene editing.
Quantitative Effects of this compound on Gene Editing Efficiency
The effectiveness of this compound in enhancing HDR efficiency has been demonstrated across various cell lines and experimental conditions. The following table summarizes key quantitative data from published studies.
| Cell Line | This compound Concentration | Treatment Duration | Fold Increase in HDR Efficiency | Reference |
| A549 | 0.01 µM | 24 hours | ~3-fold | [3] |
| MelJuSo | 1 µM | 24 hours | Up to 19-fold | [3] |
| DC2.4 | 1 µM | Not Specified | ~13-fold | [7] |
| MCF-7 | Not Specified | Not Specified | ~3-fold (targeted insertion) | [4][8] |
| HCT-116 | Not Specified | Not Specified | Not Specified (decreased NHEJ) | [4] |
| HEK293T | 1 µM | 72 hours (post-transfection) | ~1.7-fold | [9][10][11] |
| Mouse Embryos | Not Specified | Not Specified | Up to 19-fold | [12] |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration
It is crucial to determine the optimal concentration of this compound for each cell line, as cytotoxicity can vary.[4] A dose-response experiment is recommended.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
CRISPR-Cas9 components (e.g., plasmid, RNP)
-
Donor template
-
Transfection reagent
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate at a density that will not lead to overconfluence during the experiment.
-
Transfection: Transfect the cells with the CRISPR-Cas9 components and the donor template according to your standard protocol.
-
This compound Treatment: Immediately after transfection, add this compound to the culture medium at a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a DMSO-only control.
-
Incubation: Incubate the cells for a predetermined duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Determine the IC50 value of this compound for your cell line. The optimal concentration for enhancing HDR is typically below the IC50, where cell viability is minimally affected.
Protocol 2: Enhancing HDR-Mediated Gene Editing with this compound
This protocol provides a general guideline for using this compound to increase the efficiency of HDR. The optimal treatment duration should be determined empirically.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound (at the predetermined optimal concentration)
-
CRISPR-Cas9 components
-
Donor template
-
Transfection reagent
-
Culture plates or dishes
Procedure:
-
Cell Seeding and Transfection: Follow your standard protocol for seeding and transfecting cells with the CRISPR-Cas9 components and the donor template.
-
This compound Treatment and Duration:
-
Simultaneous Treatment: Add this compound to the culture medium at the optimal concentration immediately following transfection.
-
Post-Transfection Treatment: Alternatively, add this compound 4-6 hours post-transfection to allow for initial expression of the CRISPR components.
-
Duration Optimization: Based on literature, treatment durations of 24 to 72 hours have been reported.[3][4][9] It is recommended to test different incubation times (e.g., 24h, 48h, 72h) to find the optimal window that maximizes HDR efficiency without significant cytotoxicity for your specific cell line.
-
-
Medium Change (Optional but Recommended): For longer incubation times (≥ 48 hours), it may be beneficial to replace the this compound-containing medium with fresh medium after 24 hours to reduce toxicity. One study suggests a 24-hour treatment followed by a 24-hour incubation in fresh media before analysis.[3]
-
Cell Harvesting and Analysis: After the treatment period, harvest the cells.
-
Genomic DNA Extraction: Extract genomic DNA from the harvested cells.
-
Analysis of Editing Efficiency: Analyze the efficiency of HDR and NHEJ using methods such as:
-
PCR and Restriction Digest: If the HDR event introduces a unique restriction site.
-
Sanger Sequencing: To confirm the precise insertion.
-
Next-Generation Sequencing (NGS): For a comprehensive analysis of on-target and off-target editing events.
-
Protocol 3: Assessment of Off-Target Effects
While this compound enhances on-target HDR, it is important to assess its potential impact on off-target mutations. The prolonged presence of DSBs due to NHEJ inhibition could theoretically increase the chance of off-target events.
Materials:
-
Genomic DNA from control and this compound-treated cells
-
Primers for predicted off-target sites
-
High-fidelity DNA polymerase for PCR
-
Next-Generation Sequencing platform
Procedure:
-
Predict Off-Target Sites: Use in silico tools to predict potential off-target sites for your specific sgRNA.
-
Amplify On- and Off-Target Loci: Perform PCR to amplify the on-target site and the predicted off-target sites from genomic DNA of both control and this compound-treated cells.
-
Next-Generation Sequencing: Subject the PCR amplicons to NGS to quantify the frequency of insertions, deletions, and precise edits at each locus.
-
Data Analysis: Compare the off-target mutation frequencies between the this compound-treated and control groups. The duration of Cas9 expression is a critical factor for off-target effects, and using ribonucleoprotein (RNP) delivery, which has a shorter half-life than plasmid delivery, can help minimize off-target activity.[13][14]
Troubleshooting
-
High Cytotoxicity:
-
Reduce the concentration of this compound.
-
Decrease the treatment duration.
-
Ensure the DMSO concentration in the final culture medium is not toxic.
-
-
Low HDR Enhancement:
-
Increase the concentration of this compound (while monitoring cytotoxicity).
-
Optimize the treatment duration.
-
Ensure the donor template is of high quality and delivered efficiently.
-
Confirm the activity of your CRISPR-Cas9 system.
-
Conclusion
This compound is a valuable tool for researchers seeking to improve the efficiency of precise gene editing. By inhibiting the NHEJ pathway, this compound shifts the balance of DNA repair towards HDR, leading to a significant increase in the frequency of desired genetic modifications. The protocols provided in this application note offer a framework for the effective use of this compound. However, it is essential to optimize the concentration and treatment duration for each specific cell type and experimental setup to achieve the best results while minimizing potential cytotoxic and off-target effects.
References
- 1. This compound, a potent cancer therapeutic agent and a biochemical inhibitor of nonhomologous DNA end-joining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of non-homologous end joining increases the efficiency of CRISPR/Cas9-mediated precise [TM: inserted] genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligase IV inhibitor this compound enhances gene editing directed by CRISPR–Cas9 and ssODN in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Methodologies for Improving HDR Efficiency [frontiersin.org]
- 8. Ligase IV inhibitor this compound enhances gene editing directed by CRISPR-Cas9 and ssODN in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Bridging Gaps in HDR Improvement: The Role of MAD2L2, SCAI, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Strategies for High-Efficiency Mutation Using the CRISPR/Cas System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Application of SCR7 in Specific Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCR7 is a small molecule inhibitor of DNA Ligase IV, a critical enzyme in the nonhomologous end-joining (NHEJ) pathway.[1][2][3] The NHEJ pathway is one of the two major DNA double-strand break (DSB) repair pathways in mammalian cells.[1][4] In many cancer cells, there is a heavy reliance on the error-prone NHEJ pathway for survival, making it a promising target for anti-cancer therapies.[4][5] By inhibiting DNA Ligase IV, this compound blocks the final step of NHEJ, leading to an accumulation of DSBs, which can trigger cell cycle arrest and apoptosis in cancer cells.[2][6][7] These application notes provide a summary of the effects of this compound in various cancer cell lines, detailed protocols for key experiments, and visual representations of the underlying molecular mechanisms.
Data Presentation: Efficacy of this compound Across Various Cancer Cell Lines
The cytotoxic effects of this compound have been evaluated in a range of cancer cell lines, demonstrating a dose-dependent decrease in cell proliferation. The half-maximal inhibitory concentration (IC50) values for this compound and its water-soluble variant (WS-SCR7) are summarized in the tables below.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF7 | Breast Adenocarcinoma | 40[2][3] |
| T47D | Breast Carcinoma | 8.5[2][3] |
| A549 | Lung Carcinoma | 34[2][3] |
| HeLa | Cervical Cancer | 44[2][3] |
| A2780 | Ovarian Carcinoma | 120[2][3] |
| HT1080 | Fibrosarcoma | 10[2][3] |
| Nalm6 | B-cell Precursor Leukemia | 50[2][3] |
Table 2: IC50 Values of Water-Soluble this compound (WS-SCR7) in Human Cancer Cell Lines (48h treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 34[8] |
| CEM | T-cell Acute Lymphoblastic Leukemia | >250 |
| Nalm6 | B-cell Precursor Leukemia | 100 |
| Molt4 | T-cell Acute Lymphoblastic Leukemia | 180 |
| MCF7 | Breast Adenocarcinoma | >250 |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting DNA Ligase IV, which leads to the accumulation of unrepaired DNA double-strand breaks. This, in turn, activates the DNA damage response (DDR) pathway, primarily through the activation of Ataxia Telangiectasia Mutated (ATM) kinase. Activated ATM then phosphorylates and activates the tumor suppressor protein p53.[2] Activated p53 transactivates the expression of pro-apoptotic proteins such as PUMA and BAX, while downregulating anti-apoptotic proteins like BCL2 and MDM2, ultimately leading to the induction of the intrinsic pathway of apoptosis.[2]
Caption: this compound-mediated inhibition of DNA Ligase IV and induction of apoptosis.
Experimental Workflow for Evaluating this compound Efficacy
A typical workflow to assess the efficacy of this compound in a cancer cell line involves determining its cytotoxicity, confirming its effect on the NHEJ pathway, and investigating the induction of apoptosis.
References
- 1. This compound, a potent cancer therapeutic agent and a biochemical inhibitor of nonhomologous DNA end‐joining | CoLab [colab.ws]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, an inhibitor of NHEJ can sensitize tumor cells to ionization radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sciencerepository.org [sciencerepository.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for SCR7 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of SCR7, a DNA Ligase IV inhibitor, in mouse xenograft models for cancer research. Detailed protocols for in vivo administration, establishment of xenografts, and assessment of tumor response are provided, along with a summary of reported quantitative data and visualizations of the underlying signaling pathway and experimental workflow.
Introduction
This compound is a small molecule inhibitor of DNA Ligase IV, a critical enzyme in the non-homologous end joining (NHEJ) pathway, which is a major mechanism for repairing DNA double-strand breaks (DSBs).[1][2][3][4][5] By inhibiting NHEJ, this compound can lead to an accumulation of DNA damage in cancer cells, ultimately triggering apoptosis and impeding tumor progression.[2][5][6][7] This makes this compound a promising agent for cancer therapy, both as a standalone treatment and in combination with DNA-damaging agents like chemotherapy and radiation.[1][2][6][8]
A significant challenge with the parental this compound molecule is its poor solubility in aqueous solutions, which can limit its bioavailability for in vivo studies.[9][10] More stable and water-soluble forms, such as this compound pyrazine and sodium salt derivatives, have been developed to address this limitation.[9][10][11][12] These notes will cover protocols applicable to various forms of this compound, with specific guidance on preparation for in vivo use.
Data Presentation
The following tables summarize quantitative data from various studies on the administration of this compound in mouse xenograft models.
Table 1: this compound Dosage and Administration in Mouse Xenograft Models
| Cancer Type | Mouse Strain | This compound Formulation | Dosage | Administration Route | Dosing Frequency | Reference |
| Breast Adenocarcinoma | BALB/c | This compound pyrazine | 10 mg/kg | Intraperitoneal injection | Six doses | [3][11] |
| Dalton's Lymphoma (Solid) | Swiss albino | This compound | 10 mg/kg | Not specified | Six doses, every alternate day | [13] |
| Dalton's Lymphoma (Liquid) | Not specified | This compound | 10 mg/kg | Intraperitoneal injection | Six doses | [14] |
| Dalton's Lymphoma | BALB/c | This compound | 20 mg/kg | Intraperitoneal injection | Not specified | [3] |
| Breast Adenocarcinoma | Not specified | This compound | 10 mg/kg | Intramuscular injection | Not specified | [3] |
Table 2: Reported Effects of this compound Administration on Tumor Growth in Mouse Xenograft Models
| Cancer Type | This compound Treatment | Outcome | Reference |
| Breast Adenocarcinoma | 10 mg/kg this compound pyrazine (intraperitoneal) | Significantly reduced tumor growth and increased lifespan. | [3][11] |
| Dalton's Lymphoma (Solid) | 10 mg/kg this compound + γ-radiation (0.5 Gy or 1 Gy) | Significant reduction in tumor cell proliferation. | [8][13][15][16] |
| Dalton's Lymphoma (Liquid) | 10 mg/kg this compound + γ-radiation (0.5 Gy) | Significant reduction in tumor progression and increased lifespan. | [14] |
| Dalton's Lymphoma | 20 mg/kg this compound | No tumor regression or increase in lifespan when used as a single agent. | [3] |
| Breast Adenocarcinoma | 10 mg/kg this compound (intramuscular) | Significantly reduced tumor size and a 4-fold increase in lifespan compared to the control group. | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare a solution of this compound suitable for intraperitoneal injection in mice.
Materials:
-
This compound or its derivatives (e.g., this compound pyrazine)
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile deionized water (ddH₂O) or saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, a 66 mg/mL stock solution can be prepared.[4] Ensure the this compound is fully dissolved. Gentle warming at 37°C and/or sonication can aid dissolution.[3]
-
Vehicle Preparation: The following is a common vehicle for solubilizing hydrophobic compounds for in vivo use. The ratios can be adjusted based on the specific this compound derivative and required final concentration.
-
In a sterile tube, mix 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O or saline by volume.[4]
-
-
Final this compound Solution Preparation: a. Take the required volume of the this compound stock solution. b. Add it to the PEG300 and mix thoroughly until the solution is clear. c. Add the Tween 80 and mix again until clear. d. Finally, add the ddH₂O or saline to reach the final desired volume and concentration.[4] e. Example for a 1 mL working solution: Add 50 µL of a 66 mg/mL this compound stock in DMSO to 400 µL of PEG300 and mix. Then add 50 µL of Tween 80 and mix. Finally, add 500 µL of ddH₂O.[4]
-
Administration: The prepared this compound solution should be used immediately for injection.[3] Administer the solution via intraperitoneal injection at the desired dosage.
Protocol 2: Establishment of a Subcutaneous Xenograft Mouse Model
Objective: To establish a solid tumor in an immunodeficient mouse using a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Trypsin-EDTA
-
Matrigel (optional, but recommended to improve engraftment)[8]
-
Immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice), 6-8 weeks old
-
Sterile syringes (1 mL) with 23-25 gauge needles
-
Anesthetic (e.g., ketamine/xylazine or isoflurane)
-
Electric shaver or depilatory cream
-
70% ethanol
Procedure:
-
Cell Preparation: a. Culture the cancer cells in their recommended medium until they reach 80-90% confluency.[16] b. On the day of injection, harvest the cells by trypsinization. c. Wash the cells with PBS or HBSS and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is greater than 90%.[11] d. Resuspend the cell pellet in cold PBS or HBSS to the desired concentration (e.g., 1 x 10⁷ to 5 x 10⁷ cells/mL).[16] Keep the cell suspension on ice. e. (Optional) If using Matrigel, mix the cell suspension with an equal volume of cold Matrigel to achieve a 1:1 ratio.[8][16] Keep the mixture on ice at all times to prevent solidification.
-
Animal Preparation: a. Anesthetize the mouse using an approved anesthetic protocol. b. Shave the hair from the injection site, typically the right flank.[8] c. Disinfect the shaved area with 70% ethanol.
-
Subcutaneous Injection: a. Draw the cell suspension (typically 100-200 µL) into a 1 mL syringe.[8][16] b. Gently lift the skin at the injection site and insert the needle subcutaneously, parallel to the mouse's body.[8] c. Slowly inject the cell suspension to form a small bleb under the skin. d. Slowly withdraw the needle to prevent leakage of the cell suspension.[8]
-
Post-Injection Monitoring: a. Monitor the mice during recovery from anesthesia. b. House the mice under sterile conditions and monitor for tumor formation.
Protocol 3: Monitoring Tumor Growth and Efficacy of this compound Treatment
Objective: To monitor the growth of subcutaneous tumors and assess the anti-tumor effects of this compound.
Materials:
-
Digital calipers
-
Animal scale
Procedure:
-
Tumor Growth Monitoring: a. Once tumors become palpable, typically 1-4 weeks post-injection, begin regular monitoring.[16] b. Measure the tumor dimensions (length and width) using digital calipers at least twice a week.[6] c. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .[6] d. Monitor the body weight of the mice at each measurement time point.
-
This compound Administration: a. Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[2] b. Administer this compound or the vehicle control to the respective groups according to the planned dosage and schedule (see Table 1).
-
Endpoint and Data Analysis: a. Continue to monitor tumor volume and body weight throughout the treatment period. b. The study endpoint may be reached when tumors in the control group reach a maximum allowable size (e.g., 1500-2500 mm³) or if the animals show signs of distress or significant weight loss.[10][16] c. At the end of the study, euthanize the mice according to approved protocols. d. Excise the tumors, weigh them, and process for further analysis (e.g., histology, western blotting). e. Plot the average tumor volume over time for each group to visualize the treatment effect. f. Calculate the percent tumor growth inhibition (% TGI) to quantify the efficacy of this compound. g. Analyze the data for statistical significance.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits DNA Ligase IV in the NHEJ pathway, leading to apoptosis.
Experimental Workflow Diagram
Caption: Workflow for this compound administration in a mouse xenograft model.
References
- 1. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 2. Subcutaneous Xenograft Tumor Model [bio-protocol.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. stemcell.com [stemcell.com]
- 6. research.wayne.edu [research.wayne.edu]
- 7. researchgate.net [researchgate.net]
- 8. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 9. Video: Detection of Lung Tumor Progression in Mice by Ultrasound Imaging [jove.com]
- 10. Tumor Growth Monitoring and Endpoint Criteria in Research Animals – Office of Animal Welfare [sites.uw.edu]
- 11. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. animalcare.jhu.edu [animalcare.jhu.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. yeasenbio.com [yeasenbio.com]
Application Notes: In Vitro Efficacy Assessment of SCR7, a DNA Ligase IV Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCR7 is a small molecule inhibitor of DNA Ligase IV, a critical enzyme in the non-homologous end joining (NHEJ) pathway.[1][2] The NHEJ pathway is a major mechanism for the repair of DNA double-strand breaks (DSBs). By inhibiting DNA Ligase IV, this compound effectively blocks this repair process, leading to an accumulation of DNA damage and subsequently inducing apoptosis in cancer cells.[3] This property makes this compound a valuable tool in cancer research and a potential candidate for therapeutic development, particularly in combination with DNA-damaging agents like radiation or chemotherapy.[4][5]
These application notes provide a comprehensive set of protocols to assess the in vitro efficacy of this compound by evaluating its impact on cell viability, apoptosis, cell cycle progression, and the DNA damage response.
Mechanism of Action: Inhibition of Non-Homologous End Joining (NHEJ)
DNA double-strand breaks are one of the most lethal forms of DNA damage. The NHEJ pathway repairs these breaks by directly ligating the broken ends of the DNA. This process is initiated by the binding of the Ku70/Ku80 heterodimer to the DNA ends, which then recruits the DNA-dependent protein kinase catalytic subunit (DNA-PKcs). The complex then recruits and activates other factors, including DNA Ligase IV, which, in complex with XRCC4, carries out the final ligation step. This compound specifically inhibits DNA Ligase IV, preventing the sealing of the DNA break and halting the NHEJ pathway.
Experimental Workflow for Assessing this compound Efficacy
A systematic approach is recommended to evaluate the in vitro effects of this compound. The following workflow outlines the key experiments.
Data Presentation: Summary of Expected Quantitative Results
The following tables summarize the expected outcomes from the described experimental protocols when this compound is effective.
Table 1: Cell Viability (MTT Assay)
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | % Viability (Relative to Control) |
| e.g., HeLa | 0 (Control) | 48 | 100% |
| 10 | 48 | ~80% | |
| 50 | 48 | ~50% (IC50) | |
| 100 | 48 | ~30% | |
| 250 | 48 | ~10% |
Table 2: Apoptosis Analysis (Annexin V/PI Staining)
| Treatment | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Control | >95% | <5% | <1% |
| This compound (e.g., 50 µM, 48h) | Decreased | Increased | Increased |
Table 3: Cell Cycle Analysis (Propidium Iodide Staining)
| Treatment | % Sub-G1 Phase | % G1 Phase | % S Phase | % G2/M Phase |
| Control | <5% | ~50-60% | ~20-30% | ~10-20% |
| This compound (e.g., 50 µM, 48h) | Increased | Variable | Possible S-phase arrest | Variable |
Table 4: Western Blot Analysis of DNA Damage Markers
| Treatment | γ-H2AX (p-Ser139) | p-ATM (p-Ser1981) | p-p53 (p-Ser15) |
| Control | Baseline | Baseline | Baseline |
| This compound (e.g., 50 µM, 24h) | Increased | Increased | Increased |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell metabolic activity, an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the percentage of cells undergoing apoptosis following this compound treatment.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the cell viability assay.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment. An increase in the sub-G1 population is indicative of apoptosis.[6]
Materials:
-
Cells treated with this compound
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells treated with this compound.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.
-
Fix the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Western Blot Analysis for DNA Damage Markers
This protocol assesses the levels of key proteins involved in the DNA damage response pathway.
Materials:
-
Cells treated with this compound
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with freshly added protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γ-H2AX, anti-p-ATM, anti-p-p53, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer on ice.
-
Determine the protein concentration of the lysates.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Troubleshooting
In Vitro NHEJ Assay (Plasmid-Based):
-
Low or no ligation products: Ensure the cell extract is active and has a sufficient protein concentration. Check the integrity of the linearized plasmid DNA. Verify the composition and pH of the reaction buffer.
-
High background: Optimize the amount of cell extract used. Ensure complete linearization of the plasmid DNA.
Western Blot:
-
Weak or no signal: Increase the amount of protein loaded. Optimize the primary antibody concentration and incubation time. Check the activity of the secondary antibody and the detection reagent.
-
High background: Increase the number and duration of washing steps. Optimize the blocking conditions. Use a lower concentration of the primary and secondary antibodies.
By following these detailed protocols and considering the expected outcomes, researchers can effectively evaluate the in vitro efficacy of this compound and gain valuable insights into its mechanism of action.
References
- 1. Functional Interaction of H2AX, NBS1, and p53 in ATM-Dependent DNA Damage Responses and Tumor Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 3. researchgate.net [researchgate.net]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 6. DNA Damage Response Assessments in Human Tumor Samples Provide Functional Biomarkers of Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting SCR7-Induced Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
SCR7 is a small molecule inhibitor of DNA ligase IV, a key enzyme in the non-homologous end joining (NHEJ) pathway of DNA double-strand break (DSB) repair.[1][2] By inhibiting NHEJ, this compound leads to an accumulation of DSBs, which subsequently triggers the intrinsic pathway of apoptosis in cancer cells.[1][3] This makes this compound a compound of interest in cancer therapy, both as a standalone agent and in combination with DNA-damaging therapies like radiation.[4][5]
These application notes provide detailed protocols for various methods to detect and quantify apoptosis induced by this compound. The included methods cover different stages of the apoptotic process, from early membrane changes to late-stage DNA fragmentation.
Mechanism of this compound-Induced Apoptosis
This compound diffuses into the nucleus and binds to the DNA binding domain of DNA ligase IV. This prevents the recruitment of the ligase to sites of DSBs, thereby inhibiting the NHEJ repair process. The resulting accumulation of unrepaired DSBs activates the intrinsic apoptotic pathway, leading to programmed cell death.[1][3]
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits DNA Ligase IV, leading to DSB accumulation and intrinsic apoptosis.
Data Presentation
The following tables summarize quantitative data from studies on a water-soluble derivative of this compound (WS-SCR7), which has been shown to induce apoptosis in a dose-dependent manner.[3][6]
Table 1: IC50 Values of WS-SCR7 in Various Cancer Cell Lines (48h Treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 34 |
| CEM | T-cell Leukemia | >250 |
| Nalm6 | B-cell Precursor Leukemia | >250 |
| Molt4 | T-cell Leukemia | 180 |
| MCF7 | Breast Cancer | >250 |
Data is representative of studies on a water-soluble this compound derivative.[7]
Table 2: Effect of WS-SCR7 on Cell Cycle Progression in Molt4 Cells (48h Treatment)
| Treatment (µM) | % Sub-G1 (Apoptotic) | % G0/G1 | % S | % G2/M |
| 0 | 2.5 | 55.0 | 30.0 | 12.5 |
| 90 | 15.0 | 50.0 | 25.0 | 10.0 |
| 180 | 30.0 | 45.0 | 20.0 | 5.0 |
Data is representative of studies on a water-soluble this compound derivative.[6]
Table 3: Effect of WS-SCR7 on Mitochondrial Membrane Potential (ΔΨm) in Nalm6 Cells (48h Treatment)
| Treatment (µM) | % Cells with Depolarized ΔΨm |
| 0 | 5.0 |
| 50 | 20.0 |
| 100 | 40.0 |
| 2,4-DNP (4mM) | >50.0 |
Data is representative of studies on a water-soluble this compound derivative. 2,4-DNP is used as a positive control for mitochondrial depolarization.[6]
Experimental Protocols
Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[8]
Protocol Workflow:
Caption: Workflow for Annexin V/PI staining to detect apoptosis.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with desired concentrations of this compound for the appropriate duration. Include an untreated control.
-
Harvest cells and wash twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)
This assay is used to detect the depolarization of the mitochondrial membrane, an early event in the intrinsic apoptotic pathway.[10]
Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. A shift from red to green fluorescence indicates mitochondrial depolarization.[10]
Protocol Workflow:
Caption: Workflow for JC-1 assay to measure mitochondrial membrane potential.
Materials:
-
JC-1 reagent
-
Cell culture medium
-
PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Culture cells and treat with this compound. A positive control for mitochondrial depolarization (e.g., CCCP or 2,4-DNP) should be included.
-
Incubate the cells with JC-1 dye (typically 1-10 µM in culture medium) for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the cells by flow cytometry, detecting green fluorescence in the FITC channel and red fluorescence in the PE channel. Alternatively, visualize the cells under a fluorescence microscope.
Data Interpretation: An increase in the green/red fluorescence intensity ratio indicates a decrease in ΔΨm and the induction of apoptosis.
Western Blot for Cleaved Caspase-3 and Cleaved PARP
This method detects the activation of executioner caspases and the cleavage of their substrates, which are key events in the apoptotic cascade.
Principle: Caspase-3 is a key executioner caspase that, upon activation, cleaves various cellular proteins, including poly(ADP-ribose) polymerase (PARP). Detecting the cleaved forms of caspase-3 and PARP by Western blot confirms the activation of the apoptotic pathway.
Procedure:
-
Treat cells with this compound and lyse them to extract total protein.
-
Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Interpretation: An increase in the band intensity of cleaved caspase-3 and cleaved PARP in this compound-treated samples compared to the control indicates the induction of apoptosis.
TUNEL Assay for DNA Fragmentation
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects the DNA fragmentation that occurs during the late stages of apoptosis.
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs. The incorporated fluorescent label can then be detected by fluorescence microscopy or flow cytometry.
Procedure:
-
Treat cells with this compound, harvest, and fix them (e.g., with paraformaldehyde).
-
Permeabilize the cells (e.g., with Triton X-100 or ethanol).
-
Incubate the cells with the TUNEL reaction mixture containing TdT and a fluorescently labeled dUTP.
-
Wash the cells to remove unincorporated nucleotides.
-
Analyze the cells by fluorescence microscopy or flow cytometry. A nuclear counterstain (e.g., DAPI or Hoechst) can be used for microscopy.
Data Interpretation: An increase in the number of TUNEL-positive (fluorescent) cells in the this compound-treated group indicates an increase in DNA fragmentation and apoptosis.
Troubleshooting Common Issues
-
High Background in Annexin V Staining: Ensure gentle handling of cells to avoid mechanical damage to the cell membrane. Titrate the concentration of Annexin V and PI.[11]
-
No Apoptotic Signal: The timing of the assay is critical. Apoptosis is a dynamic process, and different markers appear at different times. Perform a time-course experiment to determine the optimal time point for detection. Also, verify the activity of this compound.[12][13]
-
Weak Signal in JC-1 Assay: Optimize the concentration of the JC-1 dye and the incubation time. Ensure that the cells are healthy and not overly confluent before treatment.[10]
-
Inconsistent Western Blot Results: Ensure complete protein transfer and use appropriate antibody concentrations and incubation times. Always include a positive control for apoptosis (e.g., cells treated with staurosporine).
References
- 1. researchgate.net [researchgate.net]
- 2. stemcell.com [stemcell.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound, an inhibitor of NHEJ can sensitize tumor cells to ionization radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sciencerepository.org [sciencerepository.org]
- 8. bosterbio.com [bosterbio.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. yeasenbio.com [yeasenbio.com]
- 12. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Experimental Design for SCR7 and Radiation Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage, which, if left unrepaired, can lead to genomic instability and cell death.[1][2] Eukaryotic cells have evolved two primary pathways to repair DSBs: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ).[1][3] The NHEJ pathway is the predominant repair mechanism in mammalian cells and is often hyperactive in cancer cells, contributing to their survival and resistance to DNA-damaging therapies.[4] A key enzyme in the final ligation step of NHEJ is DNA Ligase IV.[1][2][3]
SCR7 is a small molecule inhibitor that specifically targets and inhibits DNA Ligase IV, thereby blocking the NHEJ pathway.[5][6] Ionizing radiation (IR) is a cornerstone of cancer treatment that functions by inducing a variety of DNA lesions, most critically DSBs. By inhibiting the primary repair pathway for these breaks, this compound can potentiate the cytotoxic effects of radiation, a concept known as radiosensitization.[4] This combination therapy allows for the possibility of reducing radiation dosage, thereby minimizing side effects on healthy tissues while maintaining or enhancing anti-tumor efficacy.[4]
These application notes provide detailed experimental designs and protocols to investigate the synergistic effects of this compound and radiation therapy in both in vitro and in vivo cancer models.
Mechanism of Action: Inhibition of Non-Homologous End Joining (NHEJ)
The NHEJ pathway is a multi-step process involving the recognition of the DSB, processing of the DNA ends, and final ligation. This compound intervenes at the final step by inhibiting DNA Ligase IV.
Caption: The NHEJ pathway for DSB repair and the inhibitory action of this compound on DNA Ligase IV.
Application Note 1: In Vitro Evaluation of this compound and Radiation Synergy
Objective
To characterize the radiosensitizing effects of this compound on cancer cell lines by assessing cell viability, apoptosis, and DNA damage.
Experimental Workflow: In Vitro Studies
Caption: General workflow for in vitro assessment of this compound and radiation combination therapy.
Protocol 1: Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.[7] Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
This compound Treatment: Add desired concentrations of this compound. Pre-incubate cells with this compound for 4-6 hours before irradiation. Include a vehicle control (DMSO).
-
Irradiation: Transfer the plate to an irradiator (e.g., Cobalt-60 gamma irradiator) and expose cells to desired doses of radiation (e.g., 0, 2, 4, 6 Gy). Return the plate to the incubator.
-
Incubation: Incubate for 48-72 hours post-irradiation.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or using an orbital shaker.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7][8]
Data Presentation:
| Treatment Group | This compound Conc. (µM) | Radiation (Gy) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| Control | 0 | 0 | 100 ± 5.2 | N/A |
| This compound | 10 | 0 | 85 ± 4.1 | 40 |
| This compound | 50 | 0 | 48 ± 6.3 | 40 |
| IR | 0 | 2 | 70 ± 5.9 | N/A |
| This compound + IR | 10 | 2 | 55 ± 4.8 | 8.5 |
| This compound + IR | 50 | 2 | 25 ± 3.7 | 8.5 |
Note: Data are representative examples. The IC50 for this compound may vary depending on the cell line.[5][9]
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated cells (from a 6-well plate setup)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells in 6-well plates as described previously.
-
Cell Harvesting: After the desired incubation period (e.g., 48 hours), collect both floating and adherent cells. Trypsinize adherent cells and combine them with the supernatant from the same well.
-
Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes), discard the supernatant, and wash the cell pellet twice with cold PBS.[10]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[11] Viable cells are Annexin V-/PI-, early apoptotic are Annexin V+/PI-, and late apoptotic/necrotic are Annexin V+/PI+.[11]
Data Presentation:
| Treatment Group | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Control | 95.1 | 2.5 | 2.4 |
| This compound (50 µM) | 75.3 | 15.2 | 9.5 |
| IR (4 Gy) | 68.9 | 20.1 | 11.0 |
| This compound + IR | 35.7 | 45.5 | 18.8 |
Note: Data are representative examples.
Protocol 3: DNA Damage Assessment (Neutral Comet Assay)
The neutral comet assay (or single-cell gel electrophoresis) specifically detects DNA double-strand breaks.[13] Damaged DNA migrates further in the agarose gel, forming a "comet tail."
Materials:
-
Treated cells
-
Low-melting-point agarose (LMPA)
-
Normal-melting-point agarose (NMPA)
-
Frosted microscope slides
-
Lysis buffer (pH 10)
-
Neutral electrophoresis buffer
-
DNA stain (e.g., SYBR Gold, Propidium Iodide)
-
Fluorescence microscope with appropriate software
Procedure:
-
Slide Preparation: Coat frosted microscope slides with a layer of 1% NMPA and let it solidify.
-
Cell Embedding: Harvest ~2 x 10⁴ treated cells and mix them with 0.5% LMPA at 37°C. Quickly pipette this mixture onto the pre-coated slide and cover with a coverslip. Allow it to solidify on ice.
-
Lysis: Remove the coverslip and immerse the slides in cold lysis buffer for at least 1 hour at 4°C. This removes cell membranes and proteins.
-
Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with fresh, cold neutral electrophoresis buffer. Perform electrophoresis (e.g., at 25V for 20-30 minutes).[13]
-
Staining & Visualization: Gently rinse the slides with distilled water and stain with a fluorescent DNA dye. Visualize the comets using a fluorescence microscope.
-
Quantification: Analyze at least 50-100 cells per sample using comet analysis software to quantify parameters like % DNA in the tail, tail length, and tail moment.
Data Presentation:
| Treatment Group | Mean Tail Moment (± SEM) | % DNA in Tail (± SEM) |
| Control | 2.1 ± 0.3 | 4.5 ± 0.8 |
| This compound (50 µM) | 5.8 ± 0.7 | 9.2 ± 1.1 |
| IR (4 Gy) | 15.4 ± 1.5 | 25.6 ± 2.3 |
| This compound + IR | 35.2 ± 2.8 | 51.3 ± 3.5 |
Note: Data are representative examples. An increase in tail moment indicates more DNA damage. The co-treatment of this compound and IR results in a significant increase in unrepaired DSBs.[4]
Application Note 2: In Vivo Assessment of this compound as a Radiosensitizer
Objective
To evaluate the anti-tumor efficacy and radiosensitizing potential of this compound in a preclinical patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) mouse model.[14][15]
Experimental Workflow: In Vivo Studies
Caption: Workflow for an in vivo xenograft study to test this compound as a radiosensitizer.
Protocol 4: Xenograft Mouse Model Study
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Cancer cells (e.g., 1-5 x 10⁶ cells in Matrigel/PBS)
-
This compound formulation for injection (e.g., intraperitoneal, i.p.)
-
Calipers for tumor measurement
-
Animal irradiator
Procedure:
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of each mouse.
-
Tumor Growth: Monitor tumor growth using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization: Once tumors reach an average size of 100-150 mm³, randomize mice into four treatment groups (n=8-10 mice/group):
-
Group 1: Vehicle Control (e.g., saline, i.p.)
-
Group 2: this compound alone (e.g., 20 mg/kg, i.p., daily)[5]
-
Group 3: Radiation alone (e.g., a single dose of 5 Gy or fractionated doses)
-
Group 4: Combination (this compound administered 4-6 hours before radiation)
-
-
Treatment: Administer treatments according to the defined schedule. For the radiation groups, mice are typically anesthetized and placed in a shielded irradiator that delivers a focused beam to the tumor.
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week to assess efficacy and toxicity, respectively.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size limit or for a set duration. Euthanize mice, excise tumors, and weigh them. Portions of the tumor can be fixed in formalin for immunohistochemistry (e.g., Ki-67 for proliferation, TUNEL for apoptosis) or flash-frozen for molecular analysis.
Data Presentation:
| Treatment Group | Mean Final Tumor Volume (mm³) | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| Vehicle Control | 1550 ± 210 | 0 | +5.2 |
| This compound Alone | 1180 ± 180 | 23.9 | +4.8 |
| Radiation Alone | 750 ± 150 | 51.6 | -1.5 |
| This compound + Radiation | 280 ± 95 | 81.9 | -2.1 |
Note: Data are representative examples. Combination treatment with this compound and radiation has been shown to significantly reduce tumor growth in mice.[4][5]
Conclusion
The provided protocols offer a framework for the systematic evaluation of this compound as a radiosensitizing agent. By inhibiting the NHEJ pathway, this compound forces cancer cells to rely on other, often less efficient or error-prone, repair mechanisms, leading to an accumulation of lethal DNA damage following irradiation. The synergistic effect observed in both in vitro and in vivo models highlights the therapeutic potential of combining DNA repair inhibitors with standard radiation therapy to improve outcomes for cancer patients.
References
- 1. This compound, a potent cancer therapeutic agent and a biochemical inhibitor of nonhomologous DNA end-joining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an inhibitor of NHEJ can sensitize tumor cells to ionization radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. stemcell.com [stemcell.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
- 13. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 14. Xenograft as In Vivo Experimental Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Direct genome editing of patient-derived xenografts using CRISPR-Cas9 enables rapid in vivo functional genomics - PMC [pmc.ncbi.nlm.nih.gov]
Dissolving SCR7 for Biological Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution and use of SCR7 and its derivatives in biological assays. This compound is a small molecule inhibitor of DNA Ligase IV, a critical enzyme in the Non-Homologous End Joining (NHEJ) DNA repair pathway. By inhibiting NHEJ, this compound can enhance the efficiency of Homology-Directed Repair (HDR) mediated by CRISPR-Cas9 systems and induce apoptosis in cancer cells. Proper dissolution and handling of this compound are crucial for obtaining reliable and reproducible experimental results.
Understanding this compound and its Analogs
It is important to note that the compound initially identified as this compound is unstable and can spontaneously cyclize to a more stable form, This compound pyrazine .[1][2] Many commercial suppliers provide this compound pyrazine under the name "this compound". For consistency and reproducibility, it is essential to verify the specific form of the compound being used. Additionally, to address the poor aqueous solubility of this compound, a water-soluble this compound (WS-SCR7) salt has been synthesized.[3][4]
Mechanism of Action: Inhibiting the NHEJ Pathway
This compound and its analogs function by inhibiting DNA Ligase IV, which is responsible for the final ligation step in the NHEJ pathway for repairing DNA double-strand breaks (DSBs).[5] This inhibition leads to an accumulation of unrepaired DSBs, which can trigger apoptosis in cancer cells.[1] In the context of genome editing, blocking the predominant NHEJ pathway can shift the cellular repair mechanism towards the more precise Homology-Directed Repair (HDR), thereby increasing the efficiency of targeted gene insertions or modifications when using systems like CRISPR-Cas9.[6][7]
Figure 1. Simplified signaling pathway of DNA double-strand break repair.
Quantitative Data Summary
The following tables summarize the solubility and effective concentrations of different forms of this compound for various biological assays.
Table 1: Solubility of this compound and its Analogs
| Compound | Solvent | Maximum Solubility | Reference |
| This compound | DMSO | 66 mg/mL (~198.56 mM) | [8] |
| This compound | DMSO | 45 mg/mL (~134.57 mM) | [9] |
| This compound Pyrazine | DMSO | 100 mM | |
| This compound Pyrazine | DMSO | 10 mg/mL | [10] |
| This compound Pyrazine | Ethanol | 20 mM | |
| WS-SCR7 | Water | Soluble (exact limit not specified) | [3] |
Note: The solubility of this compound and its analogs in DMSO can be affected by the purity of the solvent. It is recommended to use fresh, anhydrous DMSO.[8]
Table 2: Effective Concentrations of this compound and its Analogs in Cell-Based Assays
| Assay Type | Cell Line(s) | Compound Form | IC50 / Working Concentration | Reference |
| Cell Proliferation | MCF7 | This compound | 40 µM | [8] |
| Cell Proliferation | A549 | This compound | 34 µM | [8] |
| Cell Proliferation | HeLa | This compound | 44 µM | [8] |
| Cell Proliferation | T47D | This compound | 8.5 µM | [8] |
| Cell Proliferation | A2780 | This compound | 120 µM | [8] |
| Cell Proliferation | HT1080 | This compound | 10 µM | [8] |
| Cell Proliferation | Nalm6 | This compound | 50 µM | [8] |
| Cell Proliferation | Various Cancer Lines | WS-SCR7 | 10, 50, 100, 250 µM | [3][11] |
| HDR Enhancement | A549, MelJuSo | This compound | 0.01 µM - 1 µM | [7][12] |
| HDR Enhancement | HEK293T, hiPSCs | This compound | Not specified, used in combination with RAD51 | |
| NHEJ Inhibition | Cell-free extracts | This compound | Effective from 200 µM | [8] |
| NHEJ Inhibition | Cell-free extracts | WS-SCR7 | Effective from 200 µM - 600 µM |
Experimental Protocols
Protocol 1: Preparation of this compound/SCR7 Pyrazine Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound or this compound pyrazine in DMSO, which can then be diluted to the desired working concentration for in vitro assays.
Materials:
-
This compound or this compound pyrazine powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Bring the this compound/SCR7 pyrazine powder and anhydrous DMSO to room temperature.
-
Weigh the desired amount of this compound/SCR7 pyrazine powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-100 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming in a 37°C water bath for 10 minutes or brief sonication can be applied.[12] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (6 months to 2 years, check manufacturer's recommendation).[1][13]
Figure 2. Workflow for preparing this compound/SCR7 pyrazine stock solution.
Protocol 2: Preparation of Working Solution for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution into a cell culture medium for use in various in vitro experiments.
Materials:
-
This compound/SCR7 pyrazine DMSO stock solution (from Protocol 1)
-
Appropriate sterile cell culture medium
Procedure:
-
Thaw a single aliquot of the this compound/SCR7 pyrazine DMSO stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. It is recommended to perform a serial dilution.
-
Pre-warm the cell culture medium to 37°C.
-
Add the calculated volume of the stock solution to the pre-warmed medium and mix immediately by pipetting or gentle vortexing to ensure homogeneity and prevent precipitation.
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Add the this compound-containing medium to your cells as required by your experimental design.
Protocol 3: Preparation of Water-Soluble this compound (WS-SCR7) Solution
This protocol is for the direct dissolution of WS-SCR7 in an aqueous buffer or cell culture medium.
Materials:
-
Water-soluble this compound (WS-SCR7) powder
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh the desired amount of WS-SCR7 powder in a sterile tube.
-
Add the calculated volume of sterile PBS or cell culture medium to achieve the desired concentration.
-
Vortex the solution until the powder is completely dissolved.
-
The solution can be sterilized by passing it through a 0.22 µm filter if necessary.
-
Use the freshly prepared solution for your biological assays. Storage conditions for WS-SCR7 solutions should be empirically determined, though refrigeration or freezing is generally advisable for short-term and long-term storage, respectively.
Concluding Remarks
The successful use of this compound in biological assays is highly dependent on its proper dissolution and the choice of the appropriate form of the compound. For most in vitro applications, this compound pyrazine dissolved in DMSO is the standard. However, the development of a water-soluble version offers a convenient alternative that eliminates concerns about solvent toxicity. Researchers should carefully consider the specific requirements of their experimental system when selecting and preparing their this compound solutions. Always include appropriate vehicle controls in your experiments to account for any effects of the solvent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DNA Ligase Inhibitor: this compound Pyrazine | TCI AMERICA [tcichemicals.com]
- 3. sciencerepository.org [sciencerepository.org]
- 4. researchgate.net [researchgate.net]
- 5. stemcell.com [stemcell.com]
- 6. Synergistic combination of RAD51-SCR7 improves CRISPR-Cas9 genome editing efficiency by preventing R-loop accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of non-homologous end joining increases the efficiency of CRISPR/Cas9-mediated precise [TM: inserted] genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | DNA/RNA Synthesis | Apoptosis | CRISPR/Cas9 | TargetMol [targetmol.com]
- 10. This compound pyrazine = 98 HPLC 14892-97-8 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. apexbt.com [apexbt.com]
- 13. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
SCR7 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges encountered when working with SCR7, a potent inhibitor of DNA Ligase IV.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a small molecule inhibitor of DNA Ligase IV, a key enzyme in the Non-Homologous End Joining (NHEJ) pathway for DNA double-strand break repair. Its hydrophobic nature makes it poorly soluble in aqueous solutions, including cell culture media, which can lead to precipitation and inaccurate experimental results.[1] A water-soluble version, the sodium salt of this compound, has been synthesized to address this limitation.[1]
Q2: What is the primary solvent for dissolving this compound?
A2: The primary and most effective solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2]
Q3: What should I do if I observe a precipitate in my this compound stock solution or cell culture medium?
A3: Precipitation can be a common issue. Please refer to the detailed troubleshooting guide below for a step-by-step approach to identify the cause and resolve the problem.
Q4: Are there different forms of this compound with different solubility properties?
A4: Yes, besides the most commonly used form of this compound, a more stable, autocyclized form (this compound-pyrazine) and a water-soluble sodium salt of this compound have been developed to improve solubility and bioavailability.[1]
Troubleshooting Guide: this compound Precipitation
Encountering a precipitate when working with this compound can be frustrating. This guide will help you diagnose and solve common precipitation issues.
Step 1: Identify the Nature of the Precipitate
It is crucial to determine whether the observed precipitate is this compound itself or a result of other factors such as microbial contamination or media components crashing out of solution.
Experimental Protocol: Microscopic Examination
-
Aseptically remove a small aliquot of the culture medium containing the precipitate.
-
Place a drop on a microscope slide and cover with a coverslip.
-
Observe under a phase-contrast microscope at 100x and 400x magnification.
-
This compound Precipitate: Will likely appear as amorphous or crystalline structures.
-
Bacterial Contamination: Will appear as small, uniform shapes (cocci or bacilli) and may exhibit motility.
-
Fungal Contamination: Will appear as filamentous hyphae or budding yeast.
-
Media Precipitate: Can appear as amorphous or crystalline structures, similar to the compound precipitate.
-
Step 2: Address this compound-Specific Precipitation
If you've confirmed the precipitate is likely this compound, follow these troubleshooting steps:
| Potential Cause | Recommended Solution |
| High final concentration of this compound in aqueous media | The solubility of this compound in aqueous solutions is low. Ensure the final concentration in your cell culture medium is within the recommended working range. It may be necessary to perform a dose-response curve to determine the optimal, non-precipitating concentration for your specific cell line and media. |
| Improper initial dissolution | Ensure the this compound powder is fully dissolved in DMSO before any serial dilutions. Gentle warming and sonication can aid in dissolution. |
| Rapid dilution of DMSO stock in aqueous media | A sudden change in solvent polarity can cause the hydrophobic this compound to precipitate. Add the DMSO stock solution to the cell culture medium dropwise while gently swirling the medium. |
| Low temperature of cell culture media | Adding a concentrated, room temperature DMSO stock to cold media can cause the compound to crash out of solution. Ensure your cell culture medium is at 37°C before adding the this compound stock solution. |
| High final DMSO concentration in cell culture | While DMSO is an excellent solvent for this compound, high concentrations can be toxic to cells. Aim to keep the final DMSO concentration in your culture medium below 0.5%. If a higher this compound concentration is required, consider using a water-soluble form of this compound if available. |
Experimental Workflow: Troubleshooting this compound Precipitation
References
Technical Support Center: Troubleshooting SCR7 Instability in Culture Medium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of SCR7, a DNA Ligase IV inhibitor, in cell culture experiments. Due to its inherent instability, consistent and reproducible results with this compound can be challenging. This guide offers insights and practical solutions to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of DNA Ligase IV, a key enzyme in the Non-Homologous End Joining (NHEJ) pathway.[1] By inhibiting DNA Ligase IV, this compound blocks the NHEJ pathway, which is the primary mechanism for repairing DNA double-strand breaks (DSBs) in mammalian cells. This inhibition can lead to an accumulation of DSBs, inducing apoptosis in cancer cells and enhancing the efficiency of homology-directed repair (HDR) in CRISPR-Cas9 genome editing.[2][3][4]
Q2: I'm seeing inconsistent results with this compound in my experiments. What could be the cause?
A2: Inconsistent results are a common issue with this compound and often stem from its instability in aqueous solutions like cell culture medium.[3] this compound can undergo autocyclization to a more stable form and can also be oxidized to this compound pyrazine.[5] These different forms may have varied biological activities. Additionally, factors such as the initial quality of the this compound compound, preparation of stock solutions, storage conditions, and the specific cell type and culture conditions can all contribute to variability.
Q3: What are the different forms of this compound I should be aware of?
A3: The parent this compound molecule is known to be unstable. It can convert into two other forms:
-
This compound-cyclized: A more stable, cyclized form of the parent molecule.
-
This compound-pyrazine: An oxidized form of this compound.[5]
It is important to be aware that commercially available this compound may be a mixture of these forms, which could contribute to experimental variability. Some studies have noted discrepancies between the purported structure of this compound and the actual composition of commercially available reagents.
Q4: Is there a more stable alternative to this compound?
A4: Yes, a water-soluble version of this compound, often referred to as WS-SCR7, has been synthesized to address the poor solubility and stability of the parent compound in aqueous solutions. This version may offer more consistent results in cell culture experiments.
Q5: How should I prepare and store this compound stock solutions?
A5: Proper preparation and storage of this compound stock solutions are critical for maintaining its activity. Here are some general guidelines:
-
Solvent: Dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Aliquoting: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to a few weeks) or at -80°C for long-term storage (several months). Protect from light.
Troubleshooting Guide
Issue 1: Low or No Observed Effect of this compound
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in culture medium. | The half-life of this compound in cell culture medium at 37°C is not well-documented, but its instability is a known issue. Recommendation: Add this compound to the culture medium immediately before treating the cells. For long-term experiments, consider replenishing the medium with fresh this compound every 12-24 hours. |
| Suboptimal concentration. | The effective concentration of this compound is highly cell-type dependent, with reports ranging from 0.1 µM to over 100 µM. Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a broad range (e.g., 1 µM, 10 µM, 50 µM) and narrow it down based on the observed phenotype (e.g., apoptosis, increased HDR efficiency). |
| Incorrect timing of treatment. | The timing of this compound addition is crucial, especially in relation to other experimental procedures like transfection for CRISPR editing. Recommendation: Empirically determine the optimal treatment window. Some protocols suggest pre-treating cells for 4-6 hours before transfection, while others recommend adding this compound simultaneously with or 8-24 hours after transfection. |
| Poor quality of this compound compound. | The purity and composition of the this compound reagent can vary between suppliers. Recommendation: Purchase this compound from a reputable supplier. If possible, obtain a certificate of analysis to verify its purity. Consider testing lots from different suppliers if you continue to see inconsistent results. |
| Cell line resistance. | Some cell lines may be inherently more resistant to the effects of this compound. Recommendation: If possible, test this compound on a cell line where its efficacy has been previously reported to validate your experimental setup and this compound stock. |
Issue 2: High Cell Toxicity
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high. | High concentrations of this compound can lead to significant off-target effects and cytotoxicity. Recommendation: Lower the concentration of this compound used. Refer to your dose-response experiment to find a concentration that provides the desired effect with minimal toxicity. |
| Prolonged exposure to this compound. | Continuous exposure to this compound can be detrimental to cell health. Recommendation: Reduce the duration of this compound treatment. A shorter incubation time may be sufficient to achieve the desired biological effect. |
| Synergistic toxicity with other reagents. | This compound may exhibit increased toxicity when combined with other compounds or transfection reagents. Recommendation: When using this compound in combination with other treatments, perform a toxicity test for the combination to identify a non-toxic concentration range for both reagents. |
| Solvent (DMSO) toxicity. | High concentrations of DMSO can be toxic to cells. Recommendation: Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%). Prepare your this compound dilutions accordingly. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., for a 10 mM stock of this compound with a molecular weight of 334.4 g/mol , dissolve 3.34 mg in 1 mL of DMSO).
-
Add the calculated volume of anhydrous DMSO to the this compound vial.
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may aid in dissolution.
-
Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
Protocol 2: Enhancing CRISPR/Cas9-mediated HDR with this compound
-
Cell Seeding:
-
Seed the target cells at an appropriate density to reach 60-80% confluency at the time of transfection.
-
-
Transfection:
-
Prepare the CRISPR/Cas9 components (e.g., Cas9 plasmid/RNP and donor template) according to your established protocol.
-
Transfect the cells using your preferred method (e.g., lipofection, electroporation).
-
-
This compound Treatment (Example Timeline - Optimization Required):
-
Option A (Pre-treatment): 4-6 hours prior to transfection, replace the culture medium with fresh medium containing the empirically determined optimal concentration of this compound. Proceed with transfection in the this compound-containing medium.
-
Option B (Co-treatment): Add the optimal concentration of this compound to the cells at the same time as the transfection complex.
-
Option C (Post-treatment): 8-12 hours after transfection, replace the medium with fresh medium containing the optimal concentration of this compound.
-
-
Incubation:
-
Incubate the cells for 24-72 hours. The optimal incubation time with this compound should be determined experimentally.
-
-
Washout and Recovery:
-
After the desired incubation period, remove the this compound-containing medium, wash the cells with sterile PBS, and add fresh culture medium. . Allow the cells to recover and expand for subsequent analysis.
-
-
Analysis:
-
Harvest the cells and extract genomic DNA.
-
Analyze the efficiency of HDR using methods such as PCR with primers specific to the integrated sequence, Sanger sequencing, or next-generation sequencing.
-
Visualizations
Caption: Mechanism of this compound action in the NHEJ pathway.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic combination of RAD51-SCR7 improves CRISPR-Cas9 genome editing efficiency by preventing R-loop accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRISPR-Cas9-mediated homology-directed repair for precise gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Approaches to Enhance Precise CRISPR/Cas9-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
SCR7 Technical Support Center: Optimizing Concentration and Minimizing Toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of SCR7 and its derivatives. Our goal is to help you optimize this compound concentration in your experiments while minimizing potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of DNA Ligase IV, a critical enzyme in the Non-Homologous End Joining (NHEJ) pathway.[1][2] The NHEJ pathway is one of the major mechanisms for repairing DNA double-strand breaks (DSBs) in mammalian cells.[2][3] By inhibiting DNA Ligase IV, this compound blocks the final step of NHEJ, leading to an accumulation of unrepaired DSBs.[4][5] This can trigger apoptosis (programmed cell death) in cancer cells and enhance the efficiency of homology-directed repair (HDR) in CRISPR-Cas9 genome editing.[6][7]
Q2: What are the different forms of this compound, and how do they differ?
A2: this compound is known to be unstable and can undergo autocyclization to a more stable form, this compound-cyclized, which has the same molecular weight and formula.[5][8] This cyclized form can be further oxidized to this compound-pyrazine, which has a different molecular weight and formula.[5][8] Additionally, a water-soluble version, WS-SCR7 (a sodium salt of this compound), has been synthesized to overcome the poor solubility of the parent compound in aqueous solutions.[4][9] While both this compound-cyclized and this compound-pyrazine inhibit NHEJ, the pyrazine form may exhibit more non-specific cytotoxicity at higher concentrations.[5][8]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound and its pyrazine form are soluble in DMSO (dimethyl sulfoxide).[10] It is recommended to prepare a concentrated stock solution in DMSO and store it at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[1] WS-SCR7, as its name suggests, is soluble in water.[4][9]
Troubleshooting Guide
Q1: I am observing high levels of cell death in my experiments even at low concentrations of this compound. What could be the cause?
A1: High cytotoxicity can be due to several factors:
-
Cell-Type Specific Sensitivity: The cytotoxic effects of this compound are highly cell-type-specific.[6] Some cell lines are inherently more sensitive to NHEJ inhibition. Refer to the IC50 table below to see if your cell line is known to be particularly sensitive.
-
This compound Form and Purity: The specific form of this compound you are using (parental, cyclized, or pyrazine) and its purity can influence its activity and toxicity.[5][8] It has been noted that the parental this compound is unstable.[5][8]
-
Off-Target Effects: At higher concentrations, this compound and its derivatives may have off-target effects. For instance, this compound-pyrazine can exhibit non-specific cytotoxicity in Ligase IV-null cells.[5][8] Some studies suggest this compound derivatives may also inhibit DNA Ligase I and III to a lesser extent.[11][12]
-
Experimental Conditions: The duration of exposure and the confluency of your cells can also impact the observed toxicity.
Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A detailed protocol is provided below.
Q2: I am not seeing the expected effect of this compound (e.g., increased apoptosis in cancer cells or enhanced HDR). What should I do?
A2:
-
Sub-optimal Concentration: You may be using a concentration that is too low to effectively inhibit NHEJ in your cell line. Consult the IC50 table for a general range, but empirical testing is crucial.
-
Compound Instability: The parental form of this compound is unstable.[5][8] Ensure your stock solution is properly stored and has not degraded. Consider using the more stable this compound-pyrazine form.[13]
-
Cell Cycle Dependence: The efficacy of this compound can be influenced by the cell cycle status of your cell population.
-
Assay Sensitivity: Your assay for detecting apoptosis or HDR may not be sensitive enough. Ensure you are using appropriate positive and negative controls.
Recommendation: Verify the integrity of your this compound compound. Titrate the concentration of this compound over a wider range. Optimize your detection assay.
Q3: I am having trouble dissolving this compound. What are the best practices for preparing this compound solutions?
A3: The parent this compound molecule has high hydrophobicity and is poorly soluble in aqueous solutions.[4][14]
-
Use of DMSO: For this compound and this compound-pyrazine, use high-quality, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-100 mM).[10]
-
Water-Soluble Alternative: If solubility in your experimental medium is a concern, consider using the water-soluble version, WS-SCR7.[4][9]
-
Working Dilutions: When preparing working dilutions from a DMSO stock, ensure rapid and thorough mixing into your aqueous culture medium to prevent precipitation. The final concentration of DMSO in your culture should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
Data Presentation: this compound and Derivatives Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its derivatives in various cancer cell lines. These values should be used as a reference point for designing your experiments.
| Cell Line | Compound | IC50 (µM) | Reference |
| MCF7 | This compound pyrazine | 40 | [1][10] |
| A549 | This compound pyrazine | 34 | [1][10] |
| HeLa | This compound pyrazine | 44 | [1][10] |
| T47D | This compound pyrazine | 8.5 | [1][10] |
| A2780 | This compound pyrazine | 120 | [1][10] |
| HT1080 | This compound pyrazine | 10 | [1][10] |
| Nalm6 | This compound pyrazine | 50 | [1][10] |
| HeLa | WS-SCR7 | 34 | [14] |
| CEM | WS-SCR7 | >250 | [15] |
| Nalm6 | WS-SCR7 | >250 | [15] |
| Molt4 | WS-SCR7 | >250 | [15] |
| MCF7 | WS-SCR7 | >250 | [15] |
Experimental Protocols
Protocol: Determining the Optimal, Non-Toxic Concentration of this compound using a Dose-Response Assay
This protocol outlines the steps to determine the optimal concentration of this compound that effectively inhibits the desired process (e.g., induces cancer cell death) while minimizing non-specific toxicity.
1. Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound compound (or derivative)
-
DMSO (for this compound/SCR7-pyrazine) or sterile water (for WS-SCR7)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
2. Procedure:
-
Cell Seeding:
-
Culture your cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Preparation of this compound Dilutions:
-
Prepare a high-concentration stock solution of this compound in the appropriate solvent (e.g., 100 mM in DMSO).
-
Perform a serial dilution of the this compound stock solution to create a range of concentrations. It is recommended to test a broad range initially (e.g., 0.1 µM to 250 µM). A 7- to 9-point dilution series is recommended.[16]
-
Prepare working solutions at 2X the final desired concentration in complete culture medium.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the 2X this compound working solutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated controls (medium only). It is recommended to have at least triplicate wells for each condition.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment:
-
At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
3. Data Analysis:
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value.[17]
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound in the Non-Homologous End Joining (NHEJ) pathway.
Experimental Workflow Diagram
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a potent cancer therapeutic agent and a biochemical inhibitor of nonhomologous DNA end-joining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repair of DNA Double-Strand Breaks by the Non-homologous End Joining Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencerepository.org [sciencerepository.org]
- 5. tripod.haverford.edu [tripod.haverford.edu]
- 6. stemcell.com [stemcell.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Autocyclized and oxidized forms of this compound induce cancer cell death by inhibiting nonhomologous DNA end joining in a Ligase IV dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound is neither a selective nor a potent inhibitor of human DNA ligase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA Ligase Inhibitor: this compound Pyrazine | TCI AMERICA [tcichemicals.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Technical Support Center: SCR7 and Homology-Directed Repair (HDR)
This technical support guide provides troubleshooting advice and frequently asked questions for researchers observing a lack of increased Homology-Directed Repair (HDR) efficiency with SCR7 in their genome editing experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it supposed to increase HDR?
This compound is a small molecule inhibitor of DNA Ligase IV, a critical enzyme in the Non-Homologous End Joining (NHEJ) DNA repair pathway.[1][2] In mammalian cells, DNA double-strand breaks (DSBs), such as those created by CRISPR-Cas9, are repaired by two major pathways: the error-prone NHEJ and the precise Homology-Directed Repair (HDR) pathway. Since NHEJ is the predominant repair pathway, its inhibition by this compound is intended to shift the balance of repair towards HDR, thereby increasing the efficiency of precise gene editing when a donor template is provided.[3][4]
Q2: Is this compound the same as this compound pyrazine?
No, they are different forms. The original this compound molecule is unstable and can spontaneously cyclize to a more stable form, this compound pyrazine.[5][6] Some studies suggest that while both forms can inhibit NHEJ, this compound pyrazine may be less specific to Ligase IV at higher concentrations.[6] It is crucial to know which form you are using in your experiments.
Q3: How much of an increase in HDR can I expect with this compound?
The reported efficacy of this compound varies significantly across different studies and experimental conditions. Some studies have reported up to a 19-fold increase in HDR efficiency[1][7], while others have observed a more modest 1.5 to 3-fold increase.[8][9] In some cell types and conditions, this compound has shown no significant effect on HDR rates.[9][10] This variability underscores the context-dependent nature of this compound's activity.
Troubleshooting Guide: Why is this compound Not Increasing HDR?
Q4: I'm not seeing any increase in HDR with this compound. What are the most common reasons for this?
There are several potential reasons for a lack of this compound efficacy. Here are the most common issues to troubleshoot:
-
Suboptimal Concentration: The effective concentration of this compound is highly cell-type dependent. A concentration that works in one cell line may be ineffective or toxic in another.
-
Incorrect Timing of Treatment: The timing of this compound addition relative to the introduction of the CRISPR-Cas9 machinery and donor template is critical.
-
Cell Cycle State: HDR is most active during the S and G2 phases of the cell cycle. If your cells are not actively dividing or are synchronized in a different phase, the effect of inhibiting NHEJ on HDR will be minimal.
-
This compound Compound Stability and Activity: The stability of the this compound compound can be an issue. The original this compound is unstable and may have degraded.
-
Cell-Type Specific Differences: Some cell types are inherently less responsive to this compound treatment.[11]
-
Toxicity: High concentrations of this compound can induce apoptosis, which can negatively impact the overall efficiency of your experiment.[5][12]
Experimental Protocols
Protocol: Optimizing this compound Concentration
-
Cell Seeding: Seed your target cells at a density that will result in 50-70% confluency at the time of transfection and analysis.
-
Concentration Gradient: Prepare a range of this compound concentrations to test. Based on published data, a range from 0.1 µM to 20 µM is a reasonable starting point.[13]
-
Treatment: Add the different concentrations of this compound to the cell culture medium either simultaneously with or immediately after transfection with your CRISPR-Cas9 components and HDR template.
-
Incubation: Incubate the cells for 24-48 hours.
-
Cytotoxicity Assessment: After the incubation period, assess cell viability using a standard method (e.g., Trypan Blue exclusion, MTT assay) for each this compound concentration.
-
HDR Efficiency Analysis: For the non-toxic concentrations, quantify the HDR efficiency using an appropriate method (e.g., flow cytometry for fluorescent reporters, ddPCR, or sequencing).
-
Selection of Optimal Concentration: Choose the highest concentration of this compound that does not cause significant cytotoxicity and provides the best enhancement of HDR.
Quantitative Data
Table 1: Reported Efficacy of this compound in Enhancing HDR
| Cell Type | Fold Increase in HDR | This compound Concentration | Reference |
| MelJuSo (melanoma) | ~19-fold | 1 µM | [12] |
| Mouse Embryos | ~10-fold | Not specified | [7] |
| DC2.4 (dendritic cells) | ~13-fold | 1 µM | [12] |
| Human Cancer Cells | ~3-fold | Not specified | [3][8] |
| A549 (lung cancer) | ~3-fold | 0.01 µM | [12] |
| HEK293T | ~1.5 to 1.8-fold | 1 µM | [9] |
Table 2: IC50 Values for this compound-induced Cytotoxicity in Various Cell Lines
| Cell Line | IC50 (µM) |
| T47D | 8.5 |
| HT1080 | 10 |
| A549 | 34 |
| MCF7 | 40 |
| HeLa | 44 |
| Nalm6 | 50 |
| A2780 | 120 |
| Data sourced from MedchemExpress.[5][14] |
Visualizations
Caption: DNA double-strand break repair pathways and the action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. CRISPR-Cas9-mediated homology-directed repair for precise gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Ligase IV inhibitor this compound enhances gene editing directed by CRISPR–Cas9 and ssODN in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Autocyclized and oxidized forms of this compound induce cancer cell death by inhibiting nonhomologous DNA end joining in a Ligase IV dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Approaches to Enhance Precise CRISPR/Cas9-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligase IV inhibitor this compound enhances gene editing directed by CRISPR-Cas9 and ssODN in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. stemcell.com [stemcell.com]
- 12. Methodologies for Improving HDR Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
SCR7 Technical Support Center: Troubleshooting Cell Line-Specific Toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the cell line-specific toxicity of SCR7, a known inhibitor of DNA Ligase IV. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that primarily targets DNA Ligase IV, a key enzyme in the Non-Homologous End Joining (NHEJ) pathway.[1][2][3][4] The NHEJ pathway is one of the major mechanisms by which mammalian cells repair DNA double-strand breaks (DSBs).[3][5] By inhibiting DNA Ligase IV, this compound prevents the ligation of DSBs, leading to their accumulation within the cell.[6][7] This accumulation of unrepaired DNA damage can trigger cell cycle arrest and ultimately lead to apoptosis (programmed cell death).[6][8]
Q2: Why do I observe different levels of toxicity with this compound across various cell lines?
The cytotoxic effects of this compound are highly cell line-specific. This variability can be attributed to several factors, including:
-
Expression levels of DNA Ligase IV: The sensitivity of cancer cell lines to this compound has been shown to correlate with the expression levels of DNA Ligase IV.[9]
-
Dependence on the NHEJ pathway: Cells that are more reliant on the NHEJ pathway for DNA repair will be more sensitive to this compound.
-
Cellular context and genetic background: The overall genetic and molecular makeup of a cell line can influence its response to DNA damage and, consequently, its susceptibility to this compound.[4]
-
Drug metabolism and efflux: Differences in how cell lines metabolize or actively pump out this compound can also contribute to variations in toxicity.
Q3: I am observing lower than expected toxicity in my experiments. What are the possible reasons?
Several factors could contribute to lower-than-expected toxicity:
-
This compound instability and solubility: The parental form of this compound is known to be unstable and can autocyclize.[7] It also has poor water solubility, which can affect its effective concentration in cell culture media.[8] Consider using a more stable and water-soluble form, such as this compound-pyrazine or a water-soluble salt of this compound (WS-SCR7).[7][8]
-
High cell density: Plating cells at too high a density can lead to contact inhibition and reduced proliferation, which may mask the cytotoxic effects of this compound.
-
Incorrect dosage: The IC50 values for this compound vary significantly between cell lines. Ensure you are using a concentration range appropriate for your specific cell line.
-
Short incubation time: The cytotoxic effects of this compound may take time to manifest. Consider increasing the incubation period.
Q4: My results with this compound are inconsistent. What can I do to improve reproducibility?
Inconsistent results can be frustrating. Here are some tips to improve the reproducibility of your this compound experiments:
-
Use a consistent source and batch of this compound: There have been reports of discrepancies in the structure and purity of this compound from different sources.[10][11] Using a consistent and well-characterized source is crucial.
-
Prepare fresh stock solutions: Due to its instability, it is recommended to prepare fresh stock solutions of this compound in DMSO before each experiment and avoid repeated freeze-thaw cycles.[1]
-
Standardize cell culture conditions: Maintain consistent cell passage numbers, seeding densities, and media formulations for all experiments.
-
Perform regular cell line authentication: Ensure your cell lines are not misidentified or contaminated.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitate formation in this compound stock solution | High concentration and freeze-thaw cycles can cause precipitation. | Warm the solution to 45°C and sonicate to help redissolve the compound. Adding more DMSO can also help.[1] |
| Low or no effect of this compound on cell viability | The cell line may be resistant to this compound due to low DNA Ligase IV expression or reliance on alternative DNA repair pathways. | Confirm the expression of DNA Ligase IV in your cell line via Western blot. Consider using this compound in combination with DNA-damaging agents like radiation or other chemotherapeutics to enhance its effect.[12][13][14] |
| High background in apoptosis assays | The solvent (e.g., DMSO) used to dissolve this compound may be causing some level of toxicity. | Always include a vehicle control (cells treated with the same concentration of DMSO without this compound) in your experiments to account for any solvent-induced effects. |
| Off-target effects observed | Some studies suggest that this compound and its derivatives may have off-target effects and are not entirely specific to DNA Ligase IV.[7][10][11] | Consider using a Ligase IV-null cell line as a negative control to confirm that the observed cytotoxicity is indeed Ligase IV-dependent.[15] |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of this compound in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| T47D | Breast Cancer | 8.5 | [1][16] |
| HT1080 | Fibrosarcoma | 10 | [1][16] |
| HeLa | Cervical Cancer | 34 | [17] |
| A549 | Lung Cancer | 34 | [1][16] |
| MCF7 | Breast Cancer | 40 | [1][16] |
| Nalm6 | Leukemia | 50 | [1][16] |
| A2780 | Ovarian Cancer | 120 | [1][16] |
Experimental Protocols
Cell Viability Assessment using Trypan Blue Exclusion Assay
This protocol is used to determine the number of viable cells in a cell suspension based on the principle that live cells possess intact cell membranes that exclude the trypan blue dye, while dead cells do not.
Materials:
-
Cell suspension
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Harvest cells and resuspend them in an appropriate volume of cell culture medium.
-
Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.
-
Incubate the mixture at room temperature for 1-2 minutes.
-
Load 10 µL of the mixture into a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.
-
Calculate the percentage of viable cells using the following formula: % Viable Cells = (Number of unstained cells / Total number of cells) x 100
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the cells and wash them once with cold PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence intensity.
Visualizations
Signaling Pathway of this compound-mediated Cytotoxicity
References
- 1. selleckchem.com [selleckchem.com]
- 2. xcessbiosciences.com [xcessbiosciences.com]
- 3. This compound, a potent cancer therapeutic agent and a biochemical inhibitor of nonhomologous DNA end-joining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Autocyclized and oxidized forms of this compound induce cancer cell death by inhibiting nonhomologous DNA end joining in a Ligase IV dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciencerepository.org [sciencerepository.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. This compound is neither a selective nor a potent inhibitor of human DNA ligase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound, a potent cancer therapeutic agent and a biochemical inhibitor of nonhomologous DNA end‐joining - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification and characterization of novel this compound-based small-molecule inhibitor of DNA end-joining, SCR130 and its relevance in cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing SCR7 Efficacy in Resistant Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with SCR7 efficacy, particularly in resistant cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of DNA Ligase IV, a critical enzyme in the Non-Homologous End Joining (NHEJ) pathway.[1][2] The NHEJ pathway is one of the primary mechanisms by which mammalian cells repair DNA double-strand breaks (DSBs).[2] By inhibiting DNA Ligase IV, this compound prevents the final ligation step of NHEJ, leading to an accumulation of unrepaired DSBs.[3] This accumulation of DNA damage can trigger apoptosis and lead to cancer cell death.[1][3]
Q2: We are observing reduced this compound efficacy in our cancer cell line. What are the potential reasons?
Reduced efficacy of this compound can stem from several factors:
-
Intrinsic Resistance: Some cancer cell lines may possess inherent resistance to this compound due to their underlying genetic and molecular characteristics.
-
Acquired Resistance: Prolonged exposure to this compound can lead to the development of acquired resistance through various mechanisms.
-
Experimental Variability: Inconsistent experimental conditions, such as incorrect dosage, unstable compound, or issues with cell culture, can also lead to perceived reduced efficacy.
Q3: What are the known mechanisms of resistance to this compound in cancer cells?
While research into specific this compound resistance mechanisms is ongoing, potential mechanisms based on our understanding of DNA repair and general drug resistance include:
-
Upregulation of Alternative DNA Repair Pathways: Cancer cells can compensate for the inhibition of NHEJ by upregulating other DNA repair pathways, such as the Homologous Recombination (HR) or the alternative NHEJ (alt-NHEJ) pathway, also known as microhomology-mediated end joining (MMEJ).[4] The alt-NHEJ pathway can function independently of DNA Ligase IV.[2]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of this compound from the cell, reducing its intracellular concentration and target engagement.
-
Alterations in Drug Target: Mutations in the LIG4 gene, which encodes DNA Ligase IV, could potentially alter the binding site of this compound, thereby reducing its inhibitory effect.
-
Drug Inactivation: Cancer cells may develop mechanisms to metabolize and inactivate this compound.
Troubleshooting Guide
This guide provides systematic steps to troubleshoot and overcome reduced this compound efficacy in your experiments.
Problem 1: this compound shows little to no effect on our cancer cell line, even at high concentrations.
Possible Cause 1: Intrinsic Resistance due to active alternative DNA repair pathways.
-
Troubleshooting Steps:
-
Assess the activity of alternative DNA repair pathways: Perform an in vitro DNA end-joining assay using cell extracts from your resistant cell line. Compare the results to a sensitive cell line. Increased joining activity in the presence of this compound may indicate upregulation of an alternative pathway.
-
Inhibit alternative pathways: If upregulation of an alternative pathway is suspected, consider co-treatment with an inhibitor of that pathway. For example, if Homologous Recombination is hyperactive, a PARP inhibitor could be used in combination with this compound.
-
Possible Cause 2: Poor cellular uptake or rapid efflux of this compound.
-
Troubleshooting Steps:
-
Use a more soluble form of this compound: The original this compound molecule has poor water solubility. Consider using a water-soluble version of this compound (WS-SCR7) or this compound-pyrazine to improve bioavailability.
-
Enhance delivery: Formulations such as pluronic copolymer micelle encapsulated this compound have been shown to enhance efficacy.
-
Co-administer with an efflux pump inhibitor: If increased drug efflux is suspected, co-treatment with a known ABC transporter inhibitor, such as verapamil, could be tested to see if it restores this compound sensitivity.
-
Problem 2: Our cancer cell line initially responded to this compound but has developed resistance over time.
Possible Cause: Acquired resistance through upregulation of compensatory signaling pathways.
-
Troubleshooting Steps:
-
Molecular profiling of resistant cells: Perform RNA sequencing or proteomic analysis on the resistant cell line and compare it to the parental, sensitive cell line. Look for upregulation of genes involved in DNA repair, cell survival, and drug metabolism.
-
Target compensatory pathways: Based on the profiling results, identify and target the upregulated pathways with specific inhibitors in combination with this compound.
-
Strategies to Enhance this compound Efficacy
Combination Therapy
Combining this compound with DNA-damaging agents can synergistically increase cancer cell death. The rationale is that the DNA-damaging agent induces DSBs, while this compound prevents their repair.
a) Combination with Chemotherapy (e.g., Doxorubicin)
-
Observation: The combination of this compound with the topoisomerase inhibitor doxorubicin has been shown to significantly increase apoptosis and impair tumor growth compared to doxorubicin monotherapy.[3] In HeLa cells, the combination of a low dose of doxorubicin with this compound enhanced cell death from 15% to 50%.
b) Combination with Radiation Therapy
-
Observation: this compound can sensitize tumor cells to ionizing radiation.[3] Co-treatment with this compound and radiation leads to a significant increase in unrepaired DSBs within cancer cells compared to either treatment alone.
| Combination | Cell Line | Effect | Reference |
| This compound + Doxorubicin | HeLa | Enhanced cell death from 15% to 50% | |
| This compound + γ-radiation | Nalm6 | Significant increase in cell death compared to either agent alone | |
| This compound + γ-radiation | Dalton's Lymphoma (in vivo) | Co-administration of this compound and 0.5 Gy radiation led to a reduction in tumor cell proliferation equivalent to a 2 Gy dose of radiation alone. |
Use of More Potent this compound Derivatives
Researchers have developed derivatives of this compound with improved efficacy.
| Derivative | Improvement | Mechanism | Reference |
| SCR130 | 20-fold higher efficacy in inducing cytotoxicity in cancer cell lines compared to this compound. | Specific to DNA Ligase IV with minimal effect on Ligase I and III. | |
| Water-soluble this compound (WS-SCR7) | Improved water solubility and cellular permeability. | Inhibits NHEJ in a Ligase IV-dependent manner. |
Experimental Protocols
In Vitro Non-Homologous End Joining (NHEJ) Assay
This assay measures the ability of cell extracts to repair linearized plasmid DNA in vitro.
-
Materials:
-
Plasmid DNA (e.g., pBluescript SK)
-
Restriction enzyme (e.g., EcoRI)
-
Nuclear extraction buffer
-
NHEJ reaction buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT, 1 mM ATP)
-
Proteinase K
-
Agarose gel electrophoresis system
-
DNA staining dye (e.g., Ethidium Bromide or SYBR Green)
-
-
Protocol:
-
Prepare Linearized Plasmid DNA: Digest the plasmid DNA with a restriction enzyme to generate a linear substrate. Purify the linearized DNA.
-
Prepare Nuclear Extracts: Isolate nuclei from the cancer cells of interest and extract nuclear proteins using a high-salt buffer. Dialyze the extract to the appropriate buffer conditions.
-
Set up the NHEJ Reaction: In a microcentrifuge tube, combine the nuclear extract, linearized plasmid DNA, and NHEJ reaction buffer. If testing an inhibitor like this compound, add it to the reaction mixture.
-
Incubate: Incubate the reaction at 37°C for 1-2 hours.
-
Stop the Reaction and Deproteinize: Stop the reaction by adding EDTA and treat with Proteinase K to digest proteins.
-
Analyze Products by Gel Electrophoresis: Run the reaction products on an agarose gel. Linearized plasmid will run as a single band. Repaired products will appear as higher molecular weight bands (dimers, trimers, etc.).
-
Quantify Results: Quantify the intensity of the monomer and multimer bands to determine the percentage of NHEJ activity.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well plates
-
Cancer cell lines
-
Culture medium
-
This compound and/or other treatment compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Protocol:
-
Seed Cells: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat Cells: Treat the cells with various concentrations of this compound, a combination of this compound and another drug, or vehicle control.
-
Incubate: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Solubilize Formazan: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate Cell Viability: Express the results as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V Staining)
This assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
-
-
Protocol:
-
Harvest Cells: Harvest both adherent and floating cells from your treatment and control groups.
-
Wash Cells: Wash the cells with cold PBS.
-
Resuspend in Binding Buffer: Resuspend the cells in Annexin V binding buffer.
-
Stain with Annexin V and PI: Add Annexin V-FITC and PI to the cell suspension.
-
Incubate: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze by Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Signaling Pathways and Experimental Workflows
Mechanism of this compound Action and Potential Resistance
Caption: this compound inhibits DNA Ligase IV, leading to apoptosis. Resistance can arise from bypass DNA repair pathways or drug efflux.
Experimental Workflow for Investigating this compound Resistance
Caption: A workflow for identifying and overcoming this compound resistance through molecular profiling and targeted combination therapy.
References
SCR7 Technical Support Center: Troubleshooting Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the off-target effects of SCR7, a compound known to inhibit Non-Homologous End Joining (NHEJ).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended mechanism of action?
This compound is a small molecule inhibitor designed to target DNA Ligase IV, a key enzyme in the classical Non-Homologous End Joining (NHEJ) pathway. By inhibiting DNA Ligase IV, this compound is intended to block the repair of DNA double-strand breaks (DSBs) via NHEJ, thereby promoting the alternative Homology-Directed Repair (HDR) pathway.[1][2] This has made it a popular tool for enhancing the efficiency of CRISPR-Cas9-mediated genome editing.[1]
Q2: What are the known off-target effects of this compound?
Several studies have revealed that this compound and its derivatives are not entirely specific for DNA Ligase IV.[3] They have been shown to inhibit other human DNA ligases, namely DNA Ligase I and DNA Ligase III, sometimes with greater potency than for their intended target.[3] This lack of specificity is a significant concern as it can lead to unintended biological consequences.
Q3: What is this compound pyrazine and how does it differ from this compound?
This compound is an unstable molecule that can spontaneously cyclize and oxidize to form this compound pyrazine.[4][5] It has been reported that the this compound pyrazine form is often the major product in commercial preparations.[5] While this compound pyrazine also inhibits NHEJ, its selectivity for DNA Ligase IV is reported to be low.[5]
Q4: I am observing unexpected levels of cytotoxicity in my experiments. Could this be an off-target effect of this compound?
Yes, unexpected cytotoxicity is a common issue. The inhibition of DNA Ligase I, which is essential for DNA replication and repair, can lead to increased cell death. Furthermore, the accumulation of unrepaired DNA breaks due to the inhibition of multiple ligases can trigger apoptotic pathways. The cytotoxic effects of this compound and its derivatives have been documented across various cancer cell lines.
Q5: How can I mitigate the off-target effects of this compound in my experiments?
Several strategies can be employed:
-
Use the lowest effective concentration: Titrate this compound to find the minimum concentration that provides the desired on-target effect (e.g., increased HDR efficiency) with the least amount of cytotoxicity.
-
Employ a water-soluble form of this compound (WS-SCR7): One study suggests that WS-SCR7 has no effect on DNA Ligase I and only a subtle effect on DNA Ligase III at higher concentrations, potentially offering a more specific alternative.[6]
-
Validate your findings with alternative methods: Use structurally different NHEJ inhibitors or genetic approaches (e.g., shRNA knockdown of DNA Ligase IV) to confirm that the observed phenotype is indeed due to the inhibition of the intended target.
-
Perform control experiments: Always include vehicle-only (e.g., DMSO) controls in your experiments to account for any solvent-induced effects.
Q6: What are the solubility and stability issues associated with this compound?
This compound is known for its poor water solubility and is typically dissolved in DMSO.[1][7] The stability of the this compound molecule is also a concern, as it can convert to this compound pyrazine.[4][5] It is recommended to use freshly prepared solutions and store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Troubleshooting Guides
Problem 1: High levels of cell death after this compound treatment.
-
Question: I am observing a significant decrease in cell viability after treating my cells with this compound, even at concentrations reported in the literature. What could be the cause and how can I troubleshoot this?
-
Answer:
-
Confirm this compound Concentration and Purity: Ensure the correct concentration of your this compound stock solution. The purity and the specific form of this compound (parent molecule vs. pyrazine) can vary between suppliers and batches, which can influence its cytotoxic potential.
-
Assess Off-Target Ligase Inhibition: The observed cytotoxicity may be due to the inhibition of DNA Ligase I and/or III, which are critical for cell survival.
-
Perform a Dose-Response Curve: Determine the IC50 value of this compound in your specific cell line using a cell viability assay (see Experimental Protocol 3). This will help you identify a working concentration that is less toxic.
-
Reduce Treatment Duration: Shorter incubation times with this compound may be sufficient to enhance HDR without causing excessive cell death.
-
Consider a Water-Soluble Alternative: As mentioned, WS-SCR7 has been reported to have a better specificity profile and could be a less toxic alternative.[6]
-
Problem 2: Inconsistent or no enhancement of HDR efficiency.
-
Question: I am not observing the expected increase in homology-directed repair (HDR) after treating my cells with this compound in a CRISPR-Cas9 experiment. What are the possible reasons and what should I do?
-
Answer:
-
Verify this compound Activity: The this compound you are using may be inactive due to degradation. Test its ability to inhibit NHEJ in an in vitro DNA ligation assay (see Experimental Protocol 1).
-
Optimize this compound Concentration and Timing: The optimal concentration and the timing of this compound addition relative to the introduction of the CRISPR-Cas9 components can be cell-type dependent. Perform a time-course and dose-response experiment.
-
Assess Cell Cycle Status: HDR is most active during the S and G2 phases of the cell cycle. Ensure that a significant portion of your cell population is in these phases during the experiment.
-
Check for Off-Target Effects on DNA Repair Pathways: Inhibition of other DNA repair proteins could indirectly affect the efficiency of HDR. You can assess the expression levels of key DNA repair proteins using Western blotting (see Experimental Protocol 4).
-
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound and its Derivatives against Human DNA Ligases
| Compound | Target Ligase | Inhibitory Activity | Reference |
| This compound Derivatives | DNA Ligase I | Higher than Ligase IV | [3] |
| DNA Ligase III | Higher than Ligase IV | [3] | |
| DNA Ligase IV | Lower than Ligase I & III | [3] | |
| WS-SCR7 | DNA Ligase I | No effect observed | [6] |
| DNA Ligase III | Subtle effect at high concentrations | [6] | |
| DNA Ligase IV | Inhibitory | [6] |
Table 2: Cytotoxicity (IC50) of this compound/SCR7 Pyrazine in Various Human Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| MCF7 (Breast Cancer) | 40 | [8][9] |
| A549 (Lung Cancer) | 34 | [8][9] |
| HeLa (Cervical Cancer) | 44 | [8][9] |
| T47D (Breast Cancer) | 8.5 | [8] |
| A2780 (Ovarian Cancer) | 120 | [8] |
| HT1080 (Fibrosarcoma) | 10 | [8] |
| Nalm6 (Leukemia) | 50 | [8] |
Key Experimental Protocols
Experimental Protocol 1: In Vitro DNA Ligation Assay to Test for Off-Target Inhibition
This protocol allows for the direct assessment of this compound's inhibitory effect on purified DNA Ligases I and III.
Materials:
-
Purified human DNA Ligase I and DNA Ligase IIIα/XRCC1 complex
-
Oligonucleotide substrate with a single-strand nick
-
T4 Polynucleotide Kinase and [γ-³²P]ATP for radiolabeling
-
Ligation buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM ATP, 10 mM DTT)
-
This compound or its derivatives dissolved in DMSO
-
Denaturing polyacrylamide gel (e.g., 15%)
-
Phosphorimager system
Methodology:
-
Prepare the DNA Substrate: Radiolabel the 5' end of the nicked oligonucleotide substrate using T4 Polynucleotide Kinase and [γ-³²P]ATP. Purify the labeled substrate.
-
Set up the Ligation Reaction: In a microcentrifuge tube, combine the ligation buffer, the radiolabeled DNA substrate, and the purified DNA ligase (Ligase I or Ligase IIIα/XRCC1).
-
Add the Inhibitor: Add varying concentrations of this compound (or vehicle control) to the reaction mixtures.
-
Incubate: Incubate the reactions at the optimal temperature for the specific ligase (e.g., 25°C or 37°C) for a defined period (e.g., 30-60 minutes).
-
Stop the Reaction: Terminate the reaction by adding a stop solution containing formamide and a tracking dye.
-
Analyze the Products: Denature the samples by heating and resolve the ligated and unligated DNA products on a denaturing polyacrylamide gel.
-
Visualize and Quantify: Dry the gel and expose it to a phosphor screen. Analyze the results using a phosphorimager to quantify the percentage of ligated product in the presence and absence of the inhibitor.
Experimental Protocol 2: Immunofluorescence Staining for γH2AX to Assess DNA Damage
This protocol is used to visualize and quantify DNA double-strand breaks (DSBs) in cells treated with this compound. An increase in γH2AX foci indicates an accumulation of unrepaired DSBs.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody (γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Methodology:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or a vehicle control for a specific duration.
-
Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-γH2AX antibody diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBS, counterstain the nuclei with DAPI for 5 minutes, and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
Experimental Protocol 3: Cell Viability Assay (MTT Assay)
This protocol provides a quantitative measure of cell viability and proliferation and can be used to determine the cytotoxic effects of this compound.
Materials:
-
Cells seeded in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Experimental Protocol 4: Western Blotting for DNA Repair Proteins
This protocol can be used to assess changes in the expression levels of key DNA repair proteins (e.g., DNA Ligase I, III, and IV, RAD51) following this compound treatment.
Materials:
-
Cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the proteins of interest
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Protein Extraction: Lyse the treated cells in RIPA buffer, and quantify the protein concentration.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Intended and off-target inhibition mechanisms of this compound on DNA repair pathways.
Caption: Troubleshooting workflow for addressing high cytotoxicity caused by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a potent cancer therapeutic agent and a biochemical inhibitor of nonhomologous DNA end-joining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is neither a selective nor a potent inhibitor of human DNA ligase IV. [vivo.health.unm.edu]
- 4. researchgate.net [researchgate.net]
- 5. DNA Ligase Inhibitor: this compound Pyrazine | TCI AMERICA [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
Technical Support Center: Troubleshooting Ineffective SCR7-Mediated NHEJ Inhibition
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using SCR7 to inhibit the Non-Homologous End Joining (NHEJ) DNA repair pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit NHEJ?
This compound is a small molecule inhibitor of DNA Ligase IV, a critical enzyme in the canonical Non-Homologous End Joining (NHEJ) pathway.[1][2] By targeting the DNA binding domain of DNA Ligase IV, this compound reduces its affinity for double-strand breaks (DSBs), thereby impeding the final ligation step of NHEJ.[3] This inhibition of NHEJ can enhance the frequency of Homology-Directed Repair (HDR), a more precise DNA repair mechanism, making it a valuable tool in CRISPR/Cas9-mediated genome editing.[3][4][5]
Q2: I'm not seeing the expected increase in HDR efficiency after this compound treatment. What could be the reason?
Several factors can contribute to the lack of this compound efficacy. These include:
-
Compound Stability and Form: this compound is known to be unstable and can undergo autocyclization to form this compound pyrazine.[6][7] this compound pyrazine is the active form that inhibits NHEJ, although it may have reduced selectivity for DNA Ligase IV.[6] Ensure you are using a high-quality, validated source of this compound or this compound pyrazine.
-
Suboptimal Concentration: The effective concentration of this compound can vary significantly between cell types and experimental conditions. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. In some A549 cells, for instance, higher concentrations of this compound have been observed to decrease HDR efficiency.[3]
-
Solubility Issues: this compound is hydrophobic and typically dissolved in DMSO.[8] Poor solubility can lead to inaccurate concentrations in your experiments. Ensure complete dissolution of the compound. For in vivo studies, consider using water-soluble formulations of this compound.[8]
-
Cell-Type Dependencies: The efficiency of NHEJ and HDR pathways can differ between cell types. Some cell lines may be inherently less responsive to NHEJ inhibition by this compound.
-
Experimental Assay Limitations: The method used to assess HDR efficiency might not be sensitive enough to detect modest increases.
Q3: Are there any known off-target effects of this compound?
While this compound is primarily known as a DNA Ligase IV inhibitor, some studies have indicated that it and its derivatives may not be entirely selective.[9] It has been reported to have a greater inhibitory effect on DNA Ligase I and III than on DNA Ligase IV.[9] It is important to consider these potential off-target effects when interpreting your results.
Q4: What are the alternatives to this compound for inhibiting NHEJ?
If this compound proves ineffective, several alternative strategies can be employed to suppress NHEJ:
-
Other Small Molecule Inhibitors:
-
Genetic Approaches:
-
shRNA-mediated knockdown: Silencing the expression of key NHEJ factors like DNA Ligase IV using shRNA can effectively inhibit the pathway.[10]
-
-
Combination Therapies:
Troubleshooting Guide
If you are experiencing issues with this compound's effectiveness, follow this step-by-step troubleshooting guide.
Diagram: Troubleshooting Workflow for Ineffective this compound
Caption: A stepwise guide to troubleshooting ineffective this compound-mediated NHEJ inhibition.
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy of this compound and alternative NHEJ inhibitors.
Table 1: Reported Efficacy of this compound in Enhancing HDR
| Cell Line/System | Fold Increase in HDR Efficiency | Reference |
| Mammalian cell lines | Up to 19-fold | [3][5] |
| Mouse zygotes | Up to 19-fold | [3] |
| Human cancer cells (with ssODN) | 3-fold | [13] |
| Rats (Fabp2 locus) | Significant increase | [14] |
Table 2: Comparison of NHEJ Inhibitors
| Inhibitor | Target | Reported Effect on HDR | Reference |
| This compound | DNA Ligase IV | Up to 19-fold increase | [3][5] |
| NU7441 | DNA-PKcs | Up to 4-fold increase (with oligo donors) | [11] |
| KU-0060648 | DNA-PKcs | Up to 2-fold reduction in NHEJ | [11] |
| NU7026 | DNA-PKcs | Up to 1.6-fold increase (with oligo donors) | [11] |
| i53 (ubiquitin variant) | 53BP1 | Significant inhibition of 53BP1 interaction | [11] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration
-
Cell Seeding: Plate your target cells at a density that will allow for logarithmic growth for the duration of the experiment.
-
This compound Dilution Series: Prepare a series of this compound dilutions in your cell culture medium. A typical starting range is 0.1 µM to 100 µM. Remember to include a DMSO-only vehicle control.
-
Treatment: The following day, replace the medium with the this compound-containing medium.
-
Transfection/Transduction: Introduce your genome editing components (e.g., CRISPR/Cas9 plasmids and HDR template).
-
Incubation: Incubate the cells for 24-72 hours.
-
Genomic DNA Extraction: Harvest the cells and extract genomic DNA.
-
Analysis of Editing Efficiency: Quantify the percentage of HDR and NHEJ events using methods such as next-generation sequencing (NGS) of the target locus, restriction fragment length polymorphism (RFLP) analysis, or digital droplet PCR (ddPCR).
-
Cell Viability Assay: In a parallel experiment, assess cell viability at each this compound concentration using an MTT or similar assay to identify the highest non-toxic dose.
Protocol 2: Assessing NHEJ Inhibition via a Cell-Free Assay
-
Prepare Nuclear Extract: Isolate nuclei from your cells of interest and prepare a nuclear extract containing the necessary DNA repair factors.
-
Linearize Plasmid DNA: Use a restriction enzyme to linearize a plasmid, creating defined DSBs.
-
In Vitro Repair Reaction: Set up reactions containing the linearized plasmid, nuclear extract, ATP, and varying concentrations of this compound or a vehicle control.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 1-4 hours) to allow for DNA end-joining.
-
Analysis of End-Joining: Analyze the reaction products by agarose gel electrophoresis. Effective NHEJ will result in the formation of plasmid multimers (dimers, trimers, etc.). A reduction in these higher molecular weight species in the presence of this compound indicates inhibition of NHEJ.
Signaling Pathway Diagram
Diagram: The Canonical NHEJ Pathway and this compound's Point of Inhibition
Caption: Simplified schematic of the canonical NHEJ pathway, highlighting the inhibitory action of this compound on the DNA Ligase IV complex.
References
- 1. selleckchem.com [selleckchem.com]
- 2. NHEJ Inhibitor this compound - 力鈞生物科技有限公司 ZGENEBIO BIOTECH INC. [zgenebio.com.tw]
- 3. Inhibition of non-homologous end joining increases the efficiency of CRISPR/Cas9-mediated precise [TM: inserted] genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. DNA Ligase Inhibitor: this compound Pyrazine | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound is neither a selective nor a potent inhibitor of human DNA ligase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods Favoring Homology-Directed Repair Choice in Response to CRISPR/Cas9 Induced-Double Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research-management.mq.edu.au [research-management.mq.edu.au]
- 12. Synergistic combination of RAD51-SCR7 improves CRISPR-Cas9 genome editing efficiency by preventing R-loop accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Increasing the efficiency of CRISPR/Cas9-mediated precise genome editing in rats by inhibiting NHEJ and using Cas9 protein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SCR7 Incubation for Enhanced CRISPR-Mediated Genome Editing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of SCR7 to enhance CRISPR-mediated homology-directed repair (HDR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it enhance CRISPR-Cas9 efficiency?
A1: this compound is a small molecule that functions as a DNA Ligase IV inhibitor.[1] DNA Ligase IV is a critical enzyme in the Non-Homologous End Joining (NHEJ) pathway, which is one of the two major DNA double-strand break (DSB) repair mechanisms in cells.[1][2] By inhibiting DNA Ligase IV, this compound blocks the NHEJ pathway. This shifts the balance of DSB repair towards the Homology-Directed Repair (HDR) pathway.[3] HDR is a more precise repair mechanism that can be exploited to integrate a specific DNA template, such as a donor plasmid or single-stranded oligodeoxynucleotides (ssODN), at the CRISPR-Cas9 induced break site. This leads to an increase in the efficiency of precise genome editing.[4][5][6] Some studies have reported that this compound can increase HDR efficiency by up to 19-fold.[1][4][7]
Q2: What is the optimal concentration and incubation time for this compound treatment?
A2: The optimal concentration and incubation time for this compound can vary depending on the cell type and experimental conditions.[8] However, a common starting point is a concentration range of 0.1 µM to 20 µM.[8] Several studies have demonstrated success with concentrations around 1 µM. For instance, one study found 1 µM to be the optimal concentration for enhancing precise modification in rats.[9]
Regarding incubation time, a typical approach is to pre-treat the cells with this compound for a few hours (e.g., 4 hours) before transfection with CRISPR-Cas9 components and then continue the treatment for an additional 48 to 72 hours post-transfection.[5] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and target locus.
Q3: Can this compound be used in combination with other reagents to further boost HDR efficiency?
A3: Yes, combining this compound with other molecules that modulate DNA repair pathways has been shown to synergistically improve HDR efficiency. A notable example is the co-administration of this compound with RAD51, a key protein in the HDR pathway. Overexpression of RAD51, in conjunction with this compound-mediated NHEJ inhibition, has been demonstrated to significantly increase the frequency of HDR-mediated gene editing.[10] This combined approach not only enhances knock-in efficiency but can also improve the efficiency of gene knockouts.[10]
Q4: Are there any known off-target effects associated with this compound?
A4: While this compound is primarily known as a DNA Ligase IV inhibitor, some reports suggest it may have other cellular effects. It has been noted that this compound can also inhibit DNA Ligase III, although less efficiently.[4] Additionally, the stability of this compound has been questioned, with some studies indicating that it can cyclize and autoxidize to form this compound pyrazine, which also inhibits NHEJ but with lower selectivity for DNA Ligase IV.[11] As with any chemical inhibitor, it is crucial to include appropriate controls in your experiments to assess potential off-target effects on cell viability and gene expression.
Q5: Why am I not observing a significant increase in HDR efficiency with this compound?
A5: Several factors could contribute to a lack of significant HDR enhancement with this compound. The effectiveness of this compound can be cell-type dependent.[12] Some studies have reported only a modest or inconsistent increase in HDR efficiency upon this compound treatment.[12] Other potential reasons include suboptimal this compound concentration or incubation time, low transfection efficiency of CRISPR components and the donor template, or the intrinsic DNA repair pathway preferences of the specific cell line being used. It is also important to ensure the quality and purity of the this compound compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no increase in HDR efficiency | Suboptimal this compound concentration. | Perform a dose-response curve with this compound concentrations ranging from 0.5 µM to 10 µM to identify the optimal concentration for your cell line. |
| Inappropriate incubation time. | Optimize the incubation time by testing different pre-treatment and post-transfection durations. A common starting point is 4 hours of pre-treatment followed by 48-72 hours of continuous incubation.[5] | |
| Cell-type specific effects. | Some cell lines may be less responsive to this compound. Consider testing other NHEJ inhibitors or alternative strategies to enhance HDR, such as using RAD51 activators.[10] | |
| Poor quality of this compound reagent. | Ensure you are using a high-purity this compound compound. Consider purchasing from a reputable supplier. Be aware of the potential for this compound to convert to this compound pyrazine.[11] | |
| High cell toxicity | This compound concentration is too high. | Reduce the concentration of this compound. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the maximum non-toxic concentration for your cells. |
| Prolonged incubation. | Decrease the duration of this compound treatment. | |
| Inconsistent results | Variability in experimental procedure. | Standardize all experimental steps, including cell seeding density, transfection protocol, and timing of this compound addition. |
| Cell passage number. | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. | |
| Difficulty delivering this compound | Method of administration. | For in vivo experiments or difficult-to-transfect cells, consider alternative delivery methods such as microinjection.[13] |
Experimental Protocols
General Protocol for this compound Treatment in Cultured Mammalian Cells:
-
Cell Seeding: Plate cells at an appropriate density to reach 70-80% confluency at the time of transfection.
-
This compound Pre-treatment: Approximately 4 hours before transfection, replace the culture medium with fresh medium containing the optimized concentration of this compound (e.g., 1 µM).
-
Transfection: Transfect the cells with the CRISPR-Cas9 expression vector, guide RNA, and the donor repair template using your standard protocol.
-
Post-transfection Incubation: After transfection, continue to culture the cells in the medium containing this compound for 48 to 72 hours.
-
Analysis: Harvest the cells and analyze the genomic DNA for the desired HDR-mediated modification using techniques such as PCR, restriction fragment length polymorphism (RFLP) analysis, or next-generation sequencing.
Data Presentation
Table 1: Summary of Reported this compound Effects on HDR Efficiency
| System | This compound Concentration | Reported Fold Increase in HDR | Reference |
| Mammalian cell lines | Not specified | Up to 19-fold | [4] |
| Human cancer cells | Not specified | 3-fold | [5][14] |
| HEK293T cells | Not specified | 1.7-fold | [12] |
| Mouse embryos | Not specified | 10-fold | [12] |
| Rats | 1 µM | Significant increase | [9] |
Visualizations
Caption: DNA repair pathways following a CRISPR-Cas9 induced double-strand break.
Caption: Experimental workflow for using this compound to enhance CRISPR-mediated HDR.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of non-homologous end joining increases the efficiency of CRISPR/Cas9-mediated precise [TM: inserted] genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligase IV inhibitor this compound enhances gene editing directed by CRISPR–Cas9 and ssODN in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. Strategies for High-Efficiency Mutation Using the CRISPR/Cas System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Increasing the efficiency of CRISPR/Cas9-mediated precise genome editing in rats by inhibiting NHEJ and using Cas9 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic combination of RAD51-SCR7 improves CRISPR-Cas9 genome editing efficiency by preventing R-loop accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA Ligase Inhibitor: this compound Pyrazine | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
SCR7 In Vivo Delivery Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SCR7 and its derivatives in animal models.
Troubleshooting Guide
Problem: Precipitate formation during formulation or administration of this compound.
Possible Cause & Solution:
-
Poor Solubility of this compound: The parental form of this compound has low aqueous solubility and is typically dissolved in organic solvents like DMSO for in vitro work. For in vivo applications, direct injection of a high concentration of this compound in DMSO can cause precipitation upon contact with physiological fluids.
-
Solution 1: Use a co-solvent formulation. A common formulation involves dissolving this compound in DMSO first, then mixing with other vehicles like PEG300, Tween-80, and saline or ddH₂O to improve solubility and reduce precipitation.[1][2] It is recommended to prepare this solution fresh before each use.[2] Heating and/or sonication can also aid in dissolution if precipitation occurs during preparation.[2]
-
Solution 2: Use a water-soluble derivative. To overcome solubility issues, water-soluble versions of this compound, such as WS-SCR7 (a sodium salt of this compound) and Na-SCR7-P (a sodium salt of this compound-pyrazine), have been developed.[3][4][5][6] These can be directly dissolved in aqueous solutions, minimizing the risk of precipitation.
-
Problem: Inconsistent or lower-than-expected efficacy in vivo.
Possible Cause & Solution:
-
Instability of this compound: The parental this compound molecule is unstable and can undergo autocyclization to a more stable form, this compound-cyclized, which can be further oxidized to this compound-pyrazine.[5] While these forms also inhibit the non-homologous end joining (NHEJ) pathway, their potency and specificity may differ.[5]
-
Suboptimal Dosage or Administration Route: The efficacy of this compound is dose-dependent and can be influenced by the route of administration.
-
Solution: Optimize dosage and administration route. Refer to the literature for dosages and routes that have been shown to be effective in similar animal models and for similar applications (e.g., cancer therapy or enhancing CRISPR-mediated homology-directed repair). Intramuscular (i.m.) and intraperitoneal (i.p.) injections are common routes of administration.[1]
-
-
Cell Type and Context-Dependent Effects: The enhancement of CRISPR-Cas9 mediated homology-directed repair (HDR) by this compound has been reported to be cell type-specific and context-dependent.[10]
-
Solution: Conduct pilot studies. It is advisable to perform pilot studies to determine the optimal concentration and treatment conditions for your specific cell type and experimental setup.
-
Problem: Observed toxicity or adverse effects in animal models.
Possible Cause & Solution:
-
High Dosage: While therapeutic doses of this compound are generally well-tolerated, higher concentrations can lead to cytotoxicity.[11]
-
Solution: Perform a dose-response study. Determine the maximum tolerated dose (MTD) in your animal model to identify a therapeutic window that minimizes toxicity while maintaining efficacy.
-
-
Off-target Effects: Some forms of this compound, particularly this compound-pyrazine at higher concentrations, may exhibit non-specific cytotoxicity.[5] Water-soluble this compound (WS-SCR7) has been shown to have a subtle inhibitory effect on Ligase III at higher concentrations.[3][6]
-
Solution 1: Use a more specific inhibitor. The cyclized form of this compound is reported to be more specific to Ligase IV.[5]
-
Solution 2: Monitor for off-target effects. When using this compound-pyrazine or WS-SCR7, it is important to include appropriate controls to assess potential off-target effects. Studies have shown that combinatorial treatment of this compound and IR did not cause significant changes in blood parameters, kidney, and liver functions in mice.[12]
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor of DNA Ligase IV, a key enzyme in the Non-Homologous End Joining (NHEJ) pathway for DNA double-strand break repair.[1][6][10][13] By inhibiting NHEJ, this compound can lead to an accumulation of DNA damage in cancer cells, inducing apoptosis.[13] It is also used to enhance the efficiency of CRISPR-Cas9 mediated homology-directed repair (HDR) by shifting the balance of DNA repair away from the error-prone NHEJ pathway.[14][15][16]
Q2: What are the different forms of this compound?
A2: this compound exists in a few different forms:
-
Parental this compound: This is the original molecule, but it is known to be unstable.[5]
-
This compound-cyclized: An autocyclized and more stable form of this compound.[5]
-
This compound-pyrazine: An oxidized and stable form of this compound.[5][7][8][9] It is a commonly used derivative that inhibits NHEJ.[8]
-
Water-Soluble this compound (WS-SCR7) and Na-SCR7-P: These are sodium salt versions of this compound and this compound-pyrazine, respectively, developed to improve aqueous solubility.[3][4][6]
Q3: How should I prepare this compound for in vivo administration?
A3: Due to its poor water solubility, this compound requires a specific formulation for in vivo use. A common method is to first dissolve it in DMSO and then in a mixture of PEG300, Tween-80, and saline or water. For example, a working solution can be prepared by adding a DMSO stock solution of this compound to PEG300, followed by the addition of Tween-80 and then saline to the final volume.[2] It is recommended to prepare the working solution fresh on the day of use.[2] Alternatively, water-soluble derivatives like WS-SCR7 or Na-SCR7-P can be used for easier formulation.[3][4]
Q4: What are the recommended dosages and administration routes for this compound in mice?
A4: Dosages and administration routes can vary depending on the animal model and the intended application. For example, in breast adenocarcinoma mouse models, this compound has been administered at 10 mg/kg via intramuscular injection.[1] In a Dalton's lymphoma tumor model, 20 mg/kg of this compound was administered intraperitoneally.[1] It is crucial to consult the relevant literature and conduct pilot studies to determine the optimal dosage for your specific experiment.
Q5: Are there any known off-target effects or toxicity associated with this compound?
A5: Studies in mice have suggested that this compound has minimal side effects at therapeutic doses.[4][12] For instance, one study reported no significant changes in blood parameters or kidney and liver function with a combinatorial treatment of this compound and radiation.[12] However, at higher concentrations, this compound and its derivatives can exhibit cytotoxicity.[11] this compound-pyrazine, in particular, may have non-specific cytotoxic effects at higher concentrations.[5]
Quantitative Data Summary
Table 1: In Vivo Formulations for this compound Delivery
| Component | Formulation 1[2] | Formulation 2[1] |
| This compound Stock | Dissolved in DMSO | Dissolved in DMSO |
| Vehicle | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O |
| Preparation | Add each solvent one by one. | Add clarified DMSO stock to PEG300, mix, add Tween-80, mix, then add ddH₂O. |
| Note | Prepare fresh. Heat/sonication can aid dissolution. | Use immediately for optimal results. |
Table 2: Reported In Vivo Dosages and Administration Routes of this compound in Mice
| Animal Model | Application | Dosage | Administration Route | Reference |
| BALB/c mice | Breast Adenocarcinoma | 10 mg/kg | Intramuscular (i.m.) | [1] |
| Swiss albino mice | Dalton's Lymphoma | 20 mg/kg | Intraperitoneal (i.p.) | [1] |
| BALB/c mice | Dalton's Lymphoma (with radiation) | 20 mg/kg | Intraperitoneal (i.p.) | [1] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Studies
Materials:
-
This compound compound (or this compound-pyrazine)
-
Dimethyl sulfoxide (DMSO), fresh and low-moisture
-
PEG300
-
Tween-80
-
Sterile saline or double-distilled water (ddH₂O)
-
Sterile microcentrifuge tubes
-
Syringes and needles appropriate for the chosen administration route and animal model
Procedure:
-
Prepare Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the this compound in fresh, low-moisture DMSO to prepare a concentrated stock solution (e.g., 66 mg/mL).[1] Ensure the powder is completely dissolved. This stock solution can be stored at -20°C or -80°C for future use, though fresh preparation is recommended for in vivo working solutions.[2][8]
-
-
Prepare Working Solution (Example for a 1 mL final volume based on Formulation 2): [1]
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
To the PEG300, add 50 µL of the 66 mg/mL this compound DMSO stock solution and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix again until clear.
-
Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL. Mix gently but thoroughly.
-
This formulation results in a final concentration of 3.3 mg/mL of this compound. Adjust volumes accordingly to achieve the desired final concentration and volume for injection.
-
-
Administration:
-
Use the freshly prepared working solution immediately for administration to the animal model.
-
Select the appropriate administration route (e.g., intraperitoneal, intramuscular) and injection volume based on the animal's weight and the approved institutional animal care and use committee (IACUC) protocol.[17][18][19]
-
For intraperitoneal injections in mice, for example, the injection volume is typically 10 mL/kg.
-
Administer the formulation slowly and carefully to avoid any adverse reactions.
-
Protocol 2: Evaluation of this compound Toxicity in Mice
Materials:
-
This compound formulation
-
Control vehicle formulation (without this compound)
-
Age- and weight-matched mice
-
Blood collection tubes (e.g., EDTA-coated for complete blood count, serum separator tubes for chemistry)
-
Anesthetic and euthanasia agents as per approved IACUC protocol
-
Dissection tools
-
Formalin or other appropriate fixative for histology
-
Clinical chemistry and hematology analyzers
Procedure:
-
Animal Dosing:
-
Divide mice into a control group receiving the vehicle and one or more experimental groups receiving different doses of the this compound formulation.
-
Administer the vehicle or this compound formulation according to the planned dosing schedule (e.g., daily for a specific number of days).
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity, including changes in body weight, food and water intake, behavior, and physical appearance.
-
-
Blood Collection and Analysis:
-
At the end of the study period (and potentially at intermediate time points), collect blood samples from the animals via an appropriate method (e.g., cardiac puncture under terminal anesthesia).
-
Perform a complete blood count (CBC) to assess red blood cells, white blood cells, and platelets.
-
Perform serum chemistry analysis to evaluate liver function (e.g., ALT, AST) and kidney function (e.g., BUN, creatinine).
-
-
Histopathological Analysis:
-
After euthanasia, perform a gross necropsy and collect major organs (e.g., liver, kidneys, spleen, heart, lungs).
-
Fix the organs in formalin, process them for histology, and have the tissues examined by a pathologist for any signs of cellular damage or abnormalities.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting the NHEJ pathway.
Caption: General experimental workflow for this compound delivery in animal models.
Caption: Troubleshooting logic for challenges with this compound delivery.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sciencerepository.org [sciencerepository.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. DNA Ligase Inhibitor: this compound Pyrazine | TCI AMERICA [tcichemicals.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound pyrazine | CRISPR Reagents | Tocris Bioscience [tocris.com]
- 10. stemcell.com [stemcell.com]
- 11. This compound is neither a selective nor a potent inhibitor of human DNA ligase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound, a potent cancer therapeutic agent and a biochemical inhibitor of nonhomologous DNA end‐joining - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synergistic combination of RAD51-SCR7 improves CRISPR-Cas9 genome editing efficiency by preventing R-loop accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CRISPR-Cas9-mediated homology-directed repair for precise gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. az.research.umich.edu [az.research.umich.edu]
- 18. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 19. Substance Administration - Recommended Volumes (Informational Sheet) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
Navigating SCR7 Activity in the Presence of Serum: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing SCR7, a DNA Ligase IV inhibitor, in serum-containing cell culture environments. Addressing common challenges and frequently asked questions, this resource aims to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: Can this compound be used in cell culture media containing Fetal Bovine Serum (FBS)?
Yes, this compound is routinely used in cell culture media supplemented with FBS, typically at concentrations of 10%. Numerous studies have successfully employed this compound in the presence of serum to inhibit non-homologous end joining (NHEJ) and enhance homology-directed repair (HDR) in various cell lines.
Q2: How does serum potentially affect this compound activity?
While direct studies on this compound-serum interactions are limited, general principles of pharmacology in cell culture suggest that serum components, particularly proteins like albumin, can bind to small molecule inhibitors. This binding can reduce the bioavailable concentration of the compound, potentially underestimating its efficacy. It is crucial to consider that the effective concentration of this compound at the cellular level might be lower than the nominal concentration added to the serum-containing medium.
Q3: My cells are showing higher than expected resistance to this compound. Could serum be the cause?
It is a possibility. The protein-rich composition of serum can lead to the sequestration of this compound, reducing its availability to the cells. If you observe lower than expected efficacy, consider the following troubleshooting steps.
Q4: Is this compound stable in serum-containing culture medium?
This compound is known to be unstable and can undergo autocyclization to form this compound-pyrazine. While the rate of this conversion in the presence of serum has not been explicitly documented, it is a critical factor to consider in your experimental design. Prepare fresh stock solutions of this compound and minimize the time the compound spends in aqueous media before being added to the cells.
Troubleshooting Guide
Encountering variability in your results with this compound? This guide provides a structured approach to troubleshooting common issues, particularly in the context of serum-containing cell culture.
Problem: Reduced or Inconsistent this compound Efficacy
| Possible Cause | Troubleshooting Step |
| Serum Protein Binding | 1. Optimize this compound Concentration: Perform a dose-response curve in your specific cell line and serum concentration to determine the optimal effective concentration. 2. Reduce Serum Concentration: If your cell line tolerates it, consider temporarily reducing the serum percentage during the this compound treatment period. 3. Consider Serum-Free Media: For mechanistic studies, compare this compound activity in serum-free versus serum-containing media to assess the impact of serum. |
| This compound Instability | 1. Prepare Fresh Solutions: Always prepare this compound solutions fresh from a powdered stock for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. 2. Minimize Incubation Time in Media: Add this compound to the culture medium immediately before treating the cells. |
| Cell Line Specificity | Verify IC50: The sensitivity to this compound can vary significantly between cell lines. Refer to published IC50 values (see Table 1) as a starting point and determine the IC50 for your specific cell line empirically. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and experimental conditions. The following table summarizes reported IC50 values from studies conducted in serum-containing media.
Table 1: IC50 Values of this compound in Various Cell Lines (in Serum-Containing Media)
| Cell Line | IC50 (µM) |
| MCF-7 | 40 - 50 |
| A549 | 34 |
| HeLa | 44 |
| T47D | 8.5 |
| A2780 | 120 |
| HT1080 | 10 |
| Nalm6 | 50 |
| HCT-116 | 40 |
Note: These values should be used as a reference. It is highly recommended to determine the IC50 experimentally for your specific cell line and conditions.
Experimental Protocols
Key Experiment: Determination of this compound IC50 using a Cell Viability Assay
This protocol outlines a general method for determining the dose-dependent effect of this compound on cell viability in a serum-containing medium.
-
Cell Seeding: Plate cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight in complete medium (e.g., DMEM with 10% FBS).
-
This compound Preparation: Prepare a 2X stock solution of this compound in the desired final concentrations in complete medium. A typical concentration range to test would be from 0.1 µM to 200 µM.
-
Cell Treatment: Remove the overnight culture medium from the cells and add 100 µL of the 2X this compound solutions to the respective wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: After the incubation period, assess cell viability using a standard method such as MTT, XTT, or a resazurin-based assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (e.g., DMSO). Plot the cell viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Visualizations
Signaling Pathway and Potential Serum Interference
Caption: Potential impact of serum proteins on this compound bioavailability and its intracellular mechanism of action.
Experimental Workflow: Troubleshooting this compound Efficacy
Caption: A logical workflow for troubleshooting suboptimal this compound activity in cell culture experiments.
SCR7 Technical Support Center: Troubleshooting Degradation in Solution
Welcome to the SCR7 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the stability and degradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a small molecule inhibitor of DNA Ligase IV, an essential enzyme in the non-homologous end joining (NHEJ) DNA repair pathway. Its ability to block NHEJ has made it a valuable tool in cancer research and for enhancing the efficiency of CRISPR-Cas9 mediated homology-directed repair (HDR). However, this compound is known to be unstable in solution, which can lead to inconsistent experimental results.
Q2: What is the primary degradation pathway of this compound?
The main cause of this compound instability is its tendency to undergo autocyclization, followed by oxidation, to form a more stable compound called this compound-pyrazine.[1][2] This conversion alters the molecular structure and may affect its biological activity and specificity.
Q3: What are the recommended solvents and storage conditions for this compound?
The most commonly used solvent for this compound is dimethyl sulfoxide (DMSO). To minimize degradation, it is crucial to adhere to the following storage recommendations:
| Storage Condition | Duration | Recommendation |
| Powder (Solid Form) | Long-term | Store at -20°C in a desiccated environment. |
| Stock Solution (-20°C) | Short-term (up to 1 month) | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution (-80°C) | Long-term (up to 6 months) | Aliquot to avoid repeated freeze-thaw cycles. |
Data compiled from multiple supplier recommendations.
Q4: Are there more stable alternatives to this compound?
Yes, to address the inherent instability and poor water solubility of this compound, researchers have developed more stable analogs. These include a water-soluble version of this compound (WS-SCR7) and a sodium salt of this compound-pyrazine (Na-SCR7-P). These alternatives offer improved bioavailability and stability in aqueous solutions.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound in the lab.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity in my experiments. | This compound degradation in stock solution or working solution. | - Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO. - Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles. - Prepare working solutions fresh for each experiment from a frozen stock. - Consider using a more stable analog like this compound-pyrazine or a water-soluble version if issues persist. |
| Precipitate forms in my this compound stock solution after thawing. | Poor solubility or compound degradation. | - Gently warm the solution to 37°C and vortex or sonicate briefly to redissolve the precipitate. - If the precipitate does not dissolve, it may indicate significant degradation, and a fresh stock solution should be prepared. - Ensure you are using anhydrous DMSO, as moisture can reduce solubility and promote degradation. |
| Difficulty dissolving this compound powder. | Low-quality solvent or insufficient mixing. | - Use fresh, high-quality, anhydrous DMSO. - Warm the tube to 37°C for a few minutes and use an ultrasonic bath to aid dissolution. |
| Variability between experimental replicates. | Inconsistent concentration of active this compound due to degradation. | - Standardize the preparation and handling of this compound solutions across all experiments. - Prepare a master mix of your working solution to be used for all replicates in a single experiment. - Perform a stability test on your stock solution to understand its degradation rate under your specific storage conditions (see Experimental Protocols section). |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol allows for the quantification of this compound and its primary degradation product, this compound-pyrazine, to assess the stability of your solution over time.
Materials:
-
This compound solution in DMSO
-
This compound-pyrazine standard (if available)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).
-
At time zero (T=0), dilute a small aliquot of the stock solution in the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µM). This is your reference sample.
-
Store the remaining stock solution under your desired test conditions (e.g., room temperature, 4°C, -20°C).
-
At subsequent time points (e.g., 1, 3, 7, 14, and 30 days), take an aliquot of the stock solution and prepare a sample for HPLC analysis in the same manner as the T=0 sample.
-
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase is a gradient of acetonitrile and water with 0.1% formic acid.
-
Column: A standard C18 column is suitable.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where both this compound and this compound-pyrazine absorb (e.g., 267 nm and 365 nm).
-
Injection: Inject equal volumes of each prepared sample.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and this compound-pyrazine based on their retention times (if a standard is available) or by observing the appearance and growth of a new peak over time, which corresponds to the disappearance of the initial this compound peak.
-
Integrate the peak areas for both compounds at each time point.
-
Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time to determine the degradation rate.
-
Visualizing this compound Degradation and Experimental Workflow
Caption: The degradation pathway of this compound proceeds through autocyclization to an intermediate, which then oxidizes to the more stable this compound-pyrazine.
Caption: A generalized workflow for monitoring the stability of this compound solutions using HPLC.
Caption: A decision tree for troubleshooting inconsistent results possibly caused by this compound degradation.
References
troubleshooting inconsistent results with SCR7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SCR7. The information is tailored for scientists in academic research and drug development to address common issues and inconsistencies encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is reported to be an inhibitor of DNA Ligase IV, a critical enzyme in the Non-Homologous End Joining (NHEJ) pathway.[1][2][3] NHEJ is one of the primary mechanisms cells use to repair DNA double-strand breaks (DSBs). By inhibiting DNA Ligase IV, this compound is intended to block the final ligation step of NHEJ. This has two main applications:
-
Cancer Therapy: By preventing cancer cells from repairing DSBs induced by radiation or chemotherapy, this compound can enhance the efficacy of these treatments and promote cancer cell death (apoptosis).[3]
-
CRISPR-Cas9 Genome Editing: In the context of genome editing, inhibiting the error-prone NHEJ pathway can increase the relative frequency of the alternative, high-fidelity Homology-Directed Repair (HDR) pathway.[3] This is desirable when precise insertion of a DNA template is required.
Q2: I'm seeing highly variable or no effect with this compound in my experiments. What is the most likely cause?
A2: The most significant source of inconsistent results with this compound is its chemical instability.[4] The original this compound molecule is known to be unstable and can spontaneously cyclize and oxidize to form a more stable compound, This compound pyrazine .[4] There are conflicting reports in the literature regarding which form is the active inhibitor, and commercial batches of "this compound" may vary in their composition, sometimes consisting primarily of this compound pyrazine. This batch-to-batch variability is a primary driver of inconsistent experimental outcomes.
Q3: Is this compound a specific inhibitor of DNA Ligase IV?
A3: While initially reported as a specific DNA Ligase IV inhibitor, subsequent studies have shown that this compound and its derivatives are not entirely specific . Research has demonstrated that this compound can also inhibit DNA Ligase I and DNA Ligase III.[1][2] This lack of specificity is a critical consideration, as inhibition of other DNA ligases can lead to unexpected cellular effects and off-target phenotypes, potentially confounding experimental results.
Q4: What is the difference between this compound and this compound pyrazine?
A4: this compound pyrazine is the stable, oxidized form of this compound.[4] Due to the inherent instability of the parent this compound compound, it can convert to this compound pyrazine. Some vendors now explicitly sell this compound pyrazine as the more stable and potentially active agent for NHEJ inhibition. When purchasing, it is crucial to check the certificate of analysis to understand the chemical identity and purity of the compound being supplied.
Q5: What are the recommended storage and handling conditions for this compound?
A5: Proper storage is critical to maintaining the activity of this compound.
-
Powder: Store the solid compound at -20°C for long-term stability (up to 3 years).
-
Stock Solutions: Prepare concentrated stock solutions in high-quality, anhydrous DMSO. Aliquot into single-use tubes to avoid repeated freeze-thaw cycles and store at -80°C (stable for up to 1 year). For short-term storage, -20°C is acceptable for up to one month.
-
Working Solutions: It is highly recommended to prepare fresh working solutions from the frozen stock for each experiment.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No effect on HDR efficiency or cancer cell viability. | 1. Inactive Compound: The this compound may have degraded due to improper storage or chemical instability. | 1. Purchase a new batch of this compound or this compound pyrazine from a reputable vendor. Request the certificate of analysis. 2. Ensure proper storage of powder at -20°C and aliquoted DMSO stocks at -80°C. 3. Always prepare fresh dilutions for each experiment. |
| 2. Suboptimal Concentration: The concentration used may be too low for your specific cell type. | 1. Perform a dose-response curve to determine the optimal concentration (e.g., 1 µM to 50 µM). 2. Consult the Quantitative Data Summary table below for reported effective concentrations in various cell lines. | |
| 3. Low DNA Ligase IV Expression: The target cell line may have low endogenous expression of DNA Ligase IV, making it less sensitive to inhibition. | 1. Perform a western blot to confirm the expression level of DNA Ligase IV in your cell line compared to a known sensitive cell line. | |
| High Cell Toxicity or Unexpected Phenotypes | 1. Off-Target Effects: this compound is known to inhibit other DNA ligases (I and III), which can lead to general toxicity or unexpected cellular responses.[1][2] | 1. Lower the concentration of this compound to the minimum effective dose determined from your dose-response curve. 2. Reduce the duration of exposure. 3. Include a "no inhibitor" control and a "vehicle only" (DMSO) control to distinguish the effects of the compound from the solvent. |
| 2. Solvent Toxicity: High concentrations of DMSO can be toxic to cells. | 1. Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%). | |
| Inconsistent Results Between Experiments | 1. Batch-to-Batch Variability: Different lots of this compound may have varying ratios of the parent compound to this compound pyrazine. | 1. If possible, purchase a large single batch of the compound for a series of experiments. 2. Before starting a new batch, run a validation experiment to compare its efficacy to the previous batch. |
| 2. Solubility Issues: this compound has poor water solubility and may precipitate out of the solution, especially in serum-containing media. | 1. Ensure the compound is fully dissolved in DMSO before adding it to the culture medium. 2. Prepare fresh dilutions and add them to the medium immediately before treating the cells. A water-soluble version of this compound has also been described, which may offer an alternative.[5] |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) for this compound's effect on cell proliferation in various human cancer cell lines. Note that these values can be cell-line dependent.
| Cell Line | Cancer Type | Reported IC50 (µM) | Reference |
| MCF7 | Breast Cancer | ~40 | [4] |
| A549 | Lung Cancer | ~34 | [4] |
| HeLa | Cervical Cancer | ~44 | [4] |
| T47D | Breast Cancer | ~8.5 | [4] |
| A2780 | Ovarian Cancer | ~120 | [4] |
| HT1080 | Fibrosarcoma | ~10 | [4] |
| Nalm6 | Leukemia | ~50 | [4] |
Experimental Protocols
Protocol: Using this compound to Enhance CRISPR-Cas9 Mediated HDR
This protocol provides a general framework. Optimization of concentrations and timing is crucial for each specific cell line and experimental setup.
1. Preparation of this compound Stock Solution: a. Dissolve this compound or this compound pyrazine in anhydrous DMSO to a stock concentration of 10-50 mM. b. Gently vortex to ensure it is fully dissolved. c. Aliquot into single-use tubes and store at -80°C.
2. Cell Seeding and Transfection: a. Seed your target cells at a density that will result in 50-70% confluency at the time of transfection. b. Transfect the cells with your CRISPR-Cas9 components (e.g., plasmid co-expressing Cas9 and gRNA) and the HDR donor template using your optimized transfection protocol.
3. This compound Treatment: a. Immediately following transfection, add this compound to the cell culture medium. b. Crucial: Perform a dose-response experiment to determine the optimal concentration for your cell line (a common starting range is 1-10 µM). c. Prepare a fresh dilution of the this compound stock solution in pre-warmed culture medium. d. Add the this compound-containing medium to your cells. The final DMSO concentration should be below 0.5%. e. Incubate the cells for 24-72 hours. The optimal incubation time may vary.
4. Experimental Controls:
-
Negative Control (No this compound): Cells transfected with CRISPR components and donor template, treated with vehicle (DMSO) only. This control is essential to measure the baseline HDR efficiency.
-
Toxicity Control: Untransfected cells treated with the same concentration of this compound. This helps to assess the compound's cytotoxicity independent of the genome editing machinery.
-
Positive Control (if available): Use a gRNA and donor template known to have high HDR efficiency in your cell line.
5. Analysis of HDR Efficiency: a. After the incubation period, harvest the cells and extract genomic DNA. b. Use methods such as PCR with primers specific to the integrated sequence, Sanger sequencing, or Next-Generation Sequencing (NGS) to quantify the percentage of HDR events.
Visualizations
Signaling Pathway
References
- 1. This compound is neither a selective nor a potent inhibitor of human DNA ligase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. How to reduce off-target effects and increase CRISPR editing efficiency? | MolecularCloud [molecularcloud.org]
- 5. sciencerepository.org [sciencerepository.org]
Technical Support Center: Assessing the Purity of Commercial SCR7 Samples
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the purity of commercial SCR7 samples. Given the documented instability of this compound and the prevalence of its cyclized form, this compound pyrazine, in commercial preparations, rigorous purity assessment is crucial for experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and this compound pyrazine?
A1: this compound is a specific inhibitor of DNA Ligase IV, crucial for the Non-Homologous End Joining (NHEJ) DNA repair pathway. However, this compound is an unstable molecule that can readily cyclize to form the more stable this compound pyrazine. It is now understood that many commercial samples sold as "this compound" are, in fact, this compound pyrazine. This structural difference is critical as it can affect the molecule's activity and interpretation of experimental results.
Q2: Why is it important to assess the purity of my this compound sample?
A2: The purity of your this compound sample can significantly impact your experimental outcomes. Impurities, including the this compound pyrazine isomer, unreacted starting materials from synthesis, or degradation products, can lead to off-target effects, reduced potency, and inconsistent results. Verifying the purity and identity of your compound is a critical step in ensuring the validity and reproducibility of your research.
Q3: What is a typical purity level for a commercial this compound pyrazine sample?
A3: Reputable commercial suppliers typically provide this compound pyrazine with a purity of ≥98%, as determined by High-Performance Liquid Chromatography (HPLC). Always refer to the certificate of analysis (CoA) provided by the vendor for batch-specific purity data.
Q4: What are the primary analytical methods for assessing the purity of this compound?
A4: The most common and recommended methods are:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample by separating the main component from any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound (i.e., this compound vs. This compound pyrazine) and identify any structural impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound and identify potential impurities based on their mass-to-charge ratio.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low Purity on HPLC Analysis (<95%) | The sample may have degraded due to improper storage (e.g., exposure to light, moisture, or non-optimal temperatures). | Store this compound pyrazine in a dry, dark place at -20°C. Re-analyze a freshly prepared solution. If purity remains low, consider purchasing a new batch from a reputable supplier. |
| The sample may contain residual solvents or starting materials from synthesis. | Review the supplier's CoA. If specific impurities are not identified, consider using techniques like NMR or LC-MS to characterize them. | |
| Inconsistent Biological Activity | The sample may be this compound pyrazine while the experimental protocol was developed for the unstable this compound form, or vice-versa. | Confirm the identity of your compound using NMR and/or MS. Adjust experimental conditions or expectations based on the confirmed structure. |
| The presence of active impurities could be interfering with the assay. | Attempt to purify the compound further using techniques like preparative HPLC or recrystallization. | |
| NMR Spectrum Does Not Match the Expected Structure | You may have been supplied with the incorrect isomer (this compound vs. This compound pyrazine). | Compare your NMR data with published spectra for both this compound and this compound pyrazine. Contact the supplier with your findings. |
| The sample may have degraded. | Look for additional peaks in the NMR spectrum that could correspond to degradation products. | |
| Unexpected Mass Peaks in MS Analysis | The sample may contain impurities or adducts (e.g., sodium, potassium). | Analyze the mass differences between the expected peak and the unknown peaks to hypothesize the identity of the impurities. |
Quantitative Data Summary
| Parameter | This compound | This compound Pyrazine | Reference |
| Molecular Formula | C₁₈H₁₄N₄OS | C₁₈H₁₂N₄OS | |
| Molecular Weight | 334.40 g/mol | 332.38 g/mol | |
| Typical Purity (Commercial) | Unstable, not typically sold | ≥98% (HPLC) |
Experimental Protocols
Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general method for assessing the purity of a small organic molecule like this compound pyrazine. Optimization may be required.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the this compound sample in DMSO. Dilute to 50 µg/mL with the mobile phase (e.g., 50:50 water:acetonitrile).
-
Injection Volume: 10 µL.
-
Analysis: The purity is calculated based on the area of the major peak relative to the total area of all peaks in the chromatogram.
Structural Confirmation by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is for the structural characterization of your this compound sample.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
Analysis: Compare the obtained chemical shifts, splitting patterns, and integration values with the known spectrum of this compound pyrazine to confirm its identity.
Molecular Weight Verification by Mass Spectrometry (MS)
This protocol is for confirming the molecular weight of your this compound sample.
-
Instrumentation: A mass spectrometer, such as a time-of-flight (TOF) or quadrupole instrument, with an electrospray ionization (ESI) source.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the this compound sample in a suitable solvent (e.g., DMSO). Dilute this solution to 1-10 µg/mL in a solvent compatible with ESI, such as methanol or acetonitrile with 0.1% formic acid.
-
Method: Direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Ionization Mode: Positive and negative ESI modes should be tested to see which provides a better signal.
-
Analysis: Look for the [M+H]⁺ (mass 333.08 for this compound pyrazine) or [M-H]⁻ (mass 331.07 for this compound pyrazine) ion.
Visualizations
SCR7 Technical Support Center: Optimizing Treatment for Cas9 Variants
Welcome to the technical support center for optimizing SCR7 treatment with CRISPR-Cas9 systems. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals enhance their genome editing experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in the context of CRISPR-Cas9 gene editing?
A1: this compound is a small molecule that functions as an inhibitor of DNA Ligase IV, a critical enzyme in the Non-Homologous End Joining (NHEJ) DNA repair pathway.[1][2] In CRISPR-Cas9 gene editing, the Cas9 nuclease creates a double-strand break (DSB) at a specific genomic locus.[3] The cell can repair this break via two main pathways: the error-prone NHEJ pathway or the high-fidelity Homology-Directed Repair (HDR) pathway.[4][5] By inhibiting DNA Ligase IV, this compound suppresses the NHEJ pathway, which consequently increases the relative frequency of the HDR pathway.[6] This is particularly useful when the goal is to insert or correct a specific genetic sequence using a donor template.
Q2: What is the difference between this compound and this compound pyrazine?
A2: There has been some confusion in the literature regarding the active form of the compound. Initial studies identified this compound as the DNA Ligase IV inhibitor. However, subsequent research has shown that this compound is unstable and can cyclize and auto-oxidize to form this compound pyrazine. It is now understood that this compound pyrazine is the compound that inhibits NHEJ, although its selectivity for DNA Ligase IV may not be as high as initially believed. For experimental purposes, it is crucial to be aware of the form of the compound being used.
Q3: Is this compound effective with all Cas9 variants?
A3: this compound's primary function is to inhibit a cellular DNA repair pathway (NHEJ), an action that is independent of the Cas9 variant used to create the initial DNA break. Therefore, this compound can be used with standard SpCas9 as well as high-fidelity variants like SpCas9-HF1, eSpCas9, and HypaCas9.[7] High-fidelity variants are engineered to reduce off-target cleavage but often exhibit lower on-target activity.[7][8][9] While this compound can help shift the repair outcome towards HDR for any Cas9-induced break, its overall impact on editing efficiency should be empirically determined, as the baseline on-target activity of high-fidelity variants can be a limiting factor.
Q4: What level of HDR enhancement can I expect with this compound treatment?
A4: The efficiency of this compound in enhancing HDR is highly variable and depends on the cell type, the specific genomic locus, and overall experimental conditions.[2] Published studies report a wide range of improvement, from a moderate 1.5-fold increase to as high as a 19-fold increase in HDR efficiency.[7][10][11] However, some studies have reported difficulty in reproducing these effects, suggesting that optimization is critical.[10][12]
Troubleshooting Guide
Problem 1: Low or no increase in HDR efficiency after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response curve to determine the optimal concentration for your specific cell line. Concentrations typically range from 0.5 µM to 10 µM, but high concentrations can be toxic.[13][14] Start with a concentration around 1 µM.[13][15] |
| Incorrect Timing of Treatment | The timing of this compound addition relative to the delivery of CRISPR components is critical. Add this compound immediately after or within a few hours of transfection/electroporation to ensure it is present when Cas9 is actively cutting DNA.[14] |
| Poor Cas9/sgRNA Activity | Before attempting to optimize HDR, confirm that your Cas9 and sgRNA are efficiently creating DSBs. Use a mismatch cleavage assay (like T7E1) or NGS to quantify indel formation (a proxy for cutting efficiency).[16][17] If cutting is inefficient, redesign the sgRNA.[17][18] |
| Cell Type Resistance | The effect of this compound is known to be cell-type specific.[2][3] Some cell lines may have intrinsic resistance or less reliance on the Ligase IV-dependent NHEJ pathway. Consider testing other NHEJ inhibitors (e.g., M3814) or HDR-enhancing small molecules (e.g., RS-1).[11][12][19] |
| Low Baseline HDR Rate | HDR is most active during the S and G2 phases of the cell cycle.[16] Consider synchronizing your cells in these phases to increase the baseline potential for HDR. |
Problem 2: Significant cell toxicity or death after this compound treatment.
| Possible Cause | Troubleshooting Step |
| This compound Concentration is Too High | High concentrations of this compound can be cytotoxic. Reduce the concentration used in your experiment. Perform a toxicity assay (e.g., MTT or trypan blue exclusion) to find the maximum tolerated dose for your cell line. |
| Prolonged Exposure | Continuous exposure to a DNA repair inhibitor can lead to the accumulation of endogenous DNA damage and trigger apoptosis.[2] Limit the duration of this compound treatment to 24-48 hours post-transfection. |
| Synergistic Toxicity with Transfection | The combination of transfection reagents (which can be inherently toxic) and this compound may overwhelm the cells. Optimize your transfection protocol to ensure high efficiency with minimal cell death before adding this compound.[17] |
Quantitative Data Summary
The following table summarizes the reported enhancement of HDR or knock-in efficiency upon treatment with this compound in various experimental contexts.
| Cell Type / Model | Cas9 System | Target Gene / Locus | Reported Fold-Increase in HDR | Reference |
| MelJuSo (Melanoma) | Cas9 | Multiple | Up to 19-fold | [6][11] |
| Mouse Embryos | Cas9 | Multiple | Up to 19-fold | [7] |
| Rat Zygotes | Cas9 mRNA | Fabp2 | ~3-fold (at 1 µM) | [13] |
| Rat Zygotes | Cas9 protein | Dbndd1 | ~2-fold (at 1 µM) | [15] |
| HEK293T | Cas9 | eGFP (correction) | ~1.7-fold | [10] |
| MCF-7 & HCT-116 | Cas9 | AAVS1 (ssODN insertion) | ~3-fold | [4][5][20] |
| Human iPSCs | Cas9 | ATM | ~2.5-fold |
Note: These values are highly context-dependent and should be used as a general guide. Efficacy must be optimized for each specific experimental system.
Visualized Pathways and Workflows
Caption: Competing DNA repair pathways following a Cas9-induced DSB.
Caption: Experimental workflow for CRISPR-Cas9 editing with this compound treatment.
Experimental Protocols
Protocol 1: General this compound Treatment for Adherent Mammalian Cells
This protocol provides a general workflow for using this compound to enhance HDR in a typical cell line like HEK293T.
Materials:
-
Adherent cells (e.g., HEK293T)
-
Complete growth medium
-
Cas9/sgRNA expression plasmid (or RNP)
-
Donor template plasmid or ssODN
-
Transfection reagent (e.g., Lipofectamine) or electroporator
-
This compound (or this compound pyrazine)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Genomic DNA extraction kit
Methodology:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding and Transfection:
-
One day prior to transfection, seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
On the day of the experiment, transfect the cells with the Cas9/sgRNA components and the HDR donor template according to the manufacturer's protocol for your chosen transfection method.[21][22] Include a control group that receives the same CRISPR components but no this compound.
-
-
This compound Treatment:
-
Immediately following transfection, replace the transfection medium with fresh, pre-warmed complete growth medium.
-
Add the this compound stock solution directly to the medium to achieve the desired final concentration (e.g., a starting concentration of 1 µM). For the control group, add an equivalent volume of DMSO.
-
Gently swirl the plate to ensure even distribution.
-
-
Incubation and Cell Harvest:
-
Incubate the cells for 48-72 hours under standard culture conditions.
-
After incubation, wash the cells with PBS and harvest them. A portion can be used for viability analysis (e.g., trypan blue), while the rest is used for genomic DNA extraction.
-
Protocol 2: T7 Endonuclease I (T7E1) Assay for Assessing On-Target Cleavage
This assay detects indel mutations created by NHEJ and serves as a good proxy for the cutting efficiency of your Cas9/sgRNA complex.[16]
Materials:
-
Genomic DNA from control and edited cell populations
-
High-fidelity DNA polymerase and dNTPs
-
PCR primers flanking the target site (~500-800 bp amplicon)
-
Nuclease-free water
-
NEBuffer 2 (or equivalent)
-
T7 Endonuclease I enzyme
Methodology:
-
PCR Amplification:
-
Amplify the genomic region surrounding the target site from both control and edited gDNA samples using a high-fidelity polymerase.[16]
-
-
Heteroduplex Formation:
-
In a PCR tube, mix ~200 ng of the purified PCR product with 1 µL of 10x NEBuffer 2 and nuclease-free water to a final volume of 10 µL.
-
Denature and re-anneal the PCR products in a thermocycler using the following program:
-
95°C for 5 minutes
-
Ramp down to 85°C at -2°C/second
-
Ramp down to 25°C at -0.1°C/second
-
Hold at 4°C
-
-
-
Enzyme Digestion:
-
Add 1 µL of T7 Endonuclease I to the re-annealed PCR product.
-
Incubate at 37°C for 15-20 minutes.
-
-
Analysis:
-
Run the entire digestion reaction on a 2% agarose gel.
-
The presence of cleaved DNA fragments in the lane with the edited sample indicates successful on-target cleavage by the Cas9 nuclease. The percentage of cleaved DNA can be quantified using gel densitometry to estimate editing efficiency.
-
References
- 1. Synergistic combination of RAD51-SCR7 improves CRISPR-Cas9 genome editing efficiency by preventing R-loop accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. Advance trends in targeting homology-directed repair for accurate gene editing: An inclusive review of small molecules and modified CRISPR-Cas9 systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligase IV inhibitor this compound enhances gene editing directed by CRISPR–Cas9 and ssODN in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligase IV inhibitor this compound enhances gene editing directed by CRISPR-Cas9 and ssODN in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for High-Efficiency Mutation Using the CRISPR/Cas System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boosting activity of high-fidelity CRISPR/Cas9 variants using a tRNAGln-processing system in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-fidelity CRISPR | Harvard Medical School [hms.harvard.edu]
- 10. mdpi.com [mdpi.com]
- 11. Approaches to Enhance Precise CRISPR/Cas9-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Increasing the efficiency of CRISPR/Cas9-mediated precise genome editing in rats by inhibiting NHEJ and using Cas9 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 18. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 19. Current Strategies for Increasing Knock-In Efficiency in CRISPR/Cas9-Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Delivery Approaches for CRISPR/Cas9 Therapeutics In Vivo: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Delivery Aspects of CRISPR/Cas for in Vivo Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of SCR7 on DNA Ligase IV: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SCR7 and its derivatives with other known DNA ligase inhibitors, supported by experimental data. It aims to clarify the controversy surrounding this compound's selectivity and potency, offering researchers a comprehensive resource for evaluating its use in studying DNA repair pathways and enhancing genome editing technologies.
Introduction to this compound and the Non-Homologous End Joining (NHEJ) Pathway
DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage. The non-homologous end joining (NHEJ) pathway is the primary mechanism for repairing DSBs in human cells. A key enzyme in this pathway is DNA Ligase IV (LIG4), which catalyzes the final step of sealing the broken DNA strands. Inhibition of LIG4 is a promising strategy in cancer therapy to sensitize tumor cells to DNA-damaging agents and can also be utilized to enhance the efficiency of precise genome editing by favoring the alternative homology-directed repair (HDR) pathway.
This compound was initially identified as a specific inhibitor of LIG4.[1] However, subsequent research revealed that this compound is an unstable compound that spontaneously cyclizes to the more stable this compound pyrazine, which is the active inhibitory molecule.[2][3] Further studies have brought into question the selectivity of this compound and its derivatives, suggesting they may also inhibit other DNA ligases.[4] This guide will delve into the available data to provide a clear comparison.
Comparative Inhibitor Performance
The following tables summarize the quantitative data on the inhibitory activity of this compound, its derivatives, and other DNA ligase inhibitors.
Table 1: Inhibitory Activity (IC50) Against Human DNA Ligases
| Inhibitor | DNA Ligase I (IC50) | DNA Ligase III (IC50) | DNA Ligase IV (IC50) | Reference(s) |
| This compound (pyrazine form) | Greater activity than against Ligase IV | Greater activity than against Ligase IV | Weak inhibitor | [4] |
| L189 | 5 µM | 9 µM | 5 µM | [3][5] |
| SCR130 | Minimal to no effect | Minimal to no effect | Specific inhibitor | [6][7][8][9] |
Table 2: Cytotoxicity (IC50) in Human Cancer Cell Lines
| Inhibitor | Cell Line | IC50 | Reference(s) |
| This compound (pyrazine form) | MCF7 | 40 µM | [10][11] |
| A549 | 34 µM | [10][11] | |
| HeLa | 44 µM | [10][11] | |
| T47D | 8.5 µM | [10][11] | |
| A2780 | 120 µM | [10][11] | |
| HT1080 | 10 µM | [10][11] | |
| Nalm6 | 50 µM | [10][11] | |
| SCR130 | Reh | 14.1 µM | [7] |
| HeLa | 5.9 µM | [7] | |
| CEM | 6.5 µM | [7] | |
| Nalm6 | 2.2 µM | [6][7] |
Experimental Protocols
Detailed methodologies for key experiments used to validate DNA ligase IV inhibition are provided below.
In Vitro DNA Ligation Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified DNA ligase IV.
Materials:
-
Purified human DNA Ligase IV/XRCC4 complex
-
Oligonucleotide substrate with a single-strand break (e.g., a 5'-radiolabeled oligonucleotide annealed to a complementary strand)
-
Ligation buffer (e.g., 60 mM Tris-HCl pH 8.0, 10 mM MgCl2, 5 mM DTT, 1 mM ATP)
-
Inhibitor compound (e.g., this compound pyrazine) dissolved in a suitable solvent (e.g., DMSO)
-
Denaturing polyacrylamide gel (e.g., 15%)
-
Phosphorimager or autoradiography film
Protocol:
-
Prepare reaction mixtures on ice. For a standard 20 µL reaction, combine:
-
Ligation buffer (to 1x final concentration)
-
Radiolabeled DNA substrate (e.g., 100 fmol)
-
Inhibitor at various concentrations (ensure final solvent concentration is consistent across all reactions and does not exceed 1-2%)
-
Purified DNA Ligase IV/XRCC4 complex (e.g., 50 fmol)
-
-
Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of loading buffer containing formamide and a tracking dye.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel until the tracking dye has migrated an appropriate distance.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film.
-
Quantify the ligated product and calculate the percentage of inhibition at each inhibitor concentration to determine the IC50 value.
V(D)J Recombination Assay in a Cellular Context
This cell-based assay assesses the ability of an inhibitor to block NHEJ in a physiologically relevant process.
Materials:
-
A suitable cell line deficient in a key NHEJ factor (e.g., LIG4-deficient cells)
-
Expression vectors for the components of the V(D)J recombinase (RAG1 and RAG2)
-
A reporter plasmid containing two recombination signal sequences (RSSs) flanking a stop cassette that prevents the expression of a reporter gene (e.g., GFP). Successful recombination will excise the stop cassette, leading to reporter gene expression.
-
Transfection reagent
-
Flow cytometer
-
Inhibitor compound
Protocol:
-
Seed the NHEJ-deficient cells in a multi-well plate.
-
Co-transfect the cells with the RAG1, RAG2, and reporter plasmids.
-
After transfection, treat the cells with various concentrations of the inhibitor or a vehicle control.
-
Incubate the cells for a period sufficient for recombination to occur (e.g., 48-72 hours).
-
Harvest the cells and analyze the expression of the reporter gene (e.g., GFP) by flow cytometry.
-
The percentage of reporter-positive cells is a measure of successful V(D)J recombination. A decrease in the percentage of positive cells in the presence of the inhibitor indicates inhibition of NHEJ.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to validate the direct binding of a compound to its target protein within a cellular environment.
Materials:
-
Intact cells expressing DNA Ligase IV
-
Inhibitor compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for heating and cooling samples (e.g., PCR cycler)
-
Equipment for cell lysis (e.g., freeze-thaw cycles, sonication)
-
Centrifuge for separating soluble and precipitated proteins
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific for DNA Ligase IV
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
Chemiluminescence substrate
Protocol:
-
Treat intact cells with the inhibitor compound or a vehicle control for a specific time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS with protease inhibitors and aliquot into PCR tubes.
-
Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a PCR cycler, followed by cooling to room temperature.
-
Lyse the cells by three rapid freeze-thaw cycles.
-
Separate the soluble fraction (containing unbound, stable protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Transfer the supernatant (soluble fraction) to new tubes.
-
Analyze the amount of soluble DNA Ligase IV in each sample by SDS-PAGE and Western blotting.
-
A ligand-bound protein is typically more thermally stable. Therefore, in the presence of a binding inhibitor, a higher amount of soluble DNA Ligase IV will be detected at elevated temperatures compared to the vehicle-treated control.
Visualizations
Non-Homologous End Joining (NHEJ) Pathway
Caption: The Non-Homologous End Joining (NHEJ) pathway for DNA double-strand break repair.
Experimental Workflow for In Vitro Ligation Assay
Caption: Workflow for an in vitro DNA ligation assay to test inhibitor potency.
Cellular Thermal Shift Assay (CETSA) Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to validate target engagement.
Conclusion
The validation of this compound's inhibitory effect on DNA ligase IV is a complex topic with conflicting reports in the literature. While the active form, this compound pyrazine, does inhibit DNA end-joining, its specificity for DNA Ligase IV over other ligases is questionable. For researchers requiring a more selective inhibitor of DNA Ligase IV, SCR130 appears to be a more promising candidate based on current data. The experimental protocols provided in this guide offer a framework for the independent validation and comparison of these and other potential DNA ligase inhibitors. Careful consideration of the inhibitor's selectivity and potency is crucial for the accurate interpretation of experimental results in the fields of cancer biology and genome editing.
References
- 1. Rational design of human DNA ligase inhibitors that target cellular DNA replication and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships among DNA ligase inhibitors; characterization of a selective uncompetitive DNA ligase I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound is neither a selective nor a potent inhibitor of human DNA ligase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identification and characterization of novel this compound-based small-molecule inhibitor of DNA end-joining, SCR130 and its relevance in cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SCR130 - Immunomart [immunomart.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
A Comparative Guide to SCR7 and Other Non-Homologous End Joining (NHEJ) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of SCR7, a DNA Ligase IV inhibitor, with other prominent inhibitors of the Non-Homologous End Joining (NHEJ) pathway. The information presented is curated from experimental data to assist researchers in selecting the appropriate inhibitor for their specific application, be it in cancer therapy research or enhancing the efficiency of CRISPR-Cas9 mediated genome editing.
Introduction to NHEJ and its Inhibition
Non-Homologous End Joining (NHEJ) is a major DNA double-strand break (DSB) repair pathway in mammalian cells. While crucial for maintaining genomic integrity, its error-prone nature can be detrimental. In the context of cancer, inhibiting NHEJ can sensitize tumor cells to DNA-damaging therapies. Furthermore, in the realm of gene editing, suppressing NHEJ can favor the more precise Homology Directed Repair (HDR) pathway, thereby increasing the efficiency of targeted gene modifications.
A variety of small molecule inhibitors have been developed to target different key players in the NHEJ pathway. This guide focuses on a comparative analysis of this compound and its derivatives against inhibitors of DNA-dependent protein kinase, catalytic subunit (DNA-PKcs), and the Ku70/80 heterodimer.
Quantitative Comparison of NHEJ Inhibitors
The following table summarizes the biochemical and cellular potencies of selected NHEJ inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions, cell lines used, and the form of the inhibitor (e.g., this compound vs. This compound pyrazine).
| Inhibitor | Target | Assay Type | IC50 Value | Cell Line(s) / Conditions | Reference(s) |
| This compound / this compound pyrazine | DNA Ligase IV | Cell Proliferation | 8.5 µM | T47D | [1][2] |
| Cell Proliferation | 10 µM | HT1080 | [1][2] | ||
| Cell Proliferation | 34 µM | A549 | [1][2] | ||
| Cell Proliferation | 40 µM | MCF7 | [1][2] | ||
| Cell Proliferation | 44 µM | HeLa | [1][2] | ||
| Cell Proliferation | 50 µM | Nalm6 | [1] | ||
| Cell Proliferation | 120 µM | A2780 | [1][2] | ||
| SCR130 | DNA Ligase IV | Cytotoxicity | ~20-fold higher efficacy than this compound | Cancer cell lines | [3] |
| NU7441 | DNA-PKcs | Biochemical (Cell-free) | 14 nM | - | [4] |
| Cell Growth Inhibition | 21.43 nM | NCI-H1770 | [4] | ||
| Cell Growth Inhibition | 153.16 nM | A172 | [4] | ||
| Cell Growth Inhibition | 284.07 nM | NCI-H526 | [4] | ||
| M3814 (Peposertib) | DNA-PKcs | Biochemical (Cell-free) | < 3 nM | - | [5] |
| NHEJ Inhibition | More pronounced than NU7441 | T cells | [6] | ||
| Ku-DBi (cpd 3395) | Ku70/80-DNA Binding | EMSA | 2.4 µM | - | [7] |
| DNA-PK Kinase Inhibition | 0.77 µM | - | [7] | ||
| UMI-77 | Ku70/80 | Fluorescence Polarization | 2.3 µM | - | [8] |
Signaling Pathways and Mechanisms of Action
The NHEJ pathway involves a cascade of protein recruitment and enzymatic activities at the site of a DNA double-strand break. The inhibitors discussed in this guide target distinct critical steps in this process.
Caption: The NHEJ pathway with points of intervention for different inhibitor classes.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of findings.
In Vitro NHEJ Assay (Cell-Free)
This assay measures the ability of cell extracts to ligate a linearized plasmid DNA, providing a direct measure of NHEJ activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Ku70/Ku80 protein complex inhibits the binding of nucleotide excision repair proteins on linear DNA in vitro. | Semantic Scholar [semanticscholar.org]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Structural insights into inhibitor regulation of the DNA repair protein DNA-PKcs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SCR7 and NU7441 for Enhancing Homology-Directed Repair
In the realm of precise genome editing, enhancing the efficiency of Homology-Directed Repair (HDR) is a critical objective. HDR is a high-fidelity DNA double-strand break (DSB) repair pathway that utilizes a homologous template, enabling precise insertions, deletions, or substitutions. However, it faces stiff competition from the more dominant and error-prone Non-Homologous End Joining (NHEJ) pathway. A key strategy to boost HDR is the inhibition of NHEJ. This guide provides a detailed comparison of two widely used small-molecule NHEJ inhibitors, SCR7 and NU7441, for their application in enhancing HDR.
Mechanism of Action: Shifting the Balance of DNA Repair
Both this compound and NU7441 function by inhibiting key enzymes in the NHEJ pathway, thereby tipping the cellular DSB repair machinery in favor of HDR.
This compound targets DNA Ligase IV, the enzyme responsible for the final ligation step in the NHEJ pathway.[1] By binding to the DNA binding domain of Ligase IV, this compound prevents the sealing of DNA ends, leading to an accumulation of unrepaired breaks that can then be processed by the HDR pathway.[1] It's important to note that the parental form of this compound is unstable and can auto-cyclize into a more stable form, this compound pyrazine, which also functions as a DNA Ligase IV inhibitor.[2][3][4]
NU7441 is a potent and highly specific inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs).[5][6] DNA-PK is a crucial kinase that is activated by DNA DSBs and is essential for the NHEJ process.[5][7] By inhibiting the kinase activity of DNA-PKcs, NU7441 effectively stalls the NHEJ pathway at an early stage, thereby promoting the use of the HDR pathway for repair.[8][9]
Quantitative Performance Comparison
The following table summarizes the key characteristics and reported performance data for this compound and NU7441.
| Feature | This compound | NU7441 |
| Target | DNA Ligase IV[1][4] | DNA-dependent protein kinase, catalytic subunit (DNA-PKcs)[5][7] |
| Mechanism | Inhibits the final DNA ligation step of NHEJ.[1] | Inhibits a critical kinase in the NHEJ pathway.[5] |
| Reported HDR Enhancement | 1.7 to 19-fold increase.[10][11][12] However, some studies report no significant effect.[10] | 2.28 to over 10-fold increase.[12][13] |
| Effective Concentration | 1 µM - 10 µM[10][11][13] | 1 µM - 5 µM[5][13][14] |
| Off-Target Effects | Some studies suggest potential non-specific cytotoxicity at higher concentrations and minimal impact on Ligase I and III.[4][15] Other reports question its selectivity and potency for human DNA Ligase IV.[16] | Potent inhibitor of both NHEJ and HR repair pathways.[9] Can have immunosuppressive effects on T cells.[17] |
| Cytotoxicity (IC50) | Varies by cell line: MCF7 (~40 µM), A549 (~34 µM), HeLa (~44 µM), T47D (~8.5 µM).[2][3] | Generally low cytotoxicity at effective concentrations for HDR enhancement.[5][18] GI50 in LoVo cells was 0.52 µM after 5 days.[5] |
Signaling Pathway and Experimental Workflow
To visualize the mechanisms and experimental application of these inhibitors, the following diagrams are provided.
Experimental Protocols
Key Experiment 1: GFP Reporter Assay for HDR Efficiency
This protocol is designed to quantify HDR efficiency by measuring the restoration of a functional GFP gene.
Methodology:
-
Cell Seeding: Plate HEK293T cells containing an integrated, mutated GFP reporter gene in 24-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with a plasmid expressing Cas9 and a guide RNA targeting the mutation in the GFP gene, along with a single-stranded oligodeoxynucleotide (ssODN) donor template containing the correct sequence. Use a suitable transfection reagent according to the manufacturer's protocol.
-
Inhibitor Treatment: Approximately 4-6 hours post-transfection, replace the medium with fresh medium containing either this compound (e.g., 1-10 µM), NU7441 (e.g., 1-5 µM), or a DMSO vehicle control.
-
Incubation: Incubate the cells for 48-72 hours to allow for gene editing and GFP expression.
-
Flow Cytometry Analysis: Harvest the cells by trypsinization, wash with PBS, and resuspend in FACS buffer. Analyze the percentage of GFP-positive cells using a flow cytometer. An increase in the percentage of GFP-positive cells in the inhibitor-treated groups compared to the control indicates an enhancement of HDR.
Key Experiment 2: Cytotoxicity Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability after inhibitor treatment.
Methodology:
-
Cell Seeding: Seed cells (e.g., HeLa, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Replace the medium with fresh medium containing serial dilutions of this compound, NU7441, or a DMSO vehicle control.
-
Incubation: Incubate the cells for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Conclusion and Recommendations
Both this compound and NU7441 have been shown to enhance HDR by inhibiting the competing NHEJ pathway. NU7441 generally appears to be a more consistently potent and specific inhibitor of DNA-PKcs.[5][6] While this compound has been reported to produce significant increases in HDR, its efficacy can be variable across different studies and cell types, and its specificity has been questioned.[10][16]
For researchers aiming to maximize HDR efficiency, NU7441 may be the more reliable choice due to its well-defined mechanism and potent activity.[8][19] However, the optimal inhibitor and its effective concentration are often cell-type and locus-dependent. Therefore, it is crucial for researchers to empirically test both compounds in their specific experimental system. Careful consideration of potential cytotoxicity and off-target effects is also essential for the successful application of these molecules in precise genome editing.[17][20]
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Autocyclized and oxidized forms of this compound induce cancer cell death by inhibiting nonhomologous DNA end joining in a Ligase IV dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Preclinical evaluation of a potent novel DNA-dependent protein kinase inhibitor NU7441 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA-PK Inhibition by NU7441 Enhances Chemosensitivity to Topoisomerase Inhibitor in Non-Small Cell Lung Carcinoma Cells by Blocking DNA Damage Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Inactivation of DNA-PK by knockdown DNA-PKcs or NU7441 impairs non-homologous end-joining of radiation-induced double strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. CRISPR/Cas9 Ribonucleoprotein Delivery Enhanced by Lipo-Xenopeptide Carriers and Homology-Directed Repair Modulators: Insights from Reporter Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improving the Efficiency of CRISPR Ribonucleoprotein-Mediated Precise Gene Editing by Small Molecules in Porcine Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transient ATM Kinase Inhibition Disrupts DNA Damage–Induced Sister Chromatid Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sciencerepository.org [sciencerepository.org]
- 16. This compound is neither a selective nor a potent inhibitor of human DNA ligase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemical inhibition of DNA-PKcs impairs the activation and cytotoxicity of CD4+ helper and CD8+ effector T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jpp.krakow.pl [jpp.krakow.pl]
- 19. Pharmacological inhibition of DNA-PK stimulates Cas9-mediated genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Small Molecule Enhancers for CRISPR-Mediated Gene Editing
In the rapidly evolving landscape of CRISPR-Cas9 technology, achieving high efficiency of precise gene editing through Homology-Directed Repair (HDR) remains a critical challenge. The predominant DNA repair mechanism, Non-Homologous End Joining (NHEJ), often leads to insertions and deletions (indels) at the target site, competing with the desired precise modifications. SCR7, a DNA Ligase IV inhibitor, has been widely used to suppress NHEJ and thereby enhance HDR efficiency. However, the quest for more potent and versatile alternatives has led to the discovery of several small molecules that can modulate the cellular DNA repair pathways.
This guide provides a comprehensive comparison of prominent alternatives to this compound, including RS-1, L755507, Brefeldin A, and Trichostatin A (TSA). We present a synthesis of their mechanisms of action, comparative performance data from experimental studies, and detailed protocols for their application and evaluation.
Performance Comparison of HDR-Enhancing Small Molecules
The efficacy of small molecules in enhancing HDR can be cell-type and locus-dependent. The following table summarizes quantitative data from a comparative study in porcine fetal fibroblasts, providing a snapshot of their relative performance.
| Small Molecule | Target/Mechanism | Optimal Concentration | HDR Efficiency (Fold Increase vs. DMSO) | Reference |
| This compound | DNA Ligase IV inhibitor (NHEJ suppression) | 1 µM - 10 µM | 1.89 | [1] |
| RS-1 | RAD51 agonist (HDR enhancement) | 10 µM | 2.10 | [1] |
| L755507 | β3-adrenergic receptor agonist | 5 µM | 1.91 | [1] |
| Brefeldin A | Protein transport inhibitor (ER to Golgi) | 0.1 µM - 0.5 µM | 1.87 | [1][2] |
| Trichostatin A (TSA) | Histone Deacetylase (HDAC) inhibitor | 3.13 ng/mL - 6.25 ng/mL | ~2-4 | [3] |
Note: The fold increase in HDR efficiency can vary significantly depending on the cell type, experimental conditions, and the specific genomic locus being targeted. The data presented here should be considered as a reference point for comparison.
Mechanisms of Action and Signaling Pathways
Understanding the molecular mechanisms by which these small molecules influence DNA repair pathways is crucial for their effective application.
This compound: Inhibiting the Final Step of NHEJ
This compound acts by inhibiting DNA Ligase IV, the enzyme responsible for the final ligation step in the classical Non-Homologous End Joining (NHEJ) pathway.[4] By blocking this key enzyme, this compound effectively reduces the frequency of indel formation, thereby increasing the relative probability of the cell utilizing the HDR pathway for DNA repair.
Figure 1: this compound inhibits the NHEJ pathway by targeting DNA Ligase IV.
RS-1: Directly Stimulating Homologous Recombination
RS-1 is a direct enhancer of the HDR pathway. It functions by stimulating the activity of RAD51, a key recombinase that plays a central role in the search for homology and strand invasion during homologous recombination.[2] By promoting the formation of the RAD51 nucleoprotein filament on single-stranded DNA, RS-1 enhances the efficiency of the HDR process.
Figure 2: RS-1 enhances HDR by stimulating the activity of RAD51.
L755507: A β3-Adrenergic Agonist with Pro-HDR Effects
L755507 is a selective agonist of the β3-adrenergic receptor.[2] Its mechanism of HDR enhancement is less direct than that of this compound or RS-1. Activation of the β3-adrenergic receptor leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). The downstream effects of elevated cAMP on DNA repair pathways are complex and can be cell-type specific, but in some contexts, this signaling cascade has been shown to promote HDR.[2][5]
Figure 3: L755507 stimulates the β3-adrenergic receptor, leading to increased cAMP.
Brefeldin A: Inducing ER Stress to Influence DNA Repair
Brefeldin A is a fungal metabolite that inhibits protein transport from the endoplasmic reticulum (ER) to the Golgi apparatus.[2] This disruption leads to ER stress and activates the Unfolded Protein Response (UPR).[4][6] While the precise link between ER stress and HDR is still under investigation, it is hypothesized that the cellular stress response initiated by Brefeldin A can modulate the activity of DNA repair pathways, in some cases favoring HDR.
Figure 4: Brefeldin A induces ER stress, which may influence DNA repair pathways.
Trichostatin A (TSA): Remodeling Chromatin for Enhanced Accessibility
TSA is a histone deacetylase (HDAC) inhibitor. By inhibiting HDACs, TSA promotes histone acetylation, leading to a more open and transcriptionally active chromatin structure (euchromatin).[3][7] This relaxed chromatin state is thought to enhance the accessibility of the DNA template to the CRISPR-Cas9 machinery and the HDR repair factors, thereby increasing the efficiency of gene editing.[3]
Figure 5: TSA promotes a more open chromatin state, enhancing DNA accessibility.
Experimental Protocols
The following protocols provide a general framework for evaluating the efficacy of small molecule HDR enhancers. Specific parameters may require optimization depending on the cell type and experimental setup.
General Experimental Workflow
Figure 6: General workflow for testing small molecule HDR enhancers.
Protocol 1: HDR Efficiency Assessment in Porcine Fetal Fibroblasts (PFFs)
This protocol is adapted from studies evaluating small molecule enhancers in PFFs.[1][8]
1. Cell Culture and Transfection:
-
Culture PFFs in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.
-
For transfection, prepare a mix of Cas9 protein (e.g., 500 ng), sgRNA (e.g., 250 ng), and a single-stranded oligonucleotide (ssODN) donor template (e.g., 1 µL of 100 µM stock).
-
Electroporate the CRISPR components into PFFs using a suitable electroporation system (e.g., Neon Transfection System).
2. Small Molecule Treatment:
-
Immediately after electroporation, plate the cells in pre-warmed culture medium containing the small molecule at its optimal concentration (see table above) or a DMSO control.
-
Incubate the cells for 48-72 hours.
3. Genomic DNA Extraction and Analysis:
-
Harvest the cells and extract genomic DNA using a commercial kit.
-
Amplify the target locus by PCR using primers flanking the editing site.
-
Analyze the PCR products by Sanger sequencing or next-generation sequencing (NGS) to quantify the percentage of HDR and NHEJ events.
Protocol 2: Fluorescence-Based Reporter Assay for HDR Quantification
This protocol utilizes a reporter system to quantify HDR efficiency by measuring fluorescence.[3][6][9]
1. Cell Line and Reporter Construct:
-
Use a cell line stably expressing a reporter construct, such as a mutated, non-functional fluorescent protein (e.g., eGFP with a stop codon or frameshift mutation).
-
The donor template should contain the corrected sequence that restores the function of the fluorescent protein upon successful HDR.
2. Transfection and Treatment:
-
Co-transfect the cells with the Cas9 and sgRNA expression plasmids (or RNP complex) and the donor template.
-
Immediately after transfection, add the small molecule of interest or DMSO to the culture medium.
3. Flow Cytometry Analysis:
-
After 48-72 hours of incubation, harvest the cells.
-
Analyze the percentage of fluorescent cells using a flow cytometer. The percentage of fluorescent cells directly correlates with the HDR efficiency.
Considerations for Off-Target Effects
While small molecules can enhance on-target HDR efficiency, it is crucial to assess their impact on off-target editing. Several methods can be employed to evaluate off-target effects:
-
In silico prediction: Use online tools to predict potential off-target sites for the chosen sgRNA.
-
Targeted sequencing: Amplify and sequence predicted off-target loci from the genomic DNA of treated and untreated cells.
-
Unbiased genome-wide methods: Techniques like GUIDE-seq, CIRCLE-seq, or DISCOVER-seq can identify off-target sites across the entire genome.[8]
It is recommended to perform off-target analysis, especially when using these compounds in sensitive applications or for therapeutic development.
Conclusion
The small molecules discussed in this guide represent promising alternatives to this compound for enhancing CRISPR-mediated HDR. RS-1 and Trichostatin A offer distinct mechanisms of action by directly promoting HDR or improving DNA accessibility, respectively. L755507 and Brefeldin A, while effective, have more complex and indirect mechanisms that warrant further investigation. The choice of the optimal small molecule will depend on the specific cell type, target locus, and experimental goals. The provided data and protocols offer a valuable resource for researchers seeking to improve the precision and efficiency of their CRISPR-based gene editing experiments. As research in this area continues, the development of even more potent and specific HDR enhancers is anticipated, further expanding the toolkit for precise genome engineering.
References
- 1. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of cAMP-dependent protein kinase in the regulation of DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Off-target effects in CRISPR/Cas9 gene editing [frontiersin.org]
- 9. Novel fluorescent-based reporter cell line engineered for monitoring homologous recombination events - PMC [pmc.ncbi.nlm.nih.gov]
SCR7 and its Derivatives: A Comparative Guide for Researchers
For researchers in drug development and gene editing, the small molecule SCR7 has been a tool of significant interest. Initially identified as an inhibitor of DNA Ligase IV (LIG4), a key enzyme in the Non-Homologous End Joining (NHEJ) pathway, this compound opened possibilities for applications ranging from cancer therapy to enhancing the efficiency of CRISPR-based genome editing. However, the story of this compound is complex, marked by discoveries about its stability, active forms, and selectivity. This guide provides a comparative analysis of this compound and its key derivative, SCR130, summarizing the experimental data and protocols for their evaluation.
Mechanism of Action: Targeting Non-Homologous End Joining
DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage. Eukaryotic cells primarily use two major pathways to repair DSBs: the error-prone Non-Homologous End Joining (NHEJ) and the high-fidelity Homology-Directed Repair (HDR). The NHEJ pathway, active throughout the cell cycle, directly ligates broken DNA ends. This process is finalized by the DNA Ligase IV/XRCC4 complex.
This compound and its derivatives function by inhibiting LIG4, thereby blocking the final step of the NHEJ pathway.[1] This inhibition leads to an accumulation of unrepaired DSBs, which can trigger apoptosis in cancer cells. In the context of CRISPR-Cas9 genome editing, suppressing the dominant NHEJ pathway can shift the balance towards the desired HDR pathway, increasing the efficiency of precise gene knock-ins.[2]
Figure 1. Simplified diagram of the NHEJ pathway and the inhibitory action of this compound.
The Evolving Identity of this compound
Initial research presented this compound as a specific LIG4 inhibitor. However, subsequent studies revealed that the originally synthesized this compound molecule is unstable. It spontaneously undergoes cyclization and oxidation to form a more stable compound, This compound pyrazine .[3] It is this pyrazine form that is often the active compound in commercial preparations and is responsible for the observed biological activity.[3]
Further investigations have questioned the potency and selectivity of this compound pyrazine. Some studies indicate that it inhibits DNA Ligase I and Ligase III more effectively than Ligase IV, calling its utility as a specific LIG4 tool into question.[4] This lack of specificity is a critical consideration for researchers, as off-target inhibition of other ligases can lead to unintended biological consequences.
Comparative Performance: this compound-pyrazine vs. SCR130
To address the limitations of this compound, derivatives have been developed. One of the most promising is SCR130 , a spiro-based derivative of this compound.
In Vitro Efficacy and Specificity
SCR130 was developed to have higher efficacy and specificity for LIG4. While direct, side-by-side comparative studies measuring IC50 values against purified human ligases are limited, the available data indicates a significant improvement over this compound. SCR130 is reported to be specific to Ligase IV, with minimal or no inhibitory effect on Ligase I and Ligase III.[1][5] In contrast, various this compound preparations have been shown to be more active against Ligases I and III than Ligase IV.[4]
Cellular Cytotoxicity
SCR130 demonstrates significantly higher potency in inducing cell death in cancer cell lines compared to this compound. It is reported to have up to a 20-fold higher efficacy in inducing cytotoxicity.[1]
| Compound | Cell Line | IC50 (µM) |
| This compound-pyrazine | HeLa | 44 |
| A549 (Lung) | 34 | |
| MCF7 (Breast) | 40 | |
| Nalm6 (Leukemia) | 50 | |
| SCR130 | HeLa | 5.9 |
| Nalm6 (Leukemia) | 2.2 | |
| Reh (Leukemia) | 14.1 | |
| CEM (Leukemia) | 6.5 | |
| Table 1: Comparative cellular cytotoxicity (IC50) of this compound-pyrazine and SCR130 in various human cancer cell lines. Data compiled from multiple sources. Direct comparison should be made with caution due to potential inter-assay variability. |
Enhancement of Homology-Directed Repair (HDR)
The use of this compound to enhance CRISPR-mediated HDR has yielded variable results, likely due to differences in cell type, experimental conditions, and the specific form of this compound used. Reported enhancement factors range from a modest 1.7-fold to a more significant 19-fold.[2][6] For example, in porcine fibroblasts, this compound increased precise gene editing efficiency by 1.89-fold.[3] In another study using HEK293T cells, this compound in combination with RAD51 overexpression improved knock-in efficiency by 2.54 to 3.23-fold.[7] While SCR130 was designed to be a more potent NHEJ inhibitor, specific quantitative data on its ability to enhance HDR efficiency in genome editing is not yet widely available.[8]
Experimental Protocols
Evaluating NHEJ inhibitors requires robust and reproducible assays. Below are methodologies for two standard experimental approaches.
Protocol 1: In Vitro DNA End-Joining Assay
This assay directly measures the ability of a compound to inhibit the ligation of DNA fragments by purified enzymes or cell extracts.
Objective: To quantify the inhibition of DNA ligase activity in a cell-free system.
Methodology:
-
Substrate Preparation: A linearized plasmid DNA or a short, radiolabeled (e.g., ³²P) double-stranded oligonucleotide is used as the substrate.
-
Reaction Mixture: The reaction is assembled in a buffer containing ATP and includes:
-
Purified recombinant human DNA Ligase I, Ligase III/XRCC1, or Ligase IV/XRCC4.
-
The DNA substrate.
-
Varying concentrations of the inhibitor (e.g., this compound-pyrazine, SCR130) or DMSO as a vehicle control.
-
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 1-2 hours) to allow for ligation.
-
Product Analysis:
-
The reaction is stopped, and the products are resolved using agarose gel electrophoresis.
-
Ligation is assessed by the formation of higher molecular weight products (dimers, trimers, and other multimers) from the linear substrate.
-
If using a radiolabeled substrate, the gel is dried and exposed to a phosphor screen. The bands are quantified using densitometry.
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the amount of ligated product in the inhibitor-treated samples to the control. The IC50 value is determined from the dose-response curve.
Protocol 2: Cell-Based NHEJ Reporter Assay
This assay measures the efficiency of NHEJ within a cellular context using a fluorescent reporter system.
Objective: To quantify the effect of an inhibitor on the NHEJ pathway in living cells.
Figure 2. Workflow for a GFP-based cellular NHEJ reporter assay.
Methodology:
-
Cell Culture: Plate cells (e.g., HEK293T) at an appropriate density for transfection.
-
Transfection: Co-transfect cells with:
-
An NHEJ reporter plasmid (e.g., EJ5-GFP). This plasmid contains a GFP gene disrupted by an exon flanked by two I-SceI recognition sites.[9] Removal of the exon and subsequent repair by NHEJ restores the GFP reading frame.[10]
-
An expression plasmid for the I-SceI endonuclease to create the specific DSBs.
-
A plasmid expressing a different fluorescent protein (e.g., mCherry) serves as an internal control for transfection efficiency.[9]
-
-
Inhibitor Treatment: Following transfection, treat the cells with various concentrations of the NHEJ inhibitor (this compound, SCR130) or a vehicle control.
-
Incubation: Incubate the cells for 48-72 hours to allow for DSB induction, repair, and expression of the fluorescent proteins.
-
Flow Cytometry: Harvest the cells and analyze them using a flow cytometer to quantify the number of GFP-positive and mCherry-positive cells.[11]
-
Data Analysis: The efficiency of NHEJ is calculated as the ratio of GFP-positive cells to mCherry-positive cells.[9] This normalization accounts for variations in transfection efficiency. A reduction in this ratio indicates inhibition of the NHEJ pathway.
Conclusion and Future Directions
The investigation into this compound has revealed a complex landscape of chemical stability and biological activity. While the readily available this compound-pyrazine can inhibit NHEJ and is widely cited, its questionable selectivity for LIG4 is a significant drawback. The derivative SCR130 represents a clear advancement, demonstrating superior potency and specificity for LIG4 in preclinical models.[1][5]
For researchers, the choice of inhibitor should be guided by the experimental goals. For applications demanding high specificity for LIG4, SCR130 is the superior candidate. However, further studies are needed to quantify its impact on HDR efficiency for genome editing applications. As the field progresses, the development of even more potent and selective inhibitors will provide researchers with sharper tools to dissect DNA repair pathways and develop more effective therapeutic strategies.
References
- 1. Identification and characterization of novel this compound-based small-molecule inhibitor of DNA end-joining, SCR130 and its relevance in cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Approaches to Enhance Precise CRISPR/Cas9-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving the Efficiency of CRISPR Ribonucleoprotein-Mediated Precise Gene Editing by Small Molecules in Porcine Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Synergistic combination of RAD51-SCR7 improves CRISPR-Cas9 genome editing efficiency by preventing R-loop accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Nonhomologous End Joining and Homologous Recombination Efficiency in HEK-293T Cells Using GFP-Based Reporter Systems [jove.com]
- 10. Analysis of DNA Double-strand Break (DSB) Repair in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Author Spotlight: Decoding DNA Repair by Extrachromosomal NHEJ Assay and HR Assays [jove.com]
Unraveling the Specificity of SCR7: A Comparative Guide for Researchers
The small molecule SCR7, once hailed as a specific inhibitor of DNA Ligase IV, is now the subject of considerable scientific debate. This guide provides a comprehensive comparison of this compound and its alternatives, presenting key experimental data and detailed protocols to aid researchers in making informed decisions for their studies of the non-homologous end-joining (NHEJ) pathway.
Initially identified as a promising tool to modulate DNA double-strand break repair, this compound's specificity for DNA Ligase IV (LIG4), a crucial enzyme in the NHEJ pathway, has been challenged by subsequent research. Evidence now suggests that this compound and its various forms also inhibit DNA Ligase I (LIG1) and DNA Ligase III (LIG3), often with greater potency than against LIG4. This lack of specificity complicates the interpretation of experimental results and has prompted the exploration of alternative inhibitory strategies.
The Controversy Surrounding this compound's Specificity
The initial excitement for this compound stemmed from its potential to selectively block the NHEJ pathway, thereby enhancing the efficiency of homology-directed repair (HDR) in gene editing applications. However, a pivotal study by Greer et al. in 2016 demonstrated that this compound and its commercially available derivatives are neither selective nor potent inhibitors of human DNA Ligase IV.[1][2][3] Their research revealed that various preparations of this compound exhibited greater inhibitory activity against DNA Ligases I and III.[1][2][3]
The situation is further complicated by the existence of multiple forms of this compound, including this compound-pyrazine, this compound-R, this compound-G, and this compound-X, which can have different chemical structures and biological activities.[2] This chemical ambiguity adds another layer of complexity to the interpretation of studies utilizing "this compound".
Quantitative Comparison of Inhibitor Activity
A direct quantitative comparison of the inhibitory activity of this compound and its alternatives is essential for researchers. The following table summarizes the available IC50 data for this compound and for inhibitors of DNA-dependent protein kinase, catalytic subunit (DNA-PKcs), a key kinase that acts upstream of DNA Ligase IV in the NHEJ pathway.
| Inhibitor | Primary Target | IC50 (DNA-PKcs) | IC50 (PI3K) | IC50 (mTOR) | Notes |
| This compound | DNA Ligase IV (disputed) | - | - | - | Lacks specificity; more potent against DNA Ligase I and III. IC50 values against purified ligases are not consistently reported. |
| NU7441 (KU-57788) | DNA-PKcs | 14 nM[4] | 5 µM[4][5] | 1.7 µM[4][5] | Highly potent and selective for DNA-PKcs over PI3K and mTOR. |
| KU-0060648 | DNA-PKcs / PI3K | 8.6 nM[6] | 0.5 nM (β), 4 nM (α), 0.1 nM (δ)[5][6] | - | A dual inhibitor of DNA-PKcs and PI3K. |
| M3814 (Nedisertib) | DNA-PKcs | <3 nM[6] | - | - | A potent and selective DNA-PKcs inhibitor. |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental approaches discussed, the following diagrams were generated using the Graphviz DOT language.
Experimental Protocols
To facilitate the independent validation of inhibitor specificity, detailed methodologies for key experiments are provided below.
In Vitro DNA Ligase Activity Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the activity of purified human DNA ligases.
Materials:
-
Purified human DNA Ligase I, IIIα/XRCC1, and IV/XRCC4.
-
Fluorescently labeled nicked DNA substrate: A double-stranded DNA oligonucleotide with a single-strand break (nick), where one flanking oligonucleotide is labeled with a fluorophore (e.g., FAM) and the other with a quencher (e.g., Dabcyl). Upon ligation, the fluorophore and quencher are separated, leading to an increase in fluorescence.
-
Ligation buffer: Typically contains Tris-HCl, MgCl2, DTT, and ATP.
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate reader capable of fluorescence detection.
Procedure:
-
Prepare Reactions: In a 96-well plate, prepare reaction mixtures containing ligation buffer, the fluorescent DNA substrate, and varying concentrations of the test inhibitor.
-
Add Enzyme: Initiate the reaction by adding the purified DNA ligase to each well. Include control wells with no enzyme and no inhibitor.
-
Incubate: Incubate the plate at the optimal temperature for the ligase (e.g., 25°C or 37°C) for a defined period (e.g., 30-60 minutes).
-
Measure Fluorescence: Read the fluorescence intensity in each well using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.
Cell-Based V(D)J Recombination Assay
This assay assesses the effect of an inhibitor on NHEJ in a cellular context by measuring the efficiency of V(D)J recombination, a process that relies on DNA Ligase IV.
Materials:
-
A suitable mammalian cell line (e.g., CHO or mouse pro-B cells).
-
A V(D)J recombination reporter plasmid (e.g., pMX-INV), which typically contains recombination signal sequences (RSSs) flanking a gene that, upon recombination, expresses a fluorescent protein (e.g., GFP).
-
Expression vectors for RAG1 and RAG2 recombinases.
-
Transfection reagent.
-
Test inhibitor.
-
Flow cytometer.
Procedure:
-
Cell Transfection: Co-transfect the cells with the V(D)J reporter plasmid and the RAG1/RAG2 expression vectors.
-
Inhibitor Treatment: Following transfection, treat the cells with varying concentrations of the test inhibitor. Include a vehicle-only control.
-
Cell Culture: Culture the cells for a period sufficient to allow for V(D)J recombination and expression of the reporter protein (e.g., 48-72 hours).
-
Flow Cytometry: Harvest the cells and analyze them by flow cytometry to determine the percentage of GFP-positive cells, which is a measure of successful V(D)J recombination.
-
Data Analysis: Compare the percentage of GFP-positive cells in the inhibitor-treated samples to the control to determine the effect of the inhibitor on NHEJ efficiency. A significant decrease in the percentage of GFP-positive cells indicates inhibition of the NHEJ pathway.
Alternatives to this compound for Inhibiting NHEJ
Given the concerns about this compound's specificity, researchers have turned to alternative strategies to inhibit the NHEJ pathway. A prominent approach is to target DNA-PKcs, which plays a critical role in the initial steps of NHEJ. Several potent and selective DNA-PKcs inhibitors have been developed:
-
NU7441 (KU-57788): A highly potent and selective inhibitor of DNA-PKcs with an IC50 of 14 nM.[4] It exhibits significantly lower activity against other related kinases like PI3K and mTOR, making it a more specific tool to probe the function of DNA-PKcs.[4][5]
-
KU-0060648: A dual inhibitor of DNA-PKcs and PI3K.[5][6][7] While potent against both targets, its dual activity should be considered when interpreting experimental outcomes.
-
M3814 (Nedisertib): A potent and selective DNA-PKcs inhibitor with an IC50 of less than 3 nM, currently being investigated in clinical trials.[6]
Conclusion
The validation of this compound's specificity for DNA Ligase IV has revealed significant limitations, with substantial evidence indicating its off-target effects on other DNA ligases. For researchers aiming to specifically inhibit the NHEJ pathway, alternatives targeting DNA-PKcs, such as NU7441 and M3814, offer a more selective approach. The experimental protocols provided in this guide are intended to empower researchers to independently verify the specificity and efficacy of any inhibitor they choose to employ in their studies of DNA repair. Careful consideration of the inhibitor's specificity is paramount for the accurate interpretation of experimental data and the advancement of our understanding of the intricate mechanisms of genome maintenance.
References
- 1. This compound is neither a selective nor a potent inhibitor of human DNA ligase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound is neither a selective nor a potent inhibitor of human DNA ligase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. glpbio.com [glpbio.com]
- 6. abmole.com [abmole.com]
- 7. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
SCR7: A Critical Examination of its Potency and Selectivity as a DNA Ligase IV Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of SCR7, a widely discussed inhibitor of Non-Homologous End Joining (NHEJ), and its alternatives. We delve into studies that question its efficacy and selectivity, presenting supporting experimental data and detailed protocols to inform your research decisions.
Initially heralded as a specific and potent inhibitor of DNA Ligase IV, a crucial enzyme in the NHEJ pathway for repairing DNA double-strand breaks (DSBs), this compound garnered significant interest for its potential in cancer therapy and to enhance the efficiency of CRISPR-Cas9 mediated homology-directed repair (HDR). However, a growing body of research has cast doubt on these initial claims, revealing inconsistencies in its chemical structure and a lack of selectivity and potency. This guide aims to provide a clear, data-driven comparison of this compound and its alternatives, enabling researchers to make informed choices for their experimental designs.
The Controversy Surrounding this compound
Several studies have highlighted significant issues with this compound, including:
-
Structural Discrepancies: Initial synthesis protocols for this compound were found to produce a major product, this compound-G, with a different structure than originally reported. The commercially available version, this compound-X, was also identified as being structurally identical to this compound-G. Another derivative, this compound-R, was synthesized and studied, adding to the complexity of interpreting results across different studies.
-
Lack of Potency and Selectivity: Contrary to initial reports, multiple studies have demonstrated that various preparations of this compound are not potent inhibitors of human DNA Ligase IV. In fact, they exhibit greater inhibitory activity against DNA Ligase I and DNA Ligase III.[1][2]
-
Instability and Conversion: this compound is an unstable molecule that can spontaneously cyclize and oxidize to form this compound pyrazine.[3] While this compound pyrazine does inhibit NHEJ in vitro, its selectivity for DNA Ligase IV is not high.[3]
-
Off-Target Effects: The observed biological effects of this compound, such as the enhancement of CRISPR-Cas9 mediated gene editing, may occur through mechanisms other than the direct inhibition of DNA Ligase IV, given the high concentrations required for in vitro inhibition.[1]
Comparative Analysis of NHEJ Inhibitors
The following table summarizes the quantitative data on the potency and selectivity of this compound and its more specific alternatives that target the NHEJ pathway, primarily through the inhibition of DNA-dependent protein kinase, catalytic subunit (DNA-PKcs).
| Inhibitor | Target | IC50 Value | Selectivity Notes |
| This compound (various preparations) | DNA Ligase IV | > 200 µM (for LigIV inhibition in vitro)[1] | Greater activity against DNA Ligase I and III.[1][2] |
| This compound pyrazine | DNA Ligase IV | Not specified, but selectivity is not high.[3] | Pan-ligase activity.[4] |
| SCR130 | DNA Ligase IV | Not specified, but reported to have 20-fold higher efficacy in inducing cytotoxicity than this compound.[5] | Specific to Ligase IV with minimal effect on Ligase I and III.[5] |
| NU7441 | DNA-PKcs | 14 nM[1][2] | Highly selective over mTOR, PI3K, ATM, and ATR.[1][2] |
| KU-0060648 | DNA-PKcs, PI3K | 8.6 nM (DNA-PK)[6][7] | Dual inhibitor of DNA-PK and PI3K isoforms.[6][7] |
| NU7026 | DNA-PKcs | 0.23 µM[3][8][9] | 60-fold selective for DNA-PK over PI3K; inactive against ATM and ATR.[8][9] |
| M3814 (Nedisertib) | DNA-PKcs | 46 nM[2] | |
| AZD7648 | DNA-PKcs | 92 nM (in A549 cells)[2] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. NU 7441 | DNA-Dependent Protein Kinase | Tocris Bioscience [tocris.com]
- 2. DNA-PKcs chemical inhibition versus genetic mutation: Impact on the junctional repair steps of V(D)J recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification and characterization of novel this compound-based small-molecule inhibitor of DNA end-joining, SCR130 and its relevance in cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. NU7026 | DNA-PK (DNA-dependent protein kinase) | CAS 154447-35-5 | Buy NU7026 from Supplier InvivoChem [invivochem.com]
- 9. selleckchem.com [selleckchem.com]
SCR7: A Comparative Analysis of its Efficacy Across Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of SCR7, a small molecule inhibitor of DNA Ligase IV, across various cancer types. The information presented is collated from preclinical studies to support further research and drug development efforts.
Mechanism of Action: Inducing Cancer Cell Death by Disrupting DNA Repair
This compound functions by targeting the Non-Homologous End Joining (NHEJ) pathway, a critical mechanism for repairing DNA double-strand breaks (DSBs). In many cancer cells, which often have defects in other DNA repair pathways, NHEJ is essential for survival. This compound specifically inhibits DNA Ligase IV, the enzyme responsible for the final ligation step in NHEJ.[1][2][3] This inhibition leads to an accumulation of unrepaired DSBs, which in turn triggers the intrinsic apoptotic pathway, culminating in cancer cell death.[4]
Caption: Mechanism of this compound action.
Comparative Efficacy of this compound in Cancer Cell Lines
The cytotoxic effect of this compound has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. Lower IC50 values indicate greater potency.
| Cancer Type | Cell Line | IC50 (µM) |
| Breast Cancer | MCF7 | 40 |
| Breast Cancer | T47D | 8.5 |
| Lung Cancer | A549 | 34 |
| Cervical Cancer | HeLa | 44 |
| Ovarian Cancer | A2780 | 120 |
| Fibrosarcoma | HT1080 | 10 |
| Leukemia | Nalm6 | 50 |
Data sourced from Selleck Chemicals product information, citing in vitro studies.[5]
In Vivo Studies: Tumor Regression and Increased Lifespan
Preclinical studies in animal models have demonstrated the potential of this compound to impede tumor growth. In a breast adenocarcinoma mouse model, treatment with this compound at a dose of 10 mg/kg resulted in significant tumor regression and a four-fold increase in lifespan compared to the control group.[5][6] However, in a Dalton's lymphoma tumor model, this compound monotherapy (20 mg/kg) did not lead to tumor regression or an increased lifespan.[5]
Interestingly, the efficacy of this compound is significantly enhanced when used in combination with DNA-damaging agents. In the Dalton's lymphoma model, co-administration of this compound with γ-radiation showed a significant reduction in tumor cell proliferation.[7][8] This suggests a synergistic effect, where this compound sensitizes cancer cells to the cytotoxic effects of radiotherapy.
Water-Soluble this compound (WS-SCR7)
A notable limitation of the original this compound molecule is its poor water solubility, requiring organic solvents like DMSO.[9] To address this, a water-soluble sodium salt of this compound, termed WS-SCR7, was synthesized.[9] WS-SCR7 demonstrates a similar mechanism of action, inhibiting NHEJ in a Ligase IV-dependent manner and inducing dose-dependent apoptosis in cancer cell lines.[9][10]
Experimental Protocols
Cell Viability Assessment using MTT Assay
A frequently used method to quantify the cytotoxic effects of this compound on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., MCF7, A549, HeLa) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are then treated with varying concentrations of this compound (e.g., 10, 50, 100, 250 µM) for a specified duration, typically 24 or 48 hours.[5]
-
MTT Addition: Following treatment, the MTT reagent is added to each well. Live cells with active mitochondrial dehydrogenases metabolize the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. IC50 values are then determined from the dose-response curves.
Caption: Workflow for MTT Assay.
Considerations and Future Directions
While this compound shows considerable promise, it is important to note some reported discrepancies in its synthesis and structure, with some studies suggesting it and its derivatives may not be selective or potent inhibitors of DNA Ligase IV specifically.[11] These findings underscore the need for rigorous characterization of any this compound-based compounds.
The development of more specific and potent derivatives of this compound, along with water-soluble formulations like WS-SCR7, are crucial steps toward clinical application.[9] The true potential of this compound likely lies in its use as a sensitizing agent in combination with radiotherapy and other DNA-damaging chemotherapeutics, potentially allowing for lower, less toxic doses of these conventional treatments.[3][7][12] Further research into these combination therapies is warranted to fully elucidate the therapeutic window and efficacy of targeting the NHEJ pathway in cancer treatment.
References
- 1. stemcell.com [stemcell.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a potent cancer therapeutic agent and a biochemical inhibitor of nonhomologous DNA end-joining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, an inhibitor of NHEJ can sensitize tumor cells to ionization radiation [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. sciencerepository.org [sciencerepository.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound is neither a selective nor a potent inhibitor of human DNA ligase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, an inhibitor of NHEJ can sensitize tumor cells to ionization radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling SCR7's In Vivo Anti-Tumor Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-tumor activity of SCR7, a selective inhibitor of DNA Ligase IV, against alternative therapeutic strategies targeting the Non-Homologous End Joining (NHEJ) DNA repair pathway. By presenting key experimental data, detailed methodologies, and visual representations of molecular pathways and workflows, this document aims to facilitate informed decisions in preclinical cancer research and drug development.
At a Glance: this compound and Alternatives in Preclinical Models
The following table summarizes the in vivo anti-tumor efficacy of this compound and its key alternatives, the DNA-PK inhibitors NU7441 and AZD7648, as well as the this compound derivative, SCR130. The data is compiled from various preclinical studies.
| Compound | Target | Cancer Model | Animal Model | Dosing & Administration | Key Efficacy Findings | Citation(s) |
| This compound | DNA Ligase IV | Dalton's Lymphoma (DLA) | Swiss Albino Mice | 10 mg/kg, intraperitoneal (i.p.) | In combination with 0.5 Gy radiation, significantly reduced tumor cell proliferation, equivalent to a 2 Gy radiation dose alone.[1][2][3] | [1][2][3] |
| Breast Adenocarcinoma | BALB/c Mice | 10 mg/kg, intramuscular (i.m.) | Significantly reduced tumor growth and increased lifespan.[4][5] | [4][5] | ||
| NU7441 | DNA-PK | Colon Cancer (SW620 Xenograft) | Athymic Nude Mice | 10 mg/kg, intravenous (i.v.) | In combination with etoposide, doubled the tumor growth delay compared to etoposide alone.[6][7] | [6][7] |
| AZD7648 | DNA-PK | Various Xenograft Models (Head and Neck, Lung, Ovarian) | Immunocompromised Mice | 75-100 mg/kg, oral (p.o.) | As monotherapy, inhibited tumor growth. As a radiosensitizer, induced complete tumor regressions.[8][9][10][11][12][13][14] | [8][9][10][11][12][13][14] |
| SCR130 | DNA Ligase IV | Not yet reported in vivo | - | - | Reported to have 20-fold higher in vitro cytotoxicity than this compound. In vivo studies are pending.[15][16][17][18][19] | [15][16][17][18][19] |
Delving into the Mechanism: How this compound Induces Tumor Cell Death
This compound exerts its anti-tumor activity by specifically targeting DNA Ligase IV, a crucial enzyme in the Non-Homologous End Joining (NHEJ) pathway.[20][21][22] This pathway is a major mechanism for repairing DNA double-strand breaks (DSBs), a lethal form of DNA damage. In cancer cells, which often have a high proliferation rate and an increased reliance on specific DNA repair pathways, inhibiting NHEJ can be a powerful therapeutic strategy.
By binding to the DNA binding domain of Ligase IV, this compound prevents the final ligation step of NHEJ.[20] This leads to an accumulation of unrepaired DSBs within the cancer cells. The persistent DNA damage triggers the intrinsic pathway of apoptosis, a programmed cell death mechanism.[3][20] This cascade of events ultimately leads to the elimination of the cancer cells and subsequent tumor regression.
Experimental Corner: Protocols for In Vivo Evaluation
Detailed and reproducible experimental protocols are paramount for validating pre-clinical findings. Below are representative protocols for in vivo studies with this compound and a DNA-PK inhibitor alternative, based on published literature.
Protocol 1: Evaluation of this compound in a Dalton's Lymphoma Ascites Mouse Model
This protocol outlines the methodology to assess the in vivo anti-tumor activity of this compound, alone and in combination with radiation, in a murine lymphoma model.[1][2][3]
1. Animal Model:
-
Swiss albino mice (6-8 weeks old).
-
House animals in a pathogen-free environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
2. Tumor Cell Inoculation:
-
Culture Dalton's Lymphoma (DLA) cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Harvest DLA cells in the exponential growth phase and wash with phosphate-buffered saline (PBS).
-
Inject 1 x 10^6 DLA cells intraperitoneally (i.p.) into each mouse to induce ascites tumors.
3. Drug Preparation and Administration:
-
Prepare this compound solution by dissolving it in a suitable vehicle (e.g., DMSO and then diluted in PBS).
-
Administer this compound at a dose of 10 mg/kg body weight via i.p. injection.
4. Experimental Groups:
-
Group 1: Control (vehicle only).
-
Group 2: this compound (10 mg/kg, i.p.).
-
Group 3: Radiation (2 Gy, single dose).
-
Group 4: this compound (10 mg/kg, i.p.) + Radiation (0.5 Gy, single dose).
5. Treatment Schedule:
-
Initiate treatment when ascites is palpable.
-
For combination therapy, administer this compound one hour before radiation exposure.
6. Efficacy Evaluation:
-
Monitor tumor progression by measuring abdominal circumference and body weight.
-
Assess survival by recording the date of death for each animal.
-
Calculate the mean survival time and percentage increase in lifespan for each group.
-
Collect ascitic fluid at the end of the study to determine viable tumor cell count using a hemocytometer and trypan blue exclusion assay.
7. Toxicity Assessment:
-
Monitor mice for any signs of toxicity, such as weight loss, behavioral changes, or ruffled fur.
-
At the end of the study, collect blood for hematological and biochemical analysis.
-
Perform histopathological examination of major organs (liver, kidney, spleen).
References
- 1. This compound, an inhibitor of NHEJ can sensitize tumor cells to ionization radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of NHEJ can sensitize tumor cells to ionization radiation [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. jpp.krakow.pl [jpp.krakow.pl]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Selective DNA-PK Inhibition Enhances Chemotherapy and Ionizing Radiation Activity in Soft-Tissue Sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.manchester.ac.uk [research.manchester.ac.uk]
- 15. Identification and characterization of novel this compound-based small-molecule inhibitor of DNA end-joining, SCR130 and its relevance in cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. This compound, a potent cancer therapeutic agent and a biochemical inhibitor of nonhomologous DNA end-joining - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of water-soluble SCR7 and standard SCR7
A Comparative Analysis of Water-Soluble SCR7 and Standard this compound for Researchers in Drug Development
This guide provides a comprehensive comparison of water-soluble this compound (WS-SCR7) and standard this compound, two inhibitors of the Non-Homologous End Joining (NHEJ) DNA repair pathway. Targeted at researchers, scientists, and drug development professionals, this document outlines the performance, experimental protocols, and key characteristics of both compounds, supported by available data.
Introduction
Standard this compound is a well-characterized inhibitor of DNA Ligase IV, a critical enzyme in the NHEJ pathway for repairing DNA double-strand breaks (DSBs).[1][2] By blocking this pathway, this compound can lead to the accumulation of DSBs in cancer cells, ultimately triggering apoptosis. This mechanism makes it a promising candidate for cancer therapy, both as a standalone agent and in combination with DNA-damaging treatments like radiation.[3] However, a significant limitation of standard this compound is its poor water solubility, necessitating the use of organic solvents like DMSO for its application. To address this, a water-soluble sodium salt of this compound, referred to as WS-SCR7, was synthesized.[4] This guide provides a side-by-side comparison of these two forms of the inhibitor.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for standard this compound and WS-SCR7 based on published studies.
Table 1: Physicochemical Properties
| Property | Standard this compound | Water-Soluble this compound (WS-SCR7) | Reference |
| Solubility | Insoluble in water; Soluble in DMSO | Water-soluble | [4] |
| Chemical Formula | C₁₈H₁₄N₄OS | Not explicitly stated, sodium salt of this compound | [2][4] |
| Molecular Weight | 332.38 g/mol | Not explicitly stated, expected to be slightly higher than standard this compound | [5] |
Table 2: In Vitro Efficacy and Cytotoxicity
| Parameter | Standard this compound | Water-Soluble this compound (WS-SCR7) | Reference |
| Primary Target | DNA Ligase IV | DNA Ligase IV | [1][4] |
| NHEJ Inhibition | Dose-dependent inhibition | Dose-dependent inhibition, comparable to standard this compound | [4] |
| DNA Ligase IV Inhibition Concentration | Effective at ~200 µM | Effective at ~200 µM | [4] |
| DNA Ligase III Inhibition | Less efficiently inhibited | Inhibited at a 3-fold higher concentration than Ligase IV | [4] |
| DNA Ligase I Inhibition | Not inhibited | No inhibition observed | [4] |
| IC50 in HeLa cells | ~34 µM | ~34 µM | [5] |
| IC50 in MCF7 cells | ~40 µM | Data not available | [5] |
| IC50 in A549 cells | ~34 µM | Data not available | [5] |
| IC50 in T47D cells | ~8.5 µM | Data not available | [5] |
| IC50 in A2780 cells | ~120 µM | Data not available | [5] |
| IC50 in HT1080 cells | ~10 µM | Data not available | [5] |
| IC50 in Nalm6 cells | ~50 µM | Data not available | [5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of these compounds.
DNA End-Joining Assay (In Vitro)
This assay evaluates the ability of the compounds to inhibit the ligation of DNA double-strand breaks.
Materials:
-
Purified DNA Ligase IV/XRCC4 complex
-
Linearized plasmid DNA or synthetic DNA oligonucleotides with compatible or non-compatible ends
-
Reaction buffer (e.g., 60 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT, 1 mM ATP)
-
Standard this compound (dissolved in DMSO)
-
Water-Soluble this compound (dissolved in water)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide or SYBR Safe)
-
Gel documentation system
Procedure:
-
Prepare reaction mixtures containing the reaction buffer, linearized DNA substrate, and the purified DNA Ligase IV/XRCC4 complex.
-
Add varying concentrations of either standard this compound (with appropriate DMSO control) or WS-SCR7 to the reaction mixtures.
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reactions by adding a stop solution (e.g., EDTA and proteinase K).
-
Analyze the reaction products by agarose gel electrophoresis. Ligation of the DNA fragments will result in the formation of higher molecular weight products (e.g., dimers, trimers, and multimers).
-
Stain the gel and visualize the DNA bands under UV light.
-
Quantify the intensity of the ligated product bands relative to the unligated substrate to determine the percentage of inhibition for each compound concentration.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the effect of the compounds on cell viability and to determine the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., HeLa, MCF7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Standard this compound (stock solution in DMSO)
-
Water-Soluble this compound (stock solution in water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of standard this compound and WS-SCR7 in cell culture medium. Include a vehicle control (medium with DMSO at the highest concentration used for standard this compound) and a no-treatment control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compounds.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound and WS-SCR7 in inhibiting the NHEJ pathway and inducing apoptosis.
Experimental Workflow for Comparative Analysis
Caption: A typical experimental workflow for the comparative study of standard and water-soluble this compound.
Conclusion
The development of water-soluble this compound represents a significant advancement in the potential clinical application of NHEJ inhibitors. WS-SCR7 retains the potent and specific DNA Ligase IV inhibitory activity of its parent compound while overcoming the major hurdle of poor aqueous solubility.[4] The comparable in vitro cytotoxicity in cell lines like HeLa suggests that the modification to enhance solubility does not compromise its biological activity.[5] For researchers and drug development professionals, WS-SCR7 offers a more versatile and clinically translatable option for targeting the DNA damage response in cancer. Further in vivo comparative studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic advantages of WS-SCR7 over standard this compound.
References
Assessing the Synergistic Potential of SCR7 and PARP Inhibitors: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals on the potential synergistic effects of combining SCR7, a DNA Ligase IV inhibitor, with Poly (ADP-ribose) polymerase (PARP) inhibitors. While the direct combination of this compound and PARP inhibitors is an emerging area of investigation, this document synthesizes the current understanding of their individual mechanisms and the complex interplay between the DNA repair pathways they target. This guide also offers detailed experimental protocols to enable researchers to rigorously evaluate this combination in various cancer models.
Introduction to DNA Repair Pathway Inhibition
Targeting DNA damage response (DDR) pathways is a promising strategy in cancer therapy. Two key pathways involved in repairing DNA double-strand breaks (DSBs) are Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ).
This compound , a small molecule inhibitor of DNA Ligase IV , specifically blocks the NHEJ pathway, which is a primary mechanism for repairing DSBs throughout the cell cycle.[1][2] Inhibition of this pathway can lead to the accumulation of unrepaired DSBs.
PARP inhibitors function by blocking the activity of PARP enzymes, which are crucial for the repair of single-strand DNA breaks (SSBs).[3][4] Unrepaired SSBs can lead to the formation of DSBs during DNA replication. In cancer cells with deficiencies in the HR pathway (e.g., those with BRCA1/2 mutations), the accumulation of DSBs following PARP inhibition leads to a synthetic lethality, resulting in targeted cell death.[1][3]
The combination of this compound and PARP inhibitors, therefore, presents a rational approach to induce a high level of DNA damage and potentially trigger synergistic cancer cell killing. However, the interaction between the NHEJ and PARP-mediated repair pathways is complex and appears to be context-dependent.
The Interplay Between NHEJ and PARP Inhibition: Synergy or Antagonism?
The current body of research presents a nuanced and somewhat conflicting view on the combined inhibition of NHEJ and PARP.
Evidence for Potential Antagonism:
Some studies suggest that an active NHEJ pathway may be necessary for the cytotoxic effects of PARP inhibitors in HR-deficient cells. Research has shown that disabling NHEJ, either through genetic knockdown of key proteins or pharmacological inhibition of DNA-dependent protein kinase (DNA-PK), can actually rescue the lethality induced by PARP inhibitors in cells lacking BRCA1, BRCA2, or ATM.[3] This suggests that in these contexts, the combination of an NHEJ inhibitor like this compound with a PARP inhibitor could be antagonistic.
Evidence for Potential Synergy:
Conversely, other studies have demonstrated synergistic effects when combining PARP inhibitors with the inhibition of other key players in the NHEJ pathway. For instance, the combination of a DNA-PKcs inhibitor and a PARP inhibitor has been shown to have synergistic effects in BRCA-mutated tumor cells. Furthermore, in glioblastoma cells with low levels of DNA Ligase IV (the target of this compound), a PARP inhibitor was able to sensitize these cells to a DNA-damaging agent.[5] This indicates that in certain genetic backgrounds, simultaneous inhibition of both pathways could be a viable therapeutic strategy.
This conflicting evidence underscores the importance of carefully designed experiments to elucidate the nature of the interaction between this compound and PARP inhibitors in specific cancer types and genetic contexts.
Experimental Protocols for Assessing Synergy
To rigorously evaluate the synergistic potential of this compound and PARP inhibitors, the following key experiments are recommended.
Cell Viability Assays
1. MTT Assay:
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound, a PARP inhibitor (e.g., Olaparib, Talazoparib), and the combination of both for a specified duration (e.g., 48-72 hours). Include vehicle-treated cells as a control.
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control. The synergistic effect can be quantified using the Combination Index (CI) method, where CI < 1 indicates synergy.
-
2. Clonogenic Survival Assay:
This assay assesses the long-term ability of single cells to proliferate and form colonies after treatment.
-
Protocol:
-
Treat cells in culture flasks with this compound, a PARP inhibitor, or the combination for a defined period.
-
Trypsinize the cells and plate a known number of viable cells into new culture dishes.
-
Incubate the plates for 1-3 weeks, depending on the cell line, to allow for colony formation.
-
Fix the colonies with a solution such as methanol and stain them with crystal violet.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the plating efficiency of the untreated control.
-
Apoptosis Assays
Annexin V/Propidium Iodide (PI) Staining:
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Treat cells with this compound, a PARP inhibitor, or the combination for a specified time.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
DNA Damage Assays
γ-H2AX Foci Formation Assay:
This immunofluorescence-based assay detects the phosphorylation of histone H2AX (γ-H2AX), a marker for DNA double-strand breaks.
-
Protocol:
-
Grow cells on coverslips and treat them with this compound, a PARP inhibitor, or the combination.
-
Fix the cells with paraformaldehyde and permeabilize them with a detergent-based buffer (e.g., Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., BSA).
-
Incubate the cells with a primary antibody against γ-H2AX.
-
Wash the cells and incubate them with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the γ-H2AX foci using a fluorescence microscope.
-
Quantify the number and intensity of foci per nucleus to assess the level of DNA damage.
-
Data Presentation
To facilitate a clear comparison of the effects of this compound, PARP inhibitors, and their combination, quantitative data should be summarized in structured tables.
Table 1: Comparative IC50 Values for this compound and PARP Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | PARP Inhibitor (e.g., Olaparib) IC50 (µM) | Combination IC50 (this compound + PARP Inhibitor) | Combination Index (CI) |
| Example: MCF-7 | Breast Cancer | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Example: A549 | Lung Cancer | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Example: U2OS | Osteosarcoma | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Table 2: Comparative Analysis of Apoptosis Induction
| Treatment | Cell Line | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | Example: HeLa | Data to be determined | Data to be determined |
| This compound | Example: HeLa | Data to be determined | Data to be determined |
| PARP Inhibitor | Example: HeLa | Data to be determined | Data to be determined |
| This compound + PARP Inhibitor | Example: HeLa | Data to be determined | Data to be determined |
Table 3: Comparative Analysis of DNA Damage (γ-H2AX Foci)
| Treatment | Cell Line | Average γ-H2AX Foci per Nucleus |
| Vehicle Control | Example: HCT116 | Data to be determined |
| This compound | Example: HCT116 | Data to be determined |
| PARP Inhibitor | Example: HCT116 | Data to be determined |
| This compound + PARP Inhibitor | Example: HCT116 | Data to be determined |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: DNA Double-Strand Break Repair Pathways and Inhibitor Targets.
Caption: Workflow for Assessing this compound and PARP Inhibitor Synergy.
Conclusion
The combination of this compound and PARP inhibitors represents a rational, yet complex, therapeutic strategy. The existing preclinical data suggests that the outcome of this combination is highly dependent on the genetic context of the cancer cells, particularly their homologous recombination status. This guide provides the necessary background and detailed experimental frameworks for researchers to thoroughly investigate this promising area. Further studies are crucial to delineate the specific cancer types and patient populations that may benefit from this dual-pathway inhibition approach. By employing the rigorous methodologies outlined here, the scientific community can move closer to understanding and potentially harnessing the therapeutic power of targeting both NHEJ and PARP-mediated DNA repair.
References
- 1. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nonhomologous end joining drives poly(ADP-ribose) polymerase (PARP) inhibitor lethality in homologous recombination-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Eradication of LIG4-deficient glioblastoma cells by the combination of PARP inhibitor and alkylating agent - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanism of SCR7: A Comparative Guide Using Ligase IV Knockout Cells
For researchers, scientists, and professionals in drug development, the validation of a small molecule's mechanism of action is paramount. This guide provides an objective comparison of the performance of SCR7, a putative DNA Ligase IV inhibitor, and its alternatives, with a focus on experimental data derived from studies utilizing Ligase IV knockout cells. The contentious nature of this compound's specificity is addressed by presenting evidence from both supporting and opposing studies.
This compound was initially identified as a specific inhibitor of DNA Ligase IV, a crucial enzyme in the Non-Homologous End Joining (NHEJ) pathway for repairing DNA double-strand breaks. By inhibiting Ligase IV, this compound was proposed to shift the balance of DNA repair towards the more precise Homology-Directed Repair (HDR), a feature that garnered significant interest for its potential to enhance the efficiency of CRISPR-Cas9-mediated gene editing. Furthermore, its ability to induce apoptosis in cancer cells by disrupting DNA repair has positioned it as a potential therapeutic agent. However, the specificity and potency of this compound as a Ligase IV inhibitor have been subjects of scientific debate.
This guide delves into the core of this debate by examining studies that have employed the gold standard for target validation: Ligase IV knockout (or deficient) cells. By comparing the effects of this compound in cells with and without its intended target, a clearer picture of its on-target and potential off-target effects emerges.
Comparative Analysis of this compound's Effects in Wild-Type vs. Ligase IV Knockout Cells
The central question surrounding this compound's mechanism is whether its cellular effects are truly dependent on the presence of DNA Ligase IV. The following tables summarize quantitative data from key studies that have addressed this question.
Cell Viability and Cytotoxicity
A critical test for a targeted inhibitor is to observe a loss of efficacy in cells lacking the target. Studies by the group that discovered this compound have shown that a cyclized form of this compound and a more potent derivative, SCR130, exhibit reduced cytotoxicity in Ligase IV-null cells, supporting a Ligase IV-dependent mechanism. Conversely, the pyrazine form of this compound displayed non-specific cytotoxicity at higher concentrations, suggesting potential off-target effects.
| Cell Line | Compound | IC50 in Wild-Type Cells (µM) | Cytotoxicity in Ligase IV-null Cells | Reference |
| Human cancer cell lines | This compound (cyclized) | Varies by cell line | Significantly reduced | [1][2] |
| Human cancer cell lines | This compound (pyrazine) | Varies by cell line | Non-specific at higher concentrations | [1][2] |
| Human cancer cell lines | SCR130 | ~20-fold more potent than this compound | Minimal | [3] |
Contradictory findings have been presented by other research groups. A key study argues that this compound and its derivatives are neither selective nor potent inhibitors of human DNA Ligase IV, showing greater activity against DNA Ligases I and III in in vitro assays.[4][5] This study also reported that this compound failed to inhibit Ligase IV-dependent V(D)J recombination in a cell-based assay at concentrations that were not cytotoxic.[4]
Inhibition of Non-Homologous End Joining (NHEJ)
The primary proposed mechanism of this compound is the inhibition of NHEJ. Assays measuring the efficiency of this DNA repair pathway are therefore crucial for its validation.
| Assay | Cell Type | Effect of this compound in Wild-Type Cells | Effect of this compound in Ligase IV-null Cells | Reference |
| In vitro DNA end-joining | Cell-free extracts | Inhibition of end-joining | Not applicable | [6] |
| V(D)J Recombination | Murine cells | Inhibition of V(D)J recombination | Not tested | [2] |
| V(D)J Recombination | Human cells | No significant inhibition up to 200 µM | Not applicable | [4] |
The conflicting results in the V(D)J recombination assays, a physiological process highly dependent on Ligase IV, highlight the central controversy surrounding this compound's mechanism.
Experimental Protocols
To facilitate the replication and critical evaluation of the cited findings, detailed methodologies for key experiments are provided below.
Cell Culture of Ligase IV Deficient Cells
-
Cell Lines: Human pre-B cell line Nalm-6 with a targeted disruption of the LIG4 gene (Ligase IV-null) and its parental wild-type counterpart are commonly used. Other cell lines with CRISPR-Cas9 mediated knockout of LIG4 can also be utilized.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Verification of Knockout: The absence of Ligase IV protein expression in knockout cell lines should be confirmed by Western blotting.
MTT Assay for Cell Viability
-
Cell Seeding: Seed wild-type and Ligase IV-null cells in 96-well plates at a density of 5,000-10,000 cells per well.
-
Drug Treatment: After 24 hours, treat the cells with a range of concentrations of this compound or its derivatives. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
In Vitro DNA End-Joining Assay
-
Substrate Preparation: A linearized plasmid DNA or a fluorescently labeled oligonucleotide substrate with cohesive or blunt ends is used.
-
Cell-Free Extract Preparation: Prepare nuclear or whole-cell extracts from the desired cell lines.
-
Ligation Reaction: The reaction mixture contains the DNA substrate, cell-free extract, ATP, and varying concentrations of the inhibitor (this compound).
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).
-
Analysis: The ligation products (e.g., multimers of the linearized plasmid) are analyzed by agarose gel electrophoresis and visualized by ethidium bromide staining or fluorescence imaging.
V(D)J Recombination Assay
-
Recombination Substrate: A plasmid-based substrate containing two recombination signal sequences (RSSs) flanking a reporter gene (e.g., GFP) is used. The RSSs are typically a 12-RSS and a 23-RSS to follow the 12/23 rule of V(D)J recombination.
-
Cell Transfection: Transfect the recombination substrate along with expression vectors for RAG1 and RAG2 into the cells.
-
Inhibitor Treatment: Treat the cells with this compound or a vehicle control.
-
Flow Cytometry Analysis: After a suitable incubation period (e.g., 48 hours), the frequency of V(D)J recombination is determined by measuring the percentage of GFP-positive cells using flow cytometry.
Visualizing the Pathways and Workflows
To provide a clearer understanding of the molecular interactions and experimental designs, the following diagrams were generated using Graphviz.
References
- 1. Identification and characterization of novel this compound-based small-molecule inhibitor of DNA end-joining, SCR130 and its relevance in cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Autocyclized and oxidized forms of this compound induce cancer cell death by inhibiting nonhomologous DNA end joining in a Ligase IV dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound is neither a selective nor a potent inhibitor of human DNA ligase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
SCR7: A Comparative Guide to its Effects on DNA Repair Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SCR7, a widely studied inhibitor of Non-Homologous End Joining (NHEJ), and its impact on various DNA repair pathways. We will delve into its mechanism of action, compare its performance with alternative inhibitors, and provide supporting experimental data and detailed protocols to aid in your research and development endeavors.
At a Glance: this compound's Role in DNA Repair
DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage. Eukaryotic cells have evolved two major pathways to repair these breaks: the error-prone Non-Homologous End Joining (NHEJ) and the high-fidelity Homology-Directed Repair (HDR). This compound is a small molecule inhibitor that primarily targets DNA Ligase IV, a key enzyme in the NHEJ pathway.[1][2][3] By inhibiting NHEJ, this compound effectively shifts the balance of DSB repair towards the HDR pathway. This property has made this compound a valuable tool in cancer therapy and a popular agent for enhancing the efficiency of CRISPR-Cas9-mediated genome editing.[4][5][6]
Mechanism of Action: Inhibiting the Final Step of NHEJ
The classical NHEJ pathway involves the recognition of a DNA double-strand break by the Ku70/80 heterodimer, followed by the recruitment of other factors including the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), and finally, the ligation of the broken ends by the DNA Ligase IV/XRCC4 complex. This compound specifically inhibits DNA Ligase IV, preventing the final ligation step and thereby blocking the completion of NHEJ.[7][8]
Below is a diagram illustrating the classical NHEJ pathway and the point of inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Bridging Gaps in HDR Improvement: The Role of MAD2L2, SCAI, and this compound [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Approaches to Enhance Precise CRISPR/Cas9-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. NHEJ inhibitor this compound and its different forms: Promising CRISPR tools for genome engineering [agris.fao.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Independent Validation of SCR7: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SCR7's performance against alternative methods for enhancing homology-directed repair (HDR) in CRISPR-Cas9 genome editing. The information presented is based on an independent review of published research findings and includes supporting experimental data and methodologies.
The small molecule this compound has been widely investigated for its potential to increase the efficiency of precise gene editing by inhibiting the non-homologous end joining (NHEJ) pathway, thereby favoring the desired HDR mechanism. However, the initial promising results have been met with conflicting reports from independent validation studies. This guide summarizes the quantitative data from various studies, details relevant experimental protocols, and presents signaling pathway and workflow diagrams to aid in the critical evaluation of this compound and its alternatives.
Performance Comparison of HDR Enhancement Strategies
The efficacy of this compound and its alternatives in enhancing HDR efficiency varies significantly across different studies, cell types, and experimental conditions. The following table summarizes the reported fold-increase in HDR efficiency for various molecules and methods.
| Molecule/Method | Target | Reported Fold-Increase in HDR Efficiency | Cell Type(s) | Concentration/Condition |
| This compound | DNA Ligase IV | Up to 19-fold [1][2][3] | Mammalian cell lines, mouse embryos | 1 µM - 250 µM[2][4][5][6] |
| 1.5 to 3-fold [4][6][7][8] | HEK293T, human cancer cells | 1 µM - 10 µM[4][6][7][9] | ||
| Minimal or no effect [4][10] | HEK293A, rabbit embryos | 1 µM - 10 µM[10][11] | ||
| This compound-pyrazine | DNA Ligase IV | 1.5-fold (50% increase)[12] | MCF7 cells | Not specified |
| NU7441 | DNA-PKcs | Up to 10-fold [13][14] | HeLa, 293T, K562, primary T cells, hiPSCs | 1 µM - 5 µM[9][13] |
| KU-0060648 | DNA-PKcs | 3 to 4-fold [15] | 293/TLR cells | Not specified |
| RS-1 | RAD51 | 2 to 6-fold [1][10][16][17] | HEK293A, U2OS, rabbit embryos, bovine zygotes | 7.5 µM - 10 µM[9][11][15] |
| Brefeldin A | Intracellular protein transport | ~2-fold [16] | Mouse embryonic stem cells | 0.1 µM - 0.5 µM[9][16] |
| L755507 | β3-adrenergic receptor agonist | Variable, often used in combination [9][11] | Porcine fetal fibroblasts, HEK293A | 5 µM[9][11] |
| RAD51 Overexpression | HDR Pathway | Up to 10.7-fold (alone); Up to 12.48-fold (with this compound) [7] | HEK293T, hiPSCs | Plasmid transfection[5][7][18] |
| 53BP1 Inhibition | NHEJ Pathway | Variable, often enhances HDR [7][12] | HEK293T | siRNA-mediated knockdown[7] |
| MAD2L2 Knockdown | HDR/NHEJ Balance | Up to 10.2-fold [4][19] | HEK293T | siRNA-mediated knockdown[19] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols frequently cited in the evaluation of this compound and its alternatives.
CRISPR-Cas9 Gene Editing with Small Molecule Inhibitors
A general workflow for assessing the effect of small molecules on CRISPR-Cas9 mediated HDR efficiency involves the following steps:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T) at an appropriate density.
-
Co-transfect cells with a plasmid encoding Cas9 and a specific single guide RNA (sgRNA) targeting the genomic locus of interest, along with a donor DNA template containing the desired genetic modification and homology arms. Delivery methods such as lipofection or electroporation are commonly used.[5][20]
-
-
Small Molecule Treatment:
-
Genomic DNA Extraction and Analysis:
-
After a suitable incubation period (typically 48-72 hours), harvest the cells and extract genomic DNA.
-
Analyze the frequency of HDR and NHEJ events using techniques such as polymerase chain reaction (PCR) amplification of the target locus followed by Sanger sequencing, next-generation sequencing (NGS), or restriction fragment length polymorphism (RFLP) analysis.[6]
-
-
Reporter Assays for HDR Quantification:
Cytotoxicity Assay (MTT Assay)
To assess the toxicity of small molecules on the target cells, the MTT assay is commonly employed.[23][24]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a range of concentrations of the small molecule for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Measurement: Solubilize the formazan crystals and measure the absorbance at a specific wavelength (typically 570 nm). Cell viability is calculated relative to untreated control cells.
In Vitro DNA Ligase IV Activity Assay
To directly assess the inhibitory effect of a compound on DNA Ligase IV, an in vitro ligation assay can be performed.[22][25]
-
Reaction Setup: Prepare a reaction mixture containing a linearized DNA substrate (with either cohesive or blunt ends), purified DNA Ligase IV/XRCC4 complex, and the small molecule inhibitor at various concentrations.
-
Ligation Reaction: Incubate the reaction mixture to allow for DNA ligation.
-
Analysis of Ligation Products: Analyze the reaction products by agarose gel electrophoresis. A decrease in the formation of ligated DNA products in the presence of the inhibitor indicates its inhibitory activity.
Western Blot Analysis of DNA Repair Proteins
Western blotting can be used to assess the levels of key proteins in the DNA repair pathways, such as RAD51, 53BP1, and γH2AX (a marker of DNA double-strand breaks).[19][26]
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific to the proteins of interest, followed by incubation with secondary antibodies conjugated to a detectable enzyme.
-
Detection: Visualize the protein bands using a chemiluminescent or fluorescent substrate.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. Far western blotting as a rapid and efficient method for detecting interactions between DNA replication and DNA repair proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribonucleoprotein (RNP) Protocols Using Synthetic sgRNAs and Cas9 proteins [sigmaaldrich.com]
- 3. inspiralis.com [inspiralis.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Development of hRad51–Cas9 nickase fusions that mediate HDR without double-stranded breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic combination of RAD51-SCR7 improves CRISPR-Cas9 genome editing efficiency by preventing R-loop accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. research-management.mq.edu.au [research-management.mq.edu.au]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. idtdna.com [idtdna.com]
- 15. Effects of RAD51-stimulatory compound 1 (RS-1) and its vehicle, DMSO, on pig embryo culture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT (Assay protocol [protocols.io]
- 17. Strategies in the delivery of Cas9 ribonucleoprotein for CRISPR/Cas9 genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Elevated expression of exogenous RAD51 enhances the CRISPR/Cas9-mediated genome editing efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cd-genomics.com [cd-genomics.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Enhancing homology-directed repair efficiency with HDR-boosting modular ssDNA donor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. DNA ligase IV guides end-processing choice during nonhomologous end joining - PMC [pmc.ncbi.nlm.nih.gov]
- 24. japsonline.com [japsonline.com]
- 25. academic.oup.com [academic.oup.com]
- 26. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for SCR7: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of SCR7, a DNA ligase IV inhibitor.
Essential Safety and Logistical Information
This compound and its more stable derivative, this compound pyrazine, are potent inhibitors of the non-homologous end-joining (NHEJ) DNA repair pathway.[1][2][3] Due to its biological activity, this compound should be handled with care, and waste should be disposed of responsibly.
Personal Protective Equipment (PPE): When handling this compound in solid or solution form, appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, should be worn.
Storage: this compound is noted to be unstable and can autocyclize into the more stable this compound pyrazine.[1] Stock solutions of this compound pyrazine are typically stored at -20°C or -80°C.[1][2][4] Proper storage is crucial to maintain the compound's integrity and prevent unintended release.
Spill Management: In case of a spill, avoid generating dust if it is in solid form. For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, emergency services should be contacted.
This compound and this compound Pyrazine Properties
A summary of the key chemical and physical properties of this compound and this compound pyrazine is provided in the table below for easy reference.
| Property | This compound | This compound Pyrazine |
| CAS Number | 1533426-72-0[1][3][5][6] | 14892-97-8[2][4] |
| Molecular Formula | C₁₈H₁₄N₄OS[3] | C₁₈H₁₂N₄OS[4] |
| Molecular Weight | 334.39 g/mol [6] | 332.38 g/mol |
| Appearance | Powder[5] | Faintly yellow to dark yellow powder |
| Solubility | Soluble in DMSO (>10 mM)[6] | Soluble in DMSO (to 100 mM) and ethanol (to 20 mM)[4] |
| Stability | Unstable, can autocyclize[1] | Stable form[1] |
| Hazard Codes | Not explicitly listed, but handle as a potent biological agent. | H302 (Harmful if swallowed) |
Recommended Disposal Procedures
Step 1: Inactivation (Recommended for liquid waste)
For liquid waste containing this compound, such as unused cell culture media, chemical inactivation is a recommended first step.
-
Method: Treat the liquid waste with a 10% bleach solution (final concentration) for a minimum of 30 minutes to chemically degrade the compound. Following inactivation, the solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.
Step 2: Segregation and Collection of Solid Waste
-
Solid this compound: Unused or expired solid this compound should be collected in a clearly labeled, sealed container.
-
Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, gloves, and absorbent paper, should be considered contaminated waste. These items should be collected in a designated, sealed biohazard bag or container.
Step 3: Final Disposal
-
Chemical Waste Stream: All collected solid waste and inactivated liquid waste (if not disposed of down the drain) should be disposed of through a licensed chemical waste disposal service. Do not mix with general laboratory trash.
-
Labeling: Ensure all waste containers are clearly labeled with the contents ("this compound waste" or "Biologically active compound waste") and the appropriate hazard symbols.
Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and to ensure compliance with all local, state, and federal regulations.
Mechanism of Action: Inhibition of Non-Homologous End Joining (NHEJ)
This compound functions by inhibiting DNA Ligase IV, a key enzyme in the NHEJ pathway for repairing DNA double-strand breaks.[1][2][3][5] This inhibition leads to an accumulation of DNA damage and can induce apoptosis in cancer cells.[1][2] The diagram below illustrates the simplified signaling pathway of NHEJ and the point of inhibition by this compound.
Caption: this compound inhibits the NHEJ pathway by targeting DNA Ligase IV.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. stemcell.com [stemcell.com]
- 4. This compound pyrazine, NHEJ inhibitor (CAS 14892-97-8) | Abcam [abcam.com]
- 5. This compound | CAS:1533426-72-0 | DNA ligase IV inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. apexbt.com [apexbt.com]
Essential Safety and Handling Guide for SCR7 and SCR7 Pyrazine
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with SCR7 and its stable, autocyclized form, this compound pyrazine. Adherence to these guidelines is essential for ensuring personal safety and proper experimental conduct.
This compound is a DNA ligase IV inhibitor used to block the non-homologous end-joining (NHEJ) DNA repair pathway, thereby increasing the efficiency of CRISPR-Cas9 mediated homology-directed repair (HDR).[1][2] Due to its inherent instability, this compound can spontaneously cyclize into the more stable this compound pyrazine.[1] It is important to note that many commercial sources may supply this compound pyrazine when this compound is ordered.
I. Chemical and Physical Properties
A clear understanding of the physical and chemical properties of this compound and this compound pyrazine is fundamental to safe handling. The following table summarizes key quantitative data for both compounds.
| Property | This compound | This compound Pyrazine |
| CAS Number | 1533426-72-0 | 14892-97-8 |
| Molecular Formula | C₁₈H₁₄N₄OS | C₁₈H₁₂N₄OS |
| Molecular Weight | 334.39 g/mol | 332.38 g/mol |
| Appearance | Powder | Faintly yellow to dark yellow powder |
| Solubility | Soluble in DMSO (>10 mM) | Soluble in DMSO (10 mg/mL or ~30 mM) |
| Storage Temperature | Store at -20°C | Store at room temperature or +4°C for short-term; -20°C for long-term |
Note: The solubility and storage information is based on data from various suppliers and may vary. Always refer to the manufacturer's specific recommendations.
II. Hazard Identification and Personal Protective Equipment (PPE)
GHS Hazard Classification for this compound Pyrazine:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[2]
-
Hazardous to the aquatic environment, long-term hazard (Category 1), H410: Very toxic to aquatic life with long lasting effects.[2]
Based on these hazards, the following personal protective equipment is mandatory when handling this compound or this compound pyrazine.
| PPE Category | Required Equipment | Rationale |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or airborne particles. |
| Skin and Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended when handling the powder form to avoid inhalation. | Minimizes inhalation of the powder. |
III. Safe Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Standard Operating Procedure for Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Work should be conducted in a designated area, preferably within a chemical fume hood, especially when weighing or preparing stock solutions from powder.
-
Stock Solution Preparation:
-
This compound and this compound pyrazine are typically dissolved in dimethyl sulfoxide (DMSO).
-
To prepare a stock solution, carefully weigh the required amount of the compound.
-
Add the appropriate volume of DMSO to the vial and vortex until the solid is completely dissolved. Gentle warming (e.g., 37°C) and sonication can aid dissolution.[3]
-
-
Use in Experiments: When adding the compound to cell culture media or other aqueous solutions, ensure it is well-mixed to avoid precipitation.
-
Post-Handling: After use, thoroughly clean the work area. Decontaminate surfaces with an appropriate cleaning agent.
Storage Plan:
-
Solid Form: Store in a cool, dry, and well-ventilated area away from incompatible materials. Follow the specific temperature recommendations from the supplier (typically -20°C for this compound and room temperature or -20°C for this compound pyrazine).
-
Stock Solutions: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store DMSO stock solutions at -20°C or -80°C.[1] MedChemExpress suggests that at -80°C, the stock solution is stable for up to two years.[1]
IV. Experimental Protocol: Enhancing CRISPR/Cas9-mediated Homology-Directed Repair (HDR)
This compound and this compound pyrazine are frequently used to increase the efficiency of gene editing by inhibiting the NHEJ pathway. The following is a generalized protocol for its application in a typical CRISPR/Cas9 experiment.
Methodology:
-
Cell Culture: Plate cells at an appropriate density and culture under standard conditions.
-
Transfection: Transfect cells with the CRISPR/Cas9 components (e.g., Cas9 nuclease and guide RNA) and the donor DNA template for HDR.
-
This compound/SCR7 Pyrazine Treatment:
-
Following transfection, add this compound or this compound pyrazine to the cell culture medium at a final concentration typically ranging from 1 µM to 10 µM. The optimal concentration should be determined empirically for each cell type and experimental setup.
-
Incubate the cells with the compound for the desired duration, often 24 to 48 hours.
-
-
Analysis: After the incubation period, wash the cells to remove the compound and continue with the standard protocol for analyzing gene editing efficiency (e.g., genomic DNA extraction, PCR, and sequencing).
V. Disposal Plan
Due to the aquatic toxicity of this compound pyrazine, it is imperative to dispose of all waste containing this chemical as hazardous waste.
Disposal Procedure:
-
Solid Waste: All contaminated solid waste, including empty vials, pipette tips, and gloves, should be placed in a designated hazardous waste container.
-
Liquid Waste: All liquid waste, including unused stock solutions and cell culture media containing this compound or this compound pyrazine, must be collected in a sealed, properly labeled hazardous waste container. Do not pour down the drain.
-
Decontamination: Decontaminate any spills with an appropriate solvent and collect the cleaning materials as hazardous waste.
-
Final Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office.
Visualizations
To further clarify the procedural and logical relationships in handling and utilizing this compound, the following diagrams are provided.
Caption: Workflow for the safe preparation and handling of this compound/SCR7 pyrazine.
Caption: Signaling pathway showing how this compound enhances precise gene editing.
Caption: Logical flow for the proper disposal of this compound/SCR7 pyrazine waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
